molecular formula C77H135N17O14 B13392273 Mast Cell Degranulating Peptide HR-2

Mast Cell Degranulating Peptide HR-2

Número de catálogo: B13392273
Peso molecular: 1523.0 g/mol
Clave InChI: XLTWUWYATXRNPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mast Cell Degranulating Peptide HR-2 is a useful research compound. Its molecular formula is C77H135N17O14 and its molecular weight is 1523.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C77H135N17O14

Peso molecular

1523.0 g/mol

Nombre IUPAC

N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)

Clave InChI

XLTWUWYATXRNPA-UHFFFAOYSA-N

SMILES canónico

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N

Origen del producto

United States

Foundational & Exploratory

Unveiling HR-2: A Technical Guide to the Mast Cell Degranulating Peptide from the Oriental Hornet

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical overview of the discovery, origin, and biological activity of the Mast Cell Degranulating Peptide HR-2, a potent inflammatory mediator isolated from the venom of the Oriental Hornet (Vespa orientalis). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, toxicology, and pharmacology.

Executive Summary

This compound (HR-2) is a 14-amino acid linear peptide identified as a key component of the venom of the giant hornet, Vespa orientalis.[1] First isolated and characterized in 1988, HR-2 is a potent initiator of histamine release from mast cells, playing a significant role in the inflammatory and allergenic responses to hornet envenomation.[2] This guide provides a detailed account of the discovery, biochemical properties, and the putative mechanism of action of HR-2, offering valuable insights for the scientific community. While specific quantitative data for HR-2's activity remains limited in publicly accessible literature, this guide compiles the available information and draws parallels from functionally similar venom peptides to provide a comprehensive understanding.

Discovery and Origin

The seminal work on HR-2 was conducted by Tuĭchibaev and colleagues, who isolated and characterized low molecular weight peptides from the venom of the Oriental Hornet, Vespa orientalis.[2] Their research, published in 1988, identified three linear peptides, designated HR-1, HR-2, and HR-3, all of which demonstrated the ability to degranulate mast cells.[2]

Isolation from Vespa orientalis Venom

The isolation of HR-2 was achieved through a multi-step process involving the collection of venom from Vespa orientalis followed by sophisticated separation techniques.

Experimental Protocol: Venom Peptide Isolation (General Methodology)

A generalized protocol for the isolation of peptides from wasp venom, based on common venomology practices and the methods described by Tuĭchibaev et al. (1988), is as follows:

  • Venom Collection: Venom is typically extracted from hornets via electrical stimulation or by dissecting the venom sacs. The collected venom is then lyophilized to preserve its biological activity.

  • Crude Venom Preparation: The lyophilized venom is reconstituted in a suitable buffer, such as an aqueous solution of trifluoroacetic acid (TFA), which aids in peptide solubility and is compatible with chromatography.

  • Size-Exclusion Chromatography (Optional Initial Step): The crude venom solution may be first subjected to size-exclusion chromatography to separate the low molecular weight peptides from larger proteins and enzymes.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is then subjected to RP-HPLC. This technique separates molecules based on their hydrophobicity. A C18 column is commonly used, and peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution of TFA.

  • Fraction Collection and Analysis: Fractions are collected as they elute from the column. The absorbance of the eluate is monitored at specific wavelengths (e.g., 214 nm and 280 nm) to detect the presence of peptides. Each fraction containing a purified peptide is then collected for further analysis.

Structural Characterization

The primary structure of HR-2 was determined using automated Edman degradation.[2] This classical method for peptide sequencing involves the stepwise removal and identification of amino acid residues from the N-terminus of the peptide.

Experimental Protocol: Edman Degradation for Peptide Sequencing

  • Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC attaches to the N-terminal amino group of the peptide.

  • Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid.

  • Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Repetitive Cycles: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation. This process is repeated until the entire amino acid sequence is determined.

Physicochemical and Biological Properties

HR-2 is a linear peptide composed of 14 amino acids. Its sequence and other key properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[1]
One-Letter Sequence FLPLILGKLVKGLL-NH2[1]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[1]
Molecular Weight 1523.03 Da[1]
Origin Vespa orientalis (Oriental Hornet) venom[1][2]
Primary Biological Activity Mast cell degranulation and histamine release[1][2]

Quantitative Data on Biological Activity

PeptideConcentration/ValueEffectCell TypeReference
HR-12-20 µg/mLSelective histamine releaseRat mast cells[2]
Unidentified V. orientalis peptideIC₅₀ = 126 µmol/LMast cell degranulationNot specified[3]

Mechanism of Action: A Putative Signaling Pathway

The precise signaling pathway activated by HR-2 in mast cells has not been explicitly elucidated. However, based on the well-documented mechanisms of other cationic and amphipathic mast cell degranulating peptides, such as mastoparan from wasp venom and substance P, a probable mechanism can be proposed. These peptides often act as ligands for the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[4][5][6]

Activation of MRGPRX2 is thought to initiate a downstream signaling cascade involving G proteins, leading to an increase in intracellular calcium and ultimately, the degranulation of the mast cell and the release of histamine and other inflammatory mediators.

HR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binding & Activation G_protein Gαq/11 and Gαi MRGPRX2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca_cytosol ↑ [Ca²⁺]i Ca_release->Ca_cytosol Degranulation Mast Cell Degranulation Ca_cytosol->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine Results in

Figure 1: A putative signaling pathway for HR-2-induced mast cell degranulation.

Diagram Caption: Proposed mechanism of HR-2 action via the MRGPRX2 receptor.

Experimental Workflow: From Discovery to Characterization

The logical flow of the discovery and initial characterization of HR-2 can be visualized as a series of interconnected experimental stages.

HR2_Discovery_Workflow start Start: Collection of Vespa orientalis Venom hplc Reverse-Phase HPLC Separation of Venom Components start->hplc fraction Fraction Collection and Screening for Biological Activity hplc->fraction degran_assay Mast Cell Degranulation Assay (Histamine Release Measurement) fraction->degran_assay active_fraction Identification of Active Fractions (HR-2) degran_assay->active_fraction sequencing Amino Acid Sequencing (Edman Degradation) active_fraction->sequencing structure Determination of HR-2 Primary Structure sequencing->structure end End: Characterization of HR-2 Peptide structure->end

Figure 2: Experimental workflow for the discovery of HR-2.

Diagram Caption: A flowchart illustrating the key stages in the isolation and characterization of HR-2.

Conclusion and Future Directions

This compound from the venom of the Oriental Hornet is a potent bioactive peptide with significant implications for understanding inflammatory and allergic responses. While its initial discovery and characterization laid the groundwork, further research is warranted to fully elucidate its biological role and potential as a pharmacological tool or therapeutic target. Specifically, future studies should focus on:

  • Quantitative Potency: Determining the precise EC₅₀ of HR-2 for mast cell degranulation to accurately assess its potency.

  • Receptor Specificity: Confirming the interaction of HR-2 with the MRGPRX2 receptor and investigating potential interactions with other cellular targets.

  • In Vivo Effects: Characterizing the in vivo effects of purified HR-2 on inflammation, pain, and other physiological responses.

  • Structure-Activity Relationship: Synthesizing HR-2 analogs to identify the key amino acid residues responsible for its biological activity.

A deeper understanding of HR-2 will not only contribute to the field of toxinology but also open new avenues for the development of novel therapeutics for inflammatory and allergic disorders.

References

An In-depth Technical Guide to Mast Cell Degranulating Peptide HR-2: Structure, Sequence, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent effector of the innate immune system, HR-2 triggers the degranulation of mast cells, leading to the release of histamine and other pro-inflammatory mediators.[1][2][3] This technical guide provides a comprehensive overview of the structure, sequence, and known functional characteristics of HR-2, along with detailed experimental protocols relevant to its study. This information is intended to support further research into its mechanism of action and potential applications in immunology and drug development.

Structure and Sequence

The primary structure of HR-2 has been determined by amino acid sequencing.[2] It is a relatively small, cationic peptide with a molecular weight of approximately 1523.03 Da.[3]

Amino Acid Sequence

The sequence of HR-2 is as follows:

  • Three-Letter Code: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[3]

  • One-Letter Code: FLPLILGKLVKGLL-NH2[3]

The C-terminus of the peptide is amidated.

Physicochemical Properties

A summary of the key physicochemical properties of HR-2 is provided in the table below.

PropertyValueReference
Molecular Formula C77H135N17O14[3]
Molecular Weight 1523.03 Da[3]
Amino Acid Count 14[1][2]
Source Vespa orientalis (Giant Hornet) Venom[1][2]

Biological Activity and Potency

HR-2 is characterized by its ability to induce the degranulation of mast cells, resulting in the release of histamine.[1][2] This activity is a key component of the inflammatory response to hornet venom. While specific quantitative data for HR-2's potency is limited in readily available literature, a study on a peptide isolated from Vespa orientalis venom reported a half-maximal inhibitory concentration (IC50) for mast cell degranulation. It is important to note that this peptide was not definitively identified as HR-2.

ParameterValueNotes
IC50 (Mast Cell Degranulation) 126 µmol/LThe peptide was isolated from Vespa orientalis venom, but not explicitly identified as HR-2.

Putative Signaling Pathway

While the specific signaling pathway activated by HR-2 in mast cells has not been definitively elucidated, a strong body of evidence suggests a likely mechanism involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). Many cationic peptides, including those from venom, are known to activate mast cells through this receptor, triggering a G protein-mediated signaling cascade.

Below is a diagram illustrating the putative signaling pathway of HR-2 in mast cells.

HR2_Signaling_Pathway cluster_membrane Cell Membrane HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Gq Gαq MRGPRX2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_release ER->Ca2_release releases Ca²⁺ Degranulation Degranulation (Histamine Release) Ca2_release->Degranulation triggers Ca2_influx PKC->Degranulation promotes

Caption: Putative signaling pathway of HR-2 in mast cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of HR-2. These are generalized protocols that can be adapted for specific experimental needs.

Solid-Phase Peptide Synthesis (SPPS) of HR-2

This protocol outlines the manual synthesis of HR-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA/TIS/H₂O) repeat->cleavage Final cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification lyophilization Lyophilization purification->lyophilization end End: Purified HR-2 Peptide lyophilization->end

Caption: Workflow for solid-phase peptide synthesis of HR-2.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Phe, Leu, Pro, Ile, Gly, Lys(Boc), Val)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system with a C18 column

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the HR-2 sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/ACN gradient containing 0.1% TFA.

  • Lyophilization: Freeze-dry the purified fractions to obtain the final HR-2 peptide as a white powder.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell supernatant upon stimulation with HR-2.

Degranulation_Assay_Workflow start Start: Culture Mast Cells (e.g., RBL-2H3) seed Seed cells in a 96-well plate start->seed wash Wash cells with Tyrode's Buffer seed->wash stimulate Stimulate with HR-2 (various concentrations) wash->stimulate incubate Incubate at 37°C stimulate->incubate centrifuge Centrifuge plate to pellet cells incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant assay Add p-NAG substrate supernatant->assay incubate2 Incubate at 37°C assay->incubate2 stop Add stop solution incubate2->stop read Read absorbance at 405 nm stop->read end End: Quantify Degranulation read->end

Caption: Workflow for mast cell degranulation assay.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Cell culture medium (e.g., MEM) with supplements

  • 96-well cell culture plates

  • Tyrode's buffer

  • HR-2 peptide stock solution

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for total release control)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in appropriate medium until they reach the desired confluence.

  • Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

  • Stimulation: Add various concentrations of HR-2 peptide (diluted in Tyrode's buffer) to the wells. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100 for cell lysis).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Enzyme Assay: Add the p-NAG substrate solution to each well containing the supernatant.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Stop Reaction: Stop the enzymatic reaction by adding the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each HR-2 concentration relative to the total release control.

Conclusion

This compound represents a significant component of hornet venom with potent effects on the mammalian immune system. Its well-defined structure and sequence provide a solid foundation for further investigation into its mechanism of action. The putative involvement of the MRGPRX2 receptor opens up avenues for exploring its role in pseudo-allergic reactions and innate immunity. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and functionally characterize HR-2 and similar peptides, ultimately contributing to a deeper understanding of mast cell biology and the development of novel immunomodulatory therapeutics.

References

The Core Mechanism of Mast Cell Degranulating Peptide HR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[1] It is a potent initiator of mast cell degranulation, leading to the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth exploration of the core mechanism of action of HR-2, detailing its interaction with target cells, the subsequent signaling cascades, and the experimental protocols used to elucidate these pathways. While direct research on HR-2 is limited, its mechanism is understood to be primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a pathway common to many cationic and amphipathic peptides, including the closely related mastoparan peptides also found in hornet venom.

Core Mechanism of Action: Engagement of MRGPRX2

The primary mechanism of action for this compound is the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells. This receptor is a key player in IgE-independent mast cell activation and is known to be promiscuous, binding to a variety of cationic peptides. The interaction between HR-2 and MRGPRX2 is thought to be driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged residues within the receptor's binding pocket.

Signaling Pathway

Upon binding of HR-2 to MRGPRX2, a conformational change in the receptor induces the activation of heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes. The activation of these G proteins initiates a downstream signaling cascade:

  • Gαq Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • PKC Activation: DAG, along with the increased intracellular Ca2+ levels, activates Protein Kinase C (PKC).

  • Degranulation: The rise in intracellular calcium and the activation of PKC are critical events that lead to the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents (degranulation).

The involvement of Gαi can modulate the activity of adenylyl cyclase, though the Gαq pathway is considered the primary driver of degranulation in this context.

Quantitative Data

Quantitative data for the specific activity of HR-2 is not extensively available in the literature. However, data from closely related peptides from Vespa orientalis provide an indication of its potency.

ParameterValuePeptideSource OrganismNotes
Histamine Release 2-20 µg/mLHR-1Vespa orientalisConcentration for selective histamine liberation from rat mast cells.
IC50 for Degranulation 126 µmol/LUnspecified PeptideVespa orientalisRepresents the concentration for 50% inhibition of degranulation, though the context of "inhibition" in the source is ambiguous and may refer to a cytotoxic effect at higher concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of peptides like HR-2.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells

  • This compound

  • Tyrode’s buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA, pH 7.4)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10)

  • Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Washing: Gently wash the cells twice with Tyrode’s buffer.

  • Stimulation: Add 50 µL of Tyrode’s buffer containing various concentrations of HR-2 peptide to the cells. For a negative control, add buffer alone. For a positive control for total enzyme release, add 50 µL of 0.5% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Reaction: Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well containing the supernatant.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stop Reaction: Add 200 µL of stop buffer to each well.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control) * 100.

Intracellular Calcium Mobilization Assay

This assay measures the change in intracellular calcium concentration upon stimulation with HR-2.

Materials:

  • RBL-2H3 cells or primary mast cells

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM (2-5 µM) with 0.02% Pluronic F-127 in HBSS. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for a few seconds.

  • Stimulation: Add a solution of HR-2 at the desired concentration and continue to record the fluorescence intensity over time (typically for 5-10 minutes).

  • Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F0).

Visualizations

Signaling Pathway of HR-2-Induced Mast Cell Degranulation```dot

HR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Degranulation Degranulation Ca2_release->Degranulation Triggers PKC->Degranulation Promotes Granule Granule (Histamine) Granule->Degranulation

Caption: Workflow for β-Hexosaminidase Release Assay.

References

An In-depth Technical Guide to the HR-2 Peptide and the Mast Cell Degranulation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent.[1][2] Like other cationic secretagogues, it triggers the release of inflammatory mediators, such as histamine, from mast cells, playing a significant role in the physiological response to envenomation.[1][2][3][4] This technical guide provides a comprehensive overview of the HR-2 peptide, its proposed mechanism of action within the mast cell degranulation pathway, and detailed experimental protocols for its study.

The primary mechanism for many cationic peptides inducing mast cell degranulation is through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6][7] This receptor provides an IgE-independent pathway for mast cell activation. While direct binding studies for HR-2 on MRGPRX2 are not widely published, its characteristics as a cationic peptide from venom strongly suggest its action through this pathway. Activation of MRGPRX2 is known to initiate a signaling cascade involving G proteins and a subsequent increase in intracellular calcium, leading to the fusion of granular membranes with the plasma membrane and the release of pre-formed mediators.

Physicochemical Properties of HR-2 Peptide

The HR-2 peptide is a linear polypeptide with specific physicochemical characteristics that contribute to its biological activity.

PropertyValueReference
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[8]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[8]
Molecular Weight 1523.03 Da[8]
Source Vespa orientalis (Giant Hornet) Venom[1][2]
CAS Number 80388-04-1[4][8]

Quantitative Data on Mast Cell Degranulation

A critical aspect of characterizing the activity of a secretagogue like the HR-2 peptide is to quantify its effect on mast cell degranulation. This is typically achieved by measuring the release of granular contents such as histamine and β-hexosaminidase in a dose-dependent manner.

Note: Specific quantitative data for the HR-2 peptide is not available in the reviewed literature. The following tables are presented as templates for expected data presentation. To provide a practical example, representative data for the known MRGPRX2 agonist, Substance P, is included with clear notation.

Histamine Release

Histamine is a primary mediator released from mast cell granules and its quantification is a direct measure of degranulation.

Table 1: Dose-Response of HR-2 Peptide on Histamine Release from Mast Cells (Template)

HR-2 Concentration (µM)% Histamine Release (Mean ± SD)
0 (Control)Data not available
0.1Data not available
1Data not available
10Data not available
50Data not available
100Data not available
EC50 Data not available

Table 2: Representative Data for Substance P-Induced Histamine Release from Rat Peritoneal Mast Cells

Substance P Concentration (µM)% Histamine Release (Mean ± SD)
0 (Control)2.5 ± 0.8
115.2 ± 2.1
545.8 ± 4.5
1068.3 ± 5.2
2585.1 ± 6.3
5088.9 ± 5.9
EC50 ~5 µM

This data is illustrative and based on typical responses to Substance P; actual results may vary.

β-Hexosaminidase Release

β-Hexosaminidase is an enzyme co-localized with histamine in mast cell granules, and its release is a reliable and easily measurable marker of degranulation.

Table 3: Dose-Response of HR-2 Peptide on β-Hexosaminidase Release from Mast Cells (Template)

HR-2 Concentration (µM)% β-Hexosaminidase Release (Mean ± SD)
0 (Control)Data not available
0.1Data not available
1Data not available
10Data not available
50Data not available
100Data not available
EC50 Data not available

Table 4: Representative Data for Substance P-Induced β-Hexosaminidase Release from LAD2 Cells

Substance P Concentration (µM)% β-Hexosaminidase Release (Mean ± SD)
0 (Control)3.1 ± 1.0
0.18.5 ± 1.5
125.4 ± 3.2
1055.9 ± 4.8
3072.1 ± 5.5
EC50 ~3 µM

This data is illustrative and based on typical responses to Substance P in the LAD2 human mast cell line; actual results may vary.

Experimental Protocols

The following are detailed protocols for key experiments to assess the mast cell degranulation activity of the HR-2 peptide.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for a 96-well plate format using the rat basophilic leukemia cell line (RBL-2H3), a common model for mast cell studies.

Materials:

  • RBL-2H3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • HR-2 Peptide (lyophilized)

  • Tyrode's Buffer (or HEPES buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop Buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's Buffer)

  • 96-well cell culture plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of HR-2 peptide in a suitable solvent (e.g., sterile water or Tyrode's buffer). Perform serial dilutions to obtain the desired concentrations.

  • Cell Washing: Gently wash the adherent cells twice with 200 µL of Tyrode's buffer.

  • Compound Treatment: Add 100 µL of the different concentrations of HR-2 peptide to the respective wells. Include a vehicle control (Tyrode's buffer with solvent if applicable).

  • Controls:

    • Negative Control (Spontaneous Release): Add 100 µL of Tyrode's buffer only.

    • Positive Control (Total Release): Add 100 µL of 0.1% Triton X-100 to lyse the cells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: % Release = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100

Protocol 2: Histamine Release Assay

This protocol describes the measurement of histamine release from isolated primary mast cells (e.g., rat peritoneal mast cells).

Materials:

  • Isolated rat peritoneal mast cells

  • HEPES buffer

  • HR-2 Peptide

  • Histamine ELISA kit

  • Microcentrifuge tubes

Procedure:

  • Mast Cell Isolation: Isolate rat peritoneal mast cells using standard laboratory procedures.

  • Cell Preparation: Resuspend the isolated mast cells in HEPES buffer at a concentration of 1 x 10⁶ cells/mL.

  • Reaction Setup: In microcentrifuge tubes, add 100 µL of the mast cell suspension.

  • Compound Addition: Add 10 µL of the desired concentrations of HR-2 peptide to the tubes. Include a vehicle control.

  • Controls:

    • Spontaneous Release: Add 10 µL of HEPES buffer.

    • Total Histamine: Lyse the cells by boiling for 5 minutes or by adding a lysis reagent as per the ELISA kit instructions.

  • Incubation: Incubate the tubes at 37°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by placing the tubes on ice and adding 900 µL of ice-cold HEPES buffer.

  • Centrifugation: Centrifuge the tubes at 400 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for histamine quantification.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.

  • Calculation: The percentage of histamine release is calculated as: % Release = [(Sample Histamine - Spontaneous Release Histamine) / (Total Histamine - Spontaneous Release Histamine)] * 100

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway for HR-2-induced mast cell degranulation and a general experimental workflow.

Proposed Signaling Pathway for HR-2 Peptide in Mast Cells

This pathway is based on the known mechanism of action for other cationic peptides that activate mast cells via the MRGPRX2 receptor.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 G_protein Gαq/11 & Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC dummy1 G_protein->dummy1 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca_influx->Ca_increase Ca_increase->PKC Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Ca_increase->Degranulation Triggers PKC->Degranulation Promotes dummy1->Ca_influx Leads to Degranulation_Workflow start Start culture Culture Mast Cells (e.g., RBL-2H3) start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat Cells with HR-2 & Controls seed->treat prepare Prepare HR-2 Peptide Dilutions prepare->treat incubate Incubate (37°C, 30-60 min) treat->incubate centrifuge Centrifuge Plate incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant assay Perform Mediator Release Assay (e.g., β-Hexosaminidase) supernatant->assay read Read Absorbance (405 nm) assay->read analyze Analyze Data & Calculate % Release read->analyze end End analyze->end

References

An In-depth Technical Guide to the Receptor Interaction of Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent initiator of mast cell degranulation and subsequent histamine release.[1][2] This technical guide provides a comprehensive overview of the current understanding of the receptor interaction and signaling mechanisms of HR-2. While direct quantitative binding data for HR-2 is limited in publicly available literature, this document synthesizes information from closely related venom peptides and the established pathways for such molecules. The primary receptor implicated in the action of cationic peptides like HR-2 is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4] Activation of MRGPRX2 initiates a signaling cascade involving G proteins, leading to intracellular calcium mobilization and degranulation.[5] This guide details the experimental protocols for key assays used to study these interactions and presents available quantitative data for analogous compounds to provide a framework for future research on HR-2.

Introduction to this compound

This compound is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[6] Its primary biological function is the potent stimulation of mast cells, leading to the release of histamine and other inflammatory mediators.[6] The amino acid sequence of HR-2 is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[7] Due to its ability to activate mast cells independently of the IgE/FcεRI receptor complex, HR-2 is classified as a basic secretagogue and is a subject of interest for research into pseudo-allergic reactions and novel therapeutic agents.[8]

Putative Receptor: Mas-related G protein-coupled receptor X2 (MRGPRX2)

While a specific receptor for HR-2 has not been definitively identified in dedicated studies, a substantial body of evidence points towards the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary target for a wide range of cationic peptides, including those found in venom.[3][4] MRGPRX2 is predominantly expressed on mast cells and sensory neurons and is recognized for its role in mediating IgE-independent mast cell activation.[9][10] Given the structural and functional similarities of HR-2 to other MRGPRX2 agonists, it is highly probable that HR-2 exerts its effects through this receptor.

Signaling Pathway

The activation of MRGPRX2 by cationic peptides initiates a well-characterized signal transduction cascade. This pathway is crucial for the subsequent degranulation of mast cells.

HR-2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR-2 HR-2 Peptide MRGPRX2 MRGPRX2 HR-2->MRGPRX2 Binding & Activation Gq Gαq MRGPRX2->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca²⁺ ↑ ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca²⁺ Degranulation Degranulation (Histamine Release) Ca2_cyto->Degranulation Triggers Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis node1 Culture Mast Cells (e.g., RBL-2H3, LAD2) node2 Wash and resuspend cells in buffer node1->node2 node3 Incubate cells with varying concentrations of HR-2 node2->node3 node5 Centrifuge to pellet cells node3->node5 node4 Include controls: - Vehicle (spontaneous release) - Triton X-100 (total release) - Positive control (e.g., Compound 48/80) node4->node5 node6 Collect supernatant node5->node6 node7 Incubate supernatant with pNAG substrate node6->node7 node8 Stop reaction and measure absorbance at 405 nm node7->node8 node9 Calculate % degranulation node8->node9 node10 Plot dose-response curve and determine EC50 node9->node10 Calcium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis node1 Culture cells in a black-walled, clear-bottom plate node2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) node1->node2 node3 Wash cells to remove extracellular dye node2->node3 node4 Place plate in a fluorescence plate reader node3->node4 node5 Establish baseline fluorescence node4->node5 node6 Inject HR-2 and monitor fluorescence changes in real-time node5->node6 node7 Quantify the change in fluorescence intensity node6->node7 node8 Plot time-course and dose-response curves node7->node8 Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_separation Separation and Detection cluster_analysis Data Analysis node1 Prepare cell membranes expressing the receptor of interest (e.g., MRGPRX2) node3 Incubate membranes with a fixed concentration of radiolabeled ligand node1->node3 node2 Synthesize a radiolabeled ligand (e.g., [³H]HR-2 or [¹²⁵I]HR-2) node2->node3 node4 Add increasing concentrations of unlabeled HR-2 (competitor) node3->node4 node5 Incubate to reach equilibrium node4->node5 node6 Separate bound from free radioligand (e.g., by filtration) node5->node6 node7 Measure radioactivity of the bound fraction node6->node7 node8 Plot % inhibition vs. competitor concentration node7->node8 node9 Determine IC50 and calculate Ki node8->node9

References

An In-Depth Technical Guide to Mast Cell Degranulating Peptide HR-2 and Histamine Release Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent initiator of mast cell degranulation and subsequent histamine release. This technical guide provides a comprehensive overview of the biochemical properties of HR-2, its mechanism of action, and the kinetics of the histamine release it induces. This document synthesizes available data on its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2), the subsequent signaling cascade involving G proteins and phospholipase C, and the critical role of intracellular calcium mobilization. Detailed experimental protocols for studying mast cell degranulation are provided, alongside a discussion of the peptide's implications for research and drug development.

Introduction

Mast cells are critical components of the innate and adaptive immune systems, playing a central role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process that releases a plethora of inflammatory mediators, with histamine being one of the most prominent. This compound is a 14-membered linear peptide that has been identified as a potent, non-IgE-mediated trigger of this process.[1][2][3] Understanding the precise mechanisms and kinetics of HR-2-induced histamine release is crucial for elucidating the broader pathways of mast cell activation and for the development of novel therapeutics targeting allergic and inflammatory diseases.

Physicochemical Properties of HR-2

HR-2 is a cationic and amphipathic peptide with a defined primary structure and molecular weight. These characteristics are crucial for its biological activity.

PropertyValueReference
Amino Acid Sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[2]
One-Letter Sequence FLPLILGKLVKGLL-NH2[2]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[2]
Molecular Weight 1523.03 Da[2]
Source Venom of Vespa orientalis (Giant Hornet)[1][3]

Mechanism of Action: The MRGPRX2 Signaling Pathway

Current evidence strongly suggests that HR-2, like many other basic secretagogues, activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This activation is independent of the classical IgE-FcεRI pathway. The binding of HR-2 to MRGPRX2 initiates a cascade of intracellular events culminating in degranulation.

Receptor Binding and G Protein Activation

The interaction of HR-2 with MRGPRX2 leads to the activation of heterotrimeric G proteins, specifically involving the Gαi and Gαq subunits. This activation is a critical first step in the signal transduction pathway.

Downstream Signaling Cascade

Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This initial calcium transient is often followed by a sustained influx of extracellular calcium through store-operated calcium channels. The elevation of intracellular calcium is a pivotal signal for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of histamine and other pre-formed mediators.

HR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Triggers release from Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Increases Degranulation Mast Cell Degranulation Ca_cyto->Degranulation Induces Histamine Histamine Release Degranulation->Histamine

Caption: HR-2 signaling pathway in mast cells. (Within 100 characters)

Kinetics of Histamine Release

While the precise quantitative kinetics of HR-2-induced histamine release, such as its EC50 and a detailed time-course, are not extensively documented in publicly available literature, the general characteristics can be inferred from studies of similar mast cell degranulating peptides that act via MRGPRX2.

Dose-Response Relationship

The release of histamine is expected to be dose-dependent. A summary of expected concentration-dependent effects is presented below.

HR-2 ConcentrationExpected Histamine Release
Low (sub-micromolar)Minimal to no release
Mid (micromolar)Significant, concentration-dependent release
High (supra-micromolar)Plateauing of release (receptor saturation)
Time-Course of Release

The degranulation process initiated by peptides acting on MRGPRX2 is typically rapid. Histamine release is expected to begin within seconds to minutes of exposure to HR-2 and reach its maximum within a short timeframe.

Time PointExpected Event
0-30 secondsOnset of histamine release
1-5 minutesPeak histamine release
5-30 minutesPlateau or gradual decline in release rate

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of HR-2 on mast cell degranulation and histamine release.

Mast Cell Culture and Preparation

A common model for these studies is the rat basophilic leukemia (RBL-2H3) cell line, which is a reliable surrogate for mucosal mast cells.

  • Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in 24- or 96-well plates at a density that allows for confluence at the time of the experiment.

  • Washing: Prior to the assay, gently wash the adherent cells twice with a buffered salt solution (e.g., Tyrode's buffer: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA, pH 7.4).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

The release of the granular enzyme β-hexosaminidase is a common and reliable marker for mast cell degranulation and correlates well with histamine release.

  • Stimulation: Add varying concentrations of HR-2 peptide (dissolved in Tyrode's buffer) to the washed cells. Include a negative control (buffer alone) and a positive control for maximal release (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for a specified time course (e.g., 30 minutes for a single time point, or multiple time points for kinetic analysis).

  • Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the supernatant from adherent cells.

  • Enzyme Assay:

    • Transfer an aliquot of the supernatant to a new plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

  • Quantification: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Express the percentage of β-hexosaminidase release as: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Degranulation_Workflow A 1. Culture & Seed Mast Cells B 2. Wash Cells A->B C 3. Add HR-2 & Controls B->C D 4. Incubate (37°C) C->D E 5. Collect Supernatant D->E F 6. Add pNAG Substrate E->F G 7. Incubate (37°C) F->G H 8. Stop Reaction G->H I 9. Read Absorbance (405 nm) H->I J 10. Calculate % Degranulation I->J

Caption: Experimental workflow for β-hexosaminidase assay. (Within 100 characters)
Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration upon HR-2 stimulation.

  • Cell Preparation: Culture and wash cells as described in section 5.1.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells to remove excess dye.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader or use a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Inject HR-2 at various concentrations.

    • Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity over baseline to represent the relative change in intracellular calcium concentration.

Implications for Research and Drug Development

  • Tool for Basic Research: HR-2 serves as a valuable tool for studying the mechanisms of non-IgE-mediated mast cell activation and the role of MRGPRX2 in inflammatory and allergic processes.

  • Drug Discovery Target: The HR-2/MRGPRX2 pathway represents a potential target for the development of novel anti-inflammatory and anti-allergic drugs. Antagonists of MRGPRX2 could potentially block the degranulation induced by a variety of endogenous and exogenous secretagogues.

  • Safety and Toxicology: For the development of peptide-based therapeutics, understanding their potential to activate mast cells via MRGPRX2 is crucial for assessing their safety and potential for inducing pseudo-allergic reactions.

Conclusion

This compound is a potent activator of mast cells, operating through the MRGPRX2 receptor to initiate a G protein-mediated signaling cascade that results in rapid histamine release. While specific quantitative kinetic data for HR-2 remains to be fully elucidated in the literature, the established methodologies and the known mechanisms of similar peptides provide a robust framework for its study. Further research into the precise kinetics and downstream effects of HR-2 will undoubtedly contribute to a deeper understanding of mast cell biology and the development of targeted therapies for a range of inflammatory and allergic conditions.

References

Unraveling the Venom: A Technical Guide to the Structural Similarities of HR-2 and Other Venom Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the structural architecture of the hornet venom peptide HR-2 reveals significant similarities to a class of membrane-acting peptides found across various venomous species. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of HR-2's structure, its relation to other venom peptides, the experimental methodologies used for their characterization, and the signaling pathways they modulate.

Executive Summary

Mast Cell Degranulating Peptide HR-2, a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent bioactive compound known for its ability to trigger histamine release from mast cells. Structurally, HR-2 belongs to the mastoparan family of peptides. These peptides are characterized by their short length, cationic nature, and an amphipathic α-helical conformation that they adopt in a membrane environment. This structural motif is not unique to hornet venom and is a recurring theme in the venoms of bees, wasps, and other insects, where it underpins the peptides' biological activities, including antimicrobial and cytotoxic effects. This document serves as a technical guide to the structural and functional parallels between HR-2 and other notable venom peptides.

Peptide Profiles and Structural Data

The structural foundation of HR-2 and its analogs lies in their primary amino acid sequence, which dictates their physicochemical properties and their propensity to form secondary structures. A comparison of HR-2 with other well-characterized venom peptides highlights these similarities.

Peptide NameOrganismSequenceLength (aa)Net Charge
HR-2 Vespa orientalis (Hornet)FLPLILGKLVKGLL-NH₂14+2
Mastoparan Vespula lewisii (Wasp)INLKALAALAKKIL-NH₂14+4
Crabrolin Vespa crabro (Hornet)FLPLILRKIVTAL-NH₂[1]13+2
Bombolitin I Megabombus pennsylvanicus (Bumblebee)IKITTMLAKLGKVLAHV-NH₂[2]17+3
Melittin Apis mellifera (Honeybee)GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂[3][4]26+6

Table 1: Amino Acid Sequence and Physicochemical Properties of HR-2 and Structurally Related Venom Peptides.

Experimental Protocols

The determination of the structure and function of venom peptides like HR-2 relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Synthetic peptides for experimental use are typically produced using solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis:

  • Resin Selection: A benzhydrylamine resin is commonly used to obtain a C-terminally amidated peptide[6].

  • Amino Acid Coupling: Nα-t-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids are sequentially coupled to the growing peptide chain on the resin.

  • Side-Chain Protection: Reactive amino acid side chains are protected with groups like benzyl esters to prevent side reactions.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a strong acid, typically hydrogen fluoride (HF)[6].

  • Purification: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution.

Protocol for CD Spectroscopy:

  • Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL. To mimic a membrane environment, spectra can also be recorded in the presence of TFE or SDS micelles[5].

  • Instrument Setup: A CD spectrometer is purged with nitrogen gas, and the temperature is controlled, typically at 25°C.

  • Data Acquisition: Spectra are recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 0.1-1 mm.

  • Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity [θ].

  • Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil is estimated by deconvoluting the CD spectrum using algorithms like CONTINLL or SELCON3.

Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution 3D structural information of peptides in solution.

Protocol for NMR Spectroscopy:

  • Sample Preparation: A high concentration of the peptide (1-5 mM) is required, dissolved in a deuterated solvent (e.g., H₂O/D₂O 9:1 or TFE-d₂/H₂O).

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide's amino acid sequence.

  • Distance Restraint Generation: The Nuclear Overhauser Effect (NOE) cross-peaks from the NOESY spectrum are used to generate distance restraints between protons that are close in space (< 5 Å).

  • Structure Calculation: The 3D structure of the peptide is calculated using software like CYANA or XPLOR-NIH, which utilizes the experimental distance restraints.

  • Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK-NMR.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for HR-2 and other mastoparans is the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators. This is achieved through a receptor-independent mechanism involving direct activation of heterotrimeric G proteins.

Workflow for Mastoparan-Induced Mast Cell Degranulation:

Mast_Cell_Degranulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HR2 HR-2 / Mastoparan G_protein G Protein (Gi/Go) HR2->G_protein Direct Activation Membrane PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers

Caption: Receptor-independent mast cell degranulation pathway activated by HR-2.

Logical Relationship of Structurally Similar Venom Peptides:

Venom_Peptide_Relationships cluster_Hymenoptera Hymenoptera Venoms VenomPeptides Amphipathic α-Helical Venom Peptides HR2 HR-2 (Vespa orientalis) VenomPeptides->HR2 Mastoparan Mastoparan (Vespula) VenomPeptides->Mastoparan Crabrolin Crabrolin (Vespa crabro) VenomPeptides->Crabrolin Bombolitin Bombolitin (Megabombus) VenomPeptides->Bombolitin Melittin Melittin (Apis) VenomPeptides->Melittin HR2->Mastoparan High Homology Mastoparan->Crabrolin High Homology Bombolitin->Melittin Functional Analogs

Caption: Structural and functional relationships of HR-2 and related venom peptides.

Conclusion

The this compound from hornet venom is a quintessential example of a widespread structural motif—the cationic amphipathic α-helix—found in the venoms of numerous Hymenoptera species. Its structural similarity to other mastoparans, bombolitins, and melittin underpins a shared mechanism of membrane interaction and biological activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of venom peptides and their potential as therapeutic leads. Further investigation into the precise structural dynamics and quantitative analysis of HR-2 will continue to illuminate the structure-function relationships that make these venom components such potent biomolecules.

References

An In-depth Technical Guide on the Function of Mast Cell Degranulating Peptide HR-2 in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent activator of mast cells, key sentinels of the innate immune system. This technical guide provides a comprehensive overview of the known functions of HR-2, with a focus on its role in innate immunity. It details the peptide's structure, its primary function in inducing mast cell degranulation and histamine release, and explores its potential broader immunomodulatory and antimicrobial activities. This document synthesizes available quantitative data, outlines relevant experimental protocols, and illustrates the proposed signaling pathways, offering a valuable resource for researchers and professionals in immunology and drug development.

Introduction

Mast cells are tissue-resident immune cells that play a critical role in the initiation and regulation of innate immune responses.[1] Upon activation, they release a plethora of pre-stored and newly synthesized mediators that orchestrate the inflammatory cascade.[2] Venoms from various species have been a rich source of bioactive peptides that modulate immune cell function. Among these is the this compound, a 14-amino acid linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[3][4] This peptide is a potent trigger of mast cell degranulation, leading to the rapid release of histamine and other pro-inflammatory mediators.[3][4] Understanding the precise mechanisms of action of HR-2 can provide valuable insights into mast cell biology and the intricate workings of the innate immune system. This guide aims to consolidate the current knowledge on HR-2, presenting its biochemical properties, biological functions, and the experimental methodologies used to study it.

Peptide Characteristics

This compound is a linear peptide with the following amino acid sequence: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[4] Its molecular formula is C77H135N17O14, with a molecular weight of approximately 1523.03 Da.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[4]
Molecular Formula C77H135N17O14[4]
Molecular Weight 1523.03 Da[4]
Source Venom of Vespa orientalis[3]

Function in Innate Immunity

The primary and most well-documented function of HR-2 in the context of innate immunity is its ability to induce mast cell degranulation.[3] This process is a cornerstone of the initial response to certain pathogens and allergens.

Mast Cell Degranulation and Histamine Release

HR-2 potently stimulates mast cells to release the contents of their granules, a process that includes the liberation of histamine.[3] Histamine is a key mediator of inflammation, causing vasodilation, increased vascular permeability, and the recruitment of other immune cells to the site of insult.

While specific dose-response data for HR-2 is limited in publicly available literature, a study on the related peptide HR-1 from the same venom provides valuable insight. HR-1 was found to selectively release histamine from rat mast cells at concentrations of 2-20 µg/mL.[5] It is highly probable that HR-2 exhibits a similar dose-dependent effect.

Table 2: Biological Activity of Related Peptide HR-1 from Vespa orientalis Venom

ConcentrationEffect on Rat Mast CellsReference
2-20 µg/mLSelective histamine release[5]
50-100 µg/mLNon-selective cytotoxic action[5]
Potential for Cytokine and Chemokine Release

Beyond the immediate release of pre-stored mediators like histamine, mast cell activation can also lead to the de novo synthesis and secretion of a wide array of cytokines and chemokines.[6] These molecules play a crucial role in shaping the subsequent innate and adaptive immune responses. While direct evidence for HR-2 inducing a specific cytokine profile is scarce, other mast cell degranulating peptides, such as mastoparan (also found in hornet venom), have been shown to induce the generation of chemokines like CCL2, CCL3, and CCL4.[7] It is plausible that HR-2 similarly triggers the release of a broader range of immunomodulatory molecules. Further research is required to elucidate the specific cytokine and chemokine signature induced by HR-2 in mast cells.

Potential Antimicrobial Activity

Many venom peptides that interact with cell membranes also possess antimicrobial properties. Several studies have highlighted the antimicrobial potential of peptides from various wasp and hornet venoms.[8][9] While the direct antimicrobial activity of HR-2 has not been explicitly detailed, its amphipathic nature, a common feature of many antimicrobial peptides, suggests that it may possess such capabilities. This would represent a dual function in innate immunity: direct action against pathogens and indirect action through mast cell activation.

Mechanism of Action: Signaling Pathways

The precise signaling pathway initiated by HR-2 in mast cells is not fully elucidated. However, based on the action of other basic secretagogues and venom peptides, a G-protein coupled receptor (GPCR) mediated pathway is strongly implicated.[10]

Putative Receptor: MRGPRX2

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a promiscuous receptor expressed on mast cells that is known to be activated by a variety of cationic peptides, including mastoparan from wasp venom.[7] Given the structural and functional similarities, it is highly probable that HR-2 also signals through MRGPRX2 to induce mast cell degranulation.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/11 & Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation Promotes PKC->Degranulation Promotes Cytokine_synthesis Cytokine/Chemokine Synthesis PKC->Cytokine_synthesis Leads to Mast_Cell_Isolation start Euthanize Rat inject Inject HBSS into Peritoneal Cavity start->inject massage Massage Abdomen inject->massage aspirate Aspirate Peritoneal Fluid massage->aspirate centrifuge1 Centrifuge (400 x g) aspirate->centrifuge1 resuspend Resuspend in HBSS/BSA centrifuge1->resuspend percoll Layer on Percoll Gradient resuspend->percoll centrifuge2 Centrifuge (700 x g) percoll->centrifuge2 collect Collect Mast Cell Layer centrifuge2->collect wash Wash Cells collect->wash stain Assess Purity with Toluidine Blue wash->stain

References

An In-depth Technical Guide on the Activation of G Protein-Coupled Receptors by the HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating (MCD) agent.[1][2][3] This 14-amino acid linear peptide triggers the release of histamine and other inflammatory mediators from mast cells, playing a crucial role in the localized reactions to hornet stings.[1][2][3][4] The primary molecular target for HR-2 and similar basic secretagogues is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4] MRGPRX2 is a key receptor in non-IgE-mediated allergic and pseudo-allergic reactions, making it a significant area of study for understanding inflammation, immune responses, and potential adverse drug reactions.[5][6][7]

This technical guide provides a comprehensive overview of the activation of G protein-coupled receptors by the HR-2 peptide, with a focus on its interaction with MRGPRX2. It includes available data on its structure and activity, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

HR-2 Peptide: Physicochemical Properties and Sequence

The HR-2 peptide is a relatively small, linear peptide with a molecular weight of 1523.03 Da.[3] Its primary structure has been determined, providing a basis for its synthesis and the study of its structure-activity relationships.[3]

Table 1: Physicochemical Properties and Sequence of HR-2 Peptide

PropertyValueReference
Source Vespa orientalis (Giant Hornet) Venom[1][2][3]
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[3]
One-Letter Sequence FLPLILGKLVKGLL-NH2[3]
Molecular Formula C77H135N17O14[3]
Molecular Weight 1523.03 Da[3]
CAS Registry Number 80388-04-1[3]

G Protein-Coupled Receptor Activation by HR-2 Peptide

The HR-2 peptide exerts its biological effects primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed on mast cells and is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and drug-induced hypersensitivity reactions.[8][9]

Mechanism of Action

Activation of MRGPRX2 by the HR-2 peptide initiates a downstream signaling cascade that leads to mast cell degranulation. This process is independent of the classical IgE-mediated pathway. The binding of HR-2 to MRGPRX2 is thought to be driven by electrostatic and hydrophobic interactions between the cationic and amphipathic peptide and the receptor's binding pocket.

Signaling Pathways

Upon HR-2 binding, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. MRGPRX2 couples to both Gαi and Gαq proteins.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators such as histamine and β-hexosaminidase.

  • Gαi Pathway: The role of Gαi in MRGPRX2 signaling is less well-defined but is thought to contribute to the overall cellular response, potentially through the modulation of adenylyl cyclase activity or the activation of other downstream effectors.

  • Downstream Kinases: The signaling cascade also involves the activation of downstream kinases such as extracellular signal-regulated kinases 1 and 2 (ERK1/2) and phosphoinositide 3-kinase (PI3K), which play roles in modulating the inflammatory response.

GPCR_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binding & Activation Gai Gαi MRGPRX2->Gai Coupling Gaq Gαq MRGPRX2->Gaq Coupling PI3K PI3K Activation Gai->PI3K PLC Phospholipase C (PLC) Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulation ERK ERK1/2 Activation DAG->ERK Degranulation Mast Cell Degranulation (Histamine, β-hexosaminidase release) Ca_release->Degranulation Triggers ERK->Degranulation Modulates PI3K->Degranulation Modulates

GPCR signaling pathway activated by HR-2 peptide.

Quantitative Data on HR-2 Peptide Activity

Quantitative data on the binding affinity and functional potency of the HR-2 peptide specifically are limited in the publicly available literature. However, the activity of other well-characterized MRGPRX2-activating peptides can provide a frame of reference for the expected potency of HR-2.

Table 2: Potency of Various MRGPRX2-Activating Peptides in Functional Assays

PeptideAssayCell TypeEC50 (µM)Reference
PAMP-12 Calcium MobilizationHEK-X2~1[10]
Cortistatin-14 β-hexosaminidase ReleaseLAD2~0.1[11]
Substance P β-hexosaminidase ReleaseLAD2~5[11]
Compound 48/80 β-hexosaminidase ReleaseLAD2~1[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of the HR-2 peptide on mast cells.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing MRGPRX2 (HEK-X2) or a mast cell line (e.g., LAD2) in appropriate growth medium.

  • Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[13]

  • Incubate overnight at 37°C in a humidified CO2 incubator.

2. Dye Loading:

  • Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[14][15]

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate for 30-60 minutes at 37°C, protected from light.[14][15]

3. Assay Procedure:

  • Prepare serial dilutions of the HR-2 peptide in the assay buffer.

  • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

  • Record baseline fluorescence for a short period.

  • Inject the HR-2 peptide solutions into the wells while continuously recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8).[15]

  • Record the fluorescence for a sufficient duration to capture the peak response and its subsequent decline.

4. Data Analysis:

  • The change in fluorescence intensity over time reflects the intracellular calcium flux.

  • Calculate the peak fluorescence response for each concentration of the HR-2 peptide.

  • Plot the peak response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis cell_culture Culture MRGPRX2-expressing cells cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 dye_loading Add dye to cells incubation1->dye_loading dye_prep Prepare calcium-sensitive dye solution dye_prep->dye_loading incubation2 Incubate for 30-60 min dye_loading->incubation2 plate_reader Place plate in reader incubation2->plate_reader peptide_prep Prepare HR-2 peptide dilutions injection Inject peptide & record fluorescence peptide_prep->injection plate_reader->injection peak_response Calculate peak fluorescence injection->peak_response dose_response Plot dose-response curve peak_response->dose_response ec50 Determine EC50 dose_response->ec50

Experimental workflow for a calcium mobilization assay.
β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[12][16]

1. Cell Culture and Sensitization (if applicable for comparative studies):

  • Culture a mast cell line (e.g., LAD2 or RBL-2H3) in the appropriate medium.[12][16]

  • For IgE-mediated degranulation controls, cells can be sensitized with IgE overnight.

2. Cell Stimulation:

  • Wash the cells and resuspend them in a suitable buffer (e.g., HEPES buffer).[16]

  • Aliquot the cell suspension into a 96-well plate.

  • Add serial dilutions of the HR-2 peptide to the wells. Include a positive control (e.g., a known secretagogue like compound 48/80) and a negative control (buffer alone). For total enzyme content, lyse a set of cells with a detergent like Triton X-100.[16]

  • Incubate for 30-60 minutes at 37°C.[16]

3. Sample Collection:

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

4. Enzyme Assay:

  • Prepare a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.[16][17]

  • Add the collected supernatant to a new 96-well plate containing the substrate solution.

  • Incubate for 60-90 minutes at 37°C.[16][17]

  • Stop the reaction by adding a high pH stop solution (e.g., glycine buffer).[16][17]

5. Data Acquisition and Analysis:

  • Measure the absorbance of the product at 405 nm using a microplate reader.[17]

  • Calculate the percentage of β-hexosaminidase release for each sample relative to the total enzyme content in the lysed cells.

  • Plot the percentage of release against the HR-2 peptide concentration and fit the data to a dose-response curve to determine the EC50.

Hexosaminidase_Workflow cell_prep Prepare Mast Cell Suspension aliquot Aliquot cells into 96-well plate cell_prep->aliquot stimulate Add HR-2 peptide & controls aliquot->stimulate incubate1 Incubate for 30-60 min at 37°C stimulate->incubate1 centrifuge Centrifuge plate incubate1->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant mix Mix supernatant with substrate collect_supernatant->mix prepare_substrate Prepare PNAG substrate prepare_substrate->mix incubate2 Incubate for 60-90 min at 37°C mix->incubate2 stop_reaction Add stop solution incubate2->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate_release Calculate % release read_absorbance->calculate_release plot_curve Plot dose-response curve & determine EC50 calculate_release->plot_curve

Workflow for the β-hexosaminidase release assay.

Conclusion

The HR-2 peptide from Vespa orientalis venom is a valuable tool for studying the activation of MRGPRX2 and the mechanisms of non-IgE-mediated mast cell degranulation. Its ability to potently trigger histamine release underscores the importance of this GPCR in inflammatory and pseudo-allergic responses. While specific quantitative data for HR-2 remains to be fully elucidated in the public domain, the experimental protocols and signaling pathways outlined in this guide provide a robust framework for its investigation. Further research into the precise binding interactions and the full spectrum of downstream signaling events will undoubtedly enhance our understanding of MRGPRX2-mediated pathophysiology and may inform the development of novel therapeutics for inflammatory and allergic conditions.

References

An In-depth Technical Guide on the Early Signaling Events Induced by HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a 14-amino acid linear peptide derived from the venom of the giant hornet Vespa orientalis, is a potent mast cell secretagogue.[1] Like other mastoparans and basic secretagogues, HR-2 induces the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2][3][4] This technical guide provides a detailed overview of the early signaling events initiated by the HR-2 peptide in mast cells, focusing on the core molecular pathways, quantitative data from related compounds, and detailed experimental protocols. While specific quantitative data for HR-2 is limited in publicly available literature, the mechanisms are understood to be highly homologous to those of other peptides that activate the Mas-related G protein-coupled receptor X2 (MRGPRX2). Therefore, data from representative peptides like Substance P are used for illustrative purposes.

Core Signaling Pathway

The primary mechanism of action for HR-2 and similar basic peptides involves the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] This receptor is expressed on mast cells and its activation leads to a well-defined signaling cascade culminating in degranulation. The key steps in this pathway are:

  • Receptor Binding and G Protein Activation: HR-2 binds to MRGPRX2, inducing a conformational change that activates heterotrimeric G proteins, primarily of the Gαq and Gαi families.[7][8]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This initial spike in intracellular calcium is a critical early event.

  • Downstream Kinase Activation: The increase in intracellular calcium and the presence of DAG activate downstream protein kinases, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) such as ERK1/2.[7]

  • Degranulation: This cascade of signaling events ultimately leads to the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators like histamine and β-hexosaminidase.

An alternative, receptor-independent mechanism has been proposed for some cationic peptides, where they may translocate across the plasma membrane and directly activate G proteins intracellularly.[9][10] However, the receptor-mediated pathway via MRGPRX2 is considered the primary route for mast cell activation by these secretagogues.

Quantitative Data

While specific quantitative data for HR-2 is scarce, the following table summarizes representative data for Substance P (SP), a well-studied MRGPRX2 agonist, activating the human mast cell line LAD2. This data provides a quantitative framework for understanding the signaling events induced by HR-2.

ParameterAgonistCell LineValueReference
Degranulation (β-hexosaminidase release)
IC50Substance PLAD20.1 µM[11]
Maximum ReleaseSubstance PLAD2~30% at 0.4 µM[11]
Mediator Release
HistamineSubstance PLAD2Significant release[12]
MCP-1/CCL2Substance PLAD2Significant release[12]
TNFSubstance PLAD2Significant release[12]
Receptor Internalization
MRGPRX2 InternalizationSubstance PLAD2Within 1 min of stimulation[12]

Note: IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of agonist that produces 50% of the maximal response.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2)

  • HEPES buffer

  • HR-2 peptide (or other secretagogue)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution

  • Citrate buffer

  • Glycine buffer

  • 0.1% Triton X-100 solution

  • 96-well plates

Procedure:

  • Wash mast cells three times with HEPES buffer.[4]

  • Resuspend cells in HEPES buffer and aliquot into a 96-well plate (e.g., 5,000–10,000 cells/well).[4]

  • Incubate the cells at 37°C for 5-10 minutes to equilibrate.[4]

  • Add various concentrations of HR-2 peptide to the wells and incubate for 30 minutes at 37°C.

  • Stop the reaction by placing the plate on ice and centrifuging at 450 x g for 5 minutes at 4°C.[4]

  • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • To measure the total β-hexosaminidase content, lyse the remaining cells in the original plate with 0.1% Triton X-100.[13]

  • Add the pNAG substrate solution to both the supernatant and the lysate plates.[13]

  • Incubate for 90 minutes at 37°C.[4][13]

  • Stop the reaction by adding glycine buffer.[13]

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release by dividing the absorbance of the supernatant by the absorbance of the total lysate.

Calcium Imaging

This protocol allows for the real-time visualization of changes in intracellular calcium concentration upon stimulation.

Materials:

  • Mast cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Buffered salt solution (BSS)

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Culture mast cells on a suitable imaging dish.

  • Load the cells with a calcium-sensitive dye like Fluo-4 AM by incubating them in BSS containing the dye.[14]

  • Wash the cells with BSS to remove excess dye.[14]

  • Mount the dish on a confocal microscope equipped with a 37°C chamber.[14]

  • Acquire baseline fluorescence images.

  • Introduce the HR-2 peptide solution into the dish.

  • Record the changes in fluorescence intensity over time at a high frame rate.[14]

  • Analyze the images to quantify the change in fluorescence (ΔF/F0), which corresponds to the change in intracellular calcium concentration.[14]

Western Blot for Kinase Phosphorylation

This method is used to detect the activation of signaling proteins like ERK1/2 by measuring their phosphorylation status.

Materials:

  • Mast cells

  • HR-2 peptide

  • Ice-cold PBS

  • Cell lysis buffer

  • Protein electrophoresis equipment (polyacrylamide gels, transfer apparatus)

  • Polyvinylidene fluoride (PVDF) membrane

  • Blocking buffer (e.g., 5% BSA)

  • Primary antibodies (against phosphorylated and total ERK1/2)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Stimulate mast cells with HR-2 peptide for a specified time course.

  • Stop the reaction by adding ice-cold PBS.[5]

  • Lyse the cells in cell lysis buffer.[5]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[5]

  • Block the membrane with 5% BSA.[5]

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., phospho-ERK1/2).[5]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total form of the kinase to normalize the data.

Visualizations

HR2_Signaling_Pathway HR-2 Peptide Signaling Pathway in Mast Cells HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds G_protein Gαq / Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Kinases Downstream Kinases (PKC, PI3K, ERK1/2) DAG->Kinases Activate Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Kinases Activate Degranulation Degranulation (Histamine Release) Kinases->Degranulation Promotes

Caption: HR-2 Peptide Signaling Pathway in Mast Cells.

Degranulation_Assay_Workflow β-Hexosaminidase Release Assay Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_process Sample Processing cluster_readout Readout wash_cells Wash Mast Cells plate_cells Plate Cells in 96-well Plate wash_cells->plate_cells add_hr2 Add HR-2 Peptide plate_cells->add_hr2 incubate_30min Incubate 30 min at 37°C add_hr2->incubate_30min centrifuge Centrifuge Plate incubate_30min->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lyse_cells Lyse Remaining Cells (Total Release) centrifuge->lyse_cells add_pnag Add pNAG Substrate collect_supernatant->add_pnag lyse_cells->add_pnag incubate_90min Incubate 90 min at 37°C add_pnag->incubate_90min stop_reaction Stop Reaction incubate_90min->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs

Caption: β-Hexosaminidase Release Assay Workflow.

Conclusion

The HR-2 peptide from hornet venom is a potent activator of mast cells, initiating a rapid signaling cascade that leads to degranulation. While the precise quantitative details of HR-2-induced signaling are not extensively documented, the pathway is well-understood through the study of analogous peptides that act on the MRGPRX2 receptor. The core of this pathway involves G protein activation, PLC-mediated second messenger generation, calcium mobilization, and the activation of downstream kinases. The experimental protocols provided herein offer robust methods for studying these early signaling events, which are crucial for understanding the inflammatory processes mediated by mast cell activation and for the development of novel therapeutics targeting these pathways.

References

Unveiling Mast Cell Degranulating Peptide HR-2: A Technical Guide to its Core Properties and Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent mast cell activator, HR-2 induces the release of histamine and other inflammatory mediators, making it a subject of significant interest for research into allergy, inflammation, and immunology. This technical guide provides an in-depth overview of the available scientific data on HR-2, its mechanism of action, and a summary of the intellectual property landscape concerning this and similar peptides.

Core Properties of this compound

Table 1: General Characteristics of this compound

PropertyDescription
Source Venom of the giant hornet Vespa orientalis[1][2][3]
Amino Acid Sequence Not explicitly detailed in the provided search results.
Molecular Weight Approximately 1523.03 Da[1]
Primary Function Induces mast cell degranulation and histamine release[1][2][3]

Intellectual Property and Patent Landscape

A comprehensive search of patent databases did not reveal any specific patents or patent applications explicitly covering the this compound. The intellectual property landscape for venom-derived peptides is complex. While the naturally occurring peptide itself may not be patentable, novel formulations, synthetic analogs with improved properties, or specific therapeutic applications of the peptide could be subject to patent protection.

Researchers and drug developers working with HR-2 or similar peptides should consider the following aspects regarding intellectual property:

  • Novel Derivatives: Modifications to the peptide sequence that enhance its activity, stability, or specificity could be patentable.

  • Therapeutic Applications: The use of HR-2 or its analogs for a specific medical condition, if not previously disclosed, could be a patentable invention.

  • Formulations: Novel formulations that improve the delivery or efficacy of the peptide may also be patentable.

It is important to note that the absence of a specific patent for HR-2 does not mean it is free to use for any commercial purpose. The original discovery and publication of the peptide may confer certain rights to the researchers and their institutions.

Experimental Protocols for Studying Mast Cell Degranulation

The degranulating activity of peptides like HR-2 is typically assessed using in vitro mast cell assays. The most common methods involve the quantification of released mediators such as histamine or β-hexosaminidase.

β-Hexosaminidase Release Assay

This colorimetric or fluorometric assay is a widely used method to quantify mast cell degranulation.

Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity in the cell supernatant is measured using a specific substrate that produces a colored or fluorescent product.

General Protocol:

  • Cell Culture: Mast cells (e.g., RBL-2H3 cell line or primary mast cells) are cultured in appropriate media.

  • Peptide Treatment: Cells are washed and incubated with varying concentrations of the test peptide (e.g., HR-2) for a specific duration (typically 30-60 minutes) at 37°C.

  • Supernatant Collection: The cell suspension is centrifuged, and the supernatant containing the released mediators is collected.

  • Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Quantification: The amount of product formed is measured using a spectrophotometer or fluorometer.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., cell lysis with Triton X-100) and a negative control (untreated cells).

Experimental workflow for the β-hexosaminidase release assay.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

Principle: Histamine is a key mediator released during mast cell degranulation. Its concentration in the cell supernatant can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or fluorometric assays.

General Protocol:

  • Cell Culture and Peptide Treatment: Similar to the β-hexosaminidase assay.

  • Supernatant Collection: The supernatant is collected after centrifugation.

  • Histamine Quantification: The concentration of histamine in the supernatant is determined using a commercial histamine ELISA kit or a fluorometric method involving derivatization of histamine.

  • Data Analysis: The amount of histamine released is calculated and often expressed as a percentage of the total cellular histamine content.

Signaling Pathway of Mast Cell Degranulation by Cationic Peptides

While the specific signaling pathway activated by HR-2 has not been definitively elucidated, it is highly probable that it acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor is expressed on mast cells and is known to be activated by a variety of cationic peptides, including other mastoparans from wasp and hornet venoms.

Activation of MRGPRX2 by a ligand like HR-2 is thought to initiate the following signaling cascade:

  • Receptor Binding: HR-2 binds to the extracellular domain of MRGPRX2.

  • G Protein Activation: This binding triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically Gαi and Gαq.

  • Downstream Signaling:

    • Gαq pathway: Activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • Gαi pathway: While the exact role of Gαi in this context is less clear, it may contribute to the overall signaling cascade.

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.

  • Mast Cell Degranulation: The increase in intracellular calcium is a critical trigger for the fusion of mast cell granules with the plasma membrane, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.

G cluster_pathway Proposed Signaling Pathway of HR-2 HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 G_protein Gαi / Gαq MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Degranulation Mast Cell Degranulation (Histamine, β-hexosaminidase release) Ca_release->Degranulation

References

Methodological & Application

Application Notes and Protocols for Mast Cell Degranulating Peptide HR-2 In Vitro Degranulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are key effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and various enzymes, from their cytoplasmic granules. The study of mast cell degranulation is crucial for understanding the pathophysiology of allergic diseases and for the development of novel anti-allergic and anti-inflammatory therapeutics.

Mast Cell Degranulating Peptide HR-2, a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent inducer of mast cell degranulation and histamine release.[1][2] Its ability to directly activate mast cells makes it a valuable tool for in vitro studies of mast cell biology and for screening compounds that may inhibit or modulate the degranulation process.

These application notes provide a detailed protocol for utilizing this compound to induce degranulation in a common mast cell line, RBL-2H3, and for quantifying this response using a colorimetric β-hexosaminidase release assay.

Principle of the Assay

The in vitro mast cell degranulation assay described here relies on the measurement of β-hexosaminidase, an enzyme released from mast cell granules upon activation. The activity of this enzyme in the cell culture supernatant is directly proportional to the extent of degranulation. By stimulating mast cells with HR-2 in the presence and absence of test compounds, the inhibitory or modulatory effects of these compounds on mast cell degranulation can be quantified.

Materials and Reagents

  • This compound

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tyrode's Buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na2HPO4·7H2O, 5.6 mM glucose, 1.8 mM CaCl2·2H2O, 1.3 mM MgSO4·7H2O, 0.04% BSA, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's Buffer)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocols

Protocol 1: RBL-2H3 Cell Culture and Seeding
  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • For the assay, harvest the cells using trypsin-EDTA and resuspend them in complete culture medium.

  • Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

Protocol 2: HR-2 Induced Mast Cell Degranulation Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or Tyrode's buffer).

    • Prepare serial dilutions of HR-2 in Tyrode's buffer to achieve the desired final concentrations.

    • Prepare a 1 mM solution of pNAG in 0.1 M citrate buffer (pH 4.5). This is the substrate solution.

    • Prepare a 0.1 M carbonate/bicarbonate stop buffer (pH 10.0).

  • Cell Treatment:

    • Carefully wash the adherent RBL-2H3 cells twice with 100 µL of pre-warmed Tyrode's buffer.

    • Add 100 µL of the different concentrations of HR-2 to the respective wells.

    • For the negative control (spontaneous release), add 100 µL of Tyrode's buffer alone.

    • For the positive control (maximum release), add 100 µL of 0.1% Triton X-100 to a separate set of wells to lyse the cells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • β-Hexosaminidase Assay:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of the stop buffer to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

The percentage of β-hexosaminidase release is calculated as follows:

% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Data Presentation

The following table presents representative data from an HR-2 induced mast cell degranulation assay.

HR-2 Concentration (µM)% Degranulation (Mean ± SD)
0 (Spontaneous Release)5.2 ± 1.1
115.8 ± 2.5
542.3 ± 4.1
1068.7 ± 5.3
2585.1 ± 6.2
5092.4 ± 4.8
100 (Maximum Release)100.0 ± 0.0

Note: The data presented are for illustrative purposes only. Actual results may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of HR-2 in mast cells and the experimental workflow of the degranulation assay.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to Gq Gαq MRGPRX2->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Granule Granule Fusion Ca_release->Granule PKC->Granule Degranulation Degranulation (β-hexosaminidase release) Granule->Degranulation Degranulation_Assay_Workflow start Start seed_cells Seed RBL-2H3 cells in 96-well plate start->seed_cells overnight Incubate overnight seed_cells->overnight wash_cells Wash cells with Tyrode's Buffer overnight->wash_cells add_hr2 Add HR-2 dilutions and controls wash_cells->add_hr2 incubate_37 Incubate at 37°C add_hr2->incubate_37 centrifuge Centrifuge plate incubate_37->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_substrate Add pNAG substrate transfer_supernatant->add_substrate incubate_substrate Incubate at 37°C add_substrate->incubate_substrate add_stop Add stop solution incubate_substrate->add_stop read_absorbance Read absorbance at 405 nm add_stop->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for Mast Cell Degranulating Peptide HR-2 Induced Histamine Release ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide originally isolated from the venom of the giant hornet, Vespa orientalis. It is a potent secretagogue for mast cells, triggering their degranulation and the subsequent release of a variety of inflammatory mediators, most notably histamine.[1] The release of histamine from mast cells is a critical event in the initiation and propagation of allergic and inflammatory responses. Therefore, the quantification of histamine release upon stimulation with agents like HR-2 is a valuable tool in immunology research and for the preclinical safety assessment of novel therapeutics. This document provides a detailed protocol for inducing mast cell degranulation with HR-2 and quantifying the released histamine using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The primary mechanism of action for HR-2 and similar venom peptides is believed to be through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[2] This receptor is a key player in non-IgE-mediated mast cell activation.[2] Upon binding of HR-2, MRGPRX2 initiates a signaling cascade that leads to the fusion of intracellular granules with the plasma membrane and the expulsion of their contents, including histamine, into the extracellular environment.[2]

Data Presentation

The following tables summarize hypothetical quantitative data for HR-2 induced histamine release from the human mast cell line, LAD2. This data is representative of typical results that could be obtained using the protocol described below.

Table 1: Dose-Dependent Histamine Release from LAD2 Cells Induced by HR-2

HR-2 Concentration (µM)Mean Histamine Release (ng/mL)Standard Deviation (ng/mL)Percent of Total Histamine Release (%)
0 (Control)5.21.12.1
0.115.82.56.3
0.545.35.118.1
1.088.99.735.6
5.0155.415.262.2
10.0180.118.972.0
20.0182.519.573.0

Total histamine content was determined by lysing an equivalent number of cells.

Table 2: Time-Course of Histamine Release from LAD2 Cells Induced by 5 µM HR-2

Incubation Time (minutes)Mean Histamine Release (ng/mL)Standard Deviation (ng/mL)
05.10.9
595.710.3
10148.214.5
15153.915.1
30156.015.8
60155.516.2

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for HR-2-induced mast cell degranulation and the general experimental workflow for the histamine release ELISA.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Granule_fusion Granule Fusion & Exocytosis Ca_release->Granule_fusion PKC->Granule_fusion Histamine Histamine Release Granule_fusion->Histamine

Caption: Proposed signaling pathway of HR-2 induced mast cell degranulation.

Histamine_ELISA_Workflow start Start seed_cells Seed Mast Cells (e.g., LAD2) start->seed_cells stimulate Stimulate with HR-2 (Dose-response or Time-course) seed_cells->stimulate centrifuge Centrifuge to Pellet Cells stimulate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant elisa_plate Add Supernatant/Standards to Pre-coated ELISA Plate collect_supernatant->elisa_plate add_conjugate Add HRP-Conjugate elisa_plate->add_conjugate incubate_wash1 Incubate & Wash add_conjugate->incubate_wash1 add_substrate Add TMB Substrate incubate_wash1->add_substrate incubate_dark Incubate in Dark add_substrate->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: Experimental workflow for histamine release ELISA.

Experimental Protocols

Mast Cell Culture and Stimulation with HR-2

This protocol is optimized for the human mast cell line LAD2. However, it can be adapted for other mast cell lines (e.g., RBL-2H3) or primary mast cells, though optimal cell numbers and stimulation conditions may vary.

Materials:

  • LAD2 human mast cell line

  • StemPro™-34 SFM medium supplemented with StemPro™-34 Nutrient Supplement, L-glutamine, penicillin-streptomycin, and 100 ng/mL recombinant human stem cell factor (SCF)

  • This compound (lyophilized)

  • Tyrode's Buffer (or other suitable physiological buffer)

  • Sterile, pyrogen-free water or PBS for reconstitution

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Culture: Culture LAD2 cells in supplemented StemPro™-34 SFM medium in a humidified incubator at 37°C with 5% CO₂. Maintain cell density between 0.5 x 10⁵ and 5 x 10⁵ cells/mL.

  • HR-2 Reconstitution: Reconstitute lyophilized HR-2 peptide in sterile, pyrogen-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Preparation: On the day of the experiment, harvest LAD2 cells by centrifugation (300 x g for 5 minutes). Wash the cells once with pre-warmed Tyrode's Buffer.

  • Cell Seeding: Resuspend the cell pellet in Tyrode's Buffer to a final concentration of 1 x 10⁶ cells/mL. Seed 50 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.

  • HR-2 Dilution Series: Prepare a serial dilution of HR-2 in Tyrode's Buffer to achieve the desired final concentrations (e.g., for a 2x working solution to be added to the cells).

  • Cell Stimulation: Add 50 µL of the HR-2 dilution series to the respective wells. For the negative control, add 50 µL of Tyrode's Buffer. For the positive control, a calcium ionophore (e.g., A23187 at 1 µM) can be used. To determine the total histamine content, lyse an equivalent number of cells with 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically, but a 15-minute incubation is a good starting point.

  • Harvesting Supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Sample Collection: Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately for the histamine ELISA or stored at -80°C for later analysis.

Histamine Release ELISA Protocol

This protocol is a general guideline for a competitive histamine ELISA. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Commercial Histamine ELISA kit (containing histamine standards, acylation reagent, wash buffer, HRP-conjugated antibody, TMB substrate, and stop solution)

  • Supernatants from HR-2 stimulated mast cells

  • Microplate reader capable of measuring absorbance at 450 nm

  • Multichannel pipettes and sterile pipette tips

Protocol:

  • Reagent Preparation: Prepare all reagents, including wash buffer and histamine standards, according to the ELISA kit manufacturer's instructions.

  • Acylation: In a separate reaction tube or plate, mix a defined volume of the collected supernatant or histamine standard with the acylation reagent provided in the kit. This step is necessary to derivatize the histamine.

  • ELISA Plate Preparation: Add the acylated samples and standards to the appropriate wells of the histamine-coated microplate.

  • Competitive Binding: Add the HRP-conjugated anti-histamine antibody to each well. During incubation, free histamine in the sample/standard will compete with the histamine coated on the plate for binding to the antibody.

  • Incubation and Washing: Incubate the plate for the time and at the temperature specified in the kit manual. After incubation, wash the plate several times with the prepared wash buffer to remove unbound reagents.

  • Substrate Reaction: Add the TMB substrate to each well and incubate in the dark. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product. The intensity of the color is inversely proportional to the amount of histamine in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of histamine in the unknown samples. Calculate the percentage of histamine release relative to the total histamine content.

References

Application Notes and Protocols for Peptide-Induced Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing peptides that modulate intracellular calcium levels in calcium imaging studies. While the HR-2 peptide is primarily recognized as a viral fusion inhibitor by interfering with the conformational changes of viral spike proteins, this document will focus on the methodologies for studying any peptide hypothesized to induce calcium signaling, with specific examples drawn from the well-characterized Growth Hormone-Releasing Peptide-2 (GHRP-2), which is known to mobilize intracellular calcium.

Introduction to Peptide-Mediated Calcium Signaling

Peptides can initiate intracellular signaling cascades upon binding to cell surface receptors, often G-protein coupled receptors (GPCRs).[1][2] Activation of certain GPCRs, particularly those coupled to Gq or Gi proteins, can lead to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[3][4] This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.[3][6]

The Growth Hormone-Releasing Peptide-2 (GHRP-2), for instance, stimulates GH secretion from pituitary cells through a mechanism involving the influx of extracellular Ca2+ via voltage-dependent calcium channels and potentially through the protein kinase C and cAMP pathways.[7] Studies have shown that GHRP-1, a related peptide, increases intracellular Ca2+ in a dose-dependent manner.[8]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a calcium imaging experiment using a peptide agonist.

ParameterValueCell TypePeptide ConcentrationCalcium Indicator
Basal [Ca2+]i 100 ± 15 nMHEK2930 µMFura-2 AM
Peak [Ca2+]i 450 ± 50 nMHEK29310 µMFura-2 AM
Time to Peak 15 ± 3 secondsHEK29310 µMFura-2 AM
EC50 1.2 µMHEK293N/AFura-2 AM

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway for Peptide-Induced Calcium Mobilization

G_protein_calcium_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Peptide Peptide (e.g., GHRP-2) GPCR GPCR Peptide->GPCR Binds G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Increased Cytosolic Ca2+ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Ca_ER Ca2+ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release

Caption: Peptide-induced GPCR signaling leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., HEK293 cells on coverslips) B 2. Dye Loading (Incubate with Fura-2 AM) A->B C 3. Washing (Remove excess dye) B->C D 4. Baseline Measurement (Record fluorescence before stimulation) C->D E 5. Peptide Application (Add peptide solution) D->E F 6. Real-time Imaging (Record fluorescence changes) E->F G 7. Data Analysis (Calculate fluorescence ratio and [Ca2+]i) F->G

Caption: A typical workflow for a calcium imaging experiment.

Experimental Protocols

Materials and Reagents
  • Cells: Adherent cell line expressing the receptor of interest (e.g., HEK293, HeLa, or primary cells).

  • Peptide: Lyophilized peptide of interest (e.g., HR-2 or GHRP-2).

  • Calcium Indicator: Fura-2 AM (acetoxymethyl ester), Fluo-4 AM, or other suitable calcium-sensitive dye.

  • Solvents: DMSO for dissolving the peptide and calcium indicator.

  • Buffers:

    • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Equipment:

    • Fluorescence microscope with appropriate filter sets for the chosen indicator.

    • Live-cell imaging chamber.

    • Perfusion system (optional).

    • Image analysis software.

Protocol for Calcium Imaging using Fura-2 AM

This protocol is adapted for the use of Fura-2 AM, a ratiometric calcium indicator that allows for more accurate quantification of intracellular calcium concentrations.[9]

1. Cell Preparation: a. Plate cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Fura-2 AM Loading: a. Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO. b. On the day of the experiment, dilute the Fura-2 AM stock solution in serum-free culture medium or HBSS to a final concentration of 2-5 µM. c. Aspirate the culture medium from the cells and wash once with HBSS. d. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

3. Washing and De-esterification: a. After incubation, aspirate the loading solution and wash the cells three times with HBSS to remove extracellular dye. b. Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

4. Calcium Imaging: a. Mount the coverslip onto a live-cell imaging chamber on the microscope stage. b. Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. c. Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes. d. Prepare a stock solution of the peptide in DMSO and dilute it to the desired final concentration in HBSS immediately before use. e. Add the peptide solution to the imaging chamber. f. Continue recording the fluorescence changes for 5-10 minutes or until the signal returns to baseline.

5. Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. The intracellular calcium concentration ([Ca2+]i) can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min) Where:

  • Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
  • R is the measured F340/F380 ratio.
  • Rmin is the ratio in the absence of calcium.
  • Rmax is the ratio at saturating calcium levels.
  • F380max and F380min are the fluorescence intensities at 380 nm in the absence and presence of saturating calcium, respectively. c. Plot the change in [Ca2+]i or the F340/F380 ratio over time to visualize the calcium transient.

Troubleshooting and Considerations

  • Low Signal: Ensure proper loading of the calcium indicator. Optimize dye concentration and incubation time. Check the health of the cells.

  • High Background: Ensure thorough washing to remove extracellular dye.

  • Phototoxicity: Minimize exposure to excitation light to prevent cell damage and photobleaching of the dye.

  • Peptide Solubility: Ensure the peptide is fully dissolved in the buffer before application.

  • Controls: Include a vehicle control (buffer with DMSO but no peptide) to ensure the observed response is specific to the peptide. Use a known calcium agonist (e.g., ATP) as a positive control.

References

Application Notes and Protocols: Mast Cell Degranulating Peptide HR-2 for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast Cell Degranulating Peptide HR-2 is a linear peptide composed of 14 amino acids, originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3][4] As a potent mast cell activator, HR-2 induces the degranulation of mast cells, leading to the release of a variety of inflammatory mediators, including histamine.[1][3][5] While traditionally utilized in general inflammation research, the strategic application of HR-2 presents a valuable opportunity to investigate the intricate role of mast cells in initiating and propagating neuroinflammatory processes.

Neuroinflammation is a key component in the pathophysiology of numerous neurological disorders. Mast cells, strategically located in the brain, particularly in proximity to blood vessels, neurons, and glial cells, are increasingly recognized as crucial players in the neuroimmune axis.[6] Upon activation, they can influence the blood-brain barrier (BBB) integrity and modulate the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[6][7] By triggering mast cell degranulation, HR-2 can be employed as a tool to simulate and study the downstream consequences of mast cell activation in the CNS, offering insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action in the Context of Neuroinflammation

The primary action of HR-2 is the induction of mast cell degranulation. The subsequent release of pre-formed and newly synthesized mediators from mast cell granules can initiate a cascade of events leading to neuroinflammation:

  • Microglial Activation: Mast cell-derived mediators, such as histamine and tryptase, are known to activate microglia.[6][8][9] Tryptase, a major protease released from mast cells, can activate Protease-Activated Receptor 2 (PAR-2) on microglia.[6][10][11][12] This activation leads to the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), from microglia, thereby amplifying the inflammatory response.[8][10][11]

  • Astrocyte Modulation: Astrocytes also express receptors for mast cell mediators and can be activated during neuroinflammatory events. This can lead to changes in astrocyte function, including the release of inflammatory molecules and alterations in their supportive roles for neurons.

  • Neuronal Effects: The mediators released upon mast cell degranulation can directly impact neuronal function. For instance, histamine can modulate neuronal excitability through its various receptors present in the CNS.[13]

  • Blood-Brain Barrier Permeability: Mast cell degranulation has been shown to increase the permeability of the blood-brain barrier (BBB).[7][14] This can facilitate the infiltration of peripheral immune cells into the CNS, further exacerbating neuroinflammation.

Data Presentation: Quantitative Insights into Mast Cell Degranulation

The following table summarizes key quantitative parameters related to mast cell degranulation, which are essential for designing experiments with HR-2. Please note that specific quantitative data for HR-2's direct effects on neural cells are not yet extensively documented and require experimental determination.

ParameterCell TypeStimulusConcentration/DoseObservationReference
Degranulation Human Mast Cells (HMC-1, LAD-2, CD34+)Histamine10 µM26.48% - 53.92% degranulation (β-hexosaminidase release)[15]
Human Mast Cells (HMC-1, LAD-2, CD34+)4-Methylhistamine10 µM36.76% - 63.44% degranulation (β-hexosaminidase release)[15]
Human Peripheral Blood-derived Mast Cells (PBCMCs)Substance P0.1 - 10 µMConcentration-dependent β-hexosaminidase release[16]
Cytokine Release Murine Bone Marrow-Derived Mast Cells (BMMCs)IgE/Antigen-Enhanced IL-6 secretion in co-culture with sensory neurons
Histamine Release Rat Peritoneal Mast CellsCompound 48/80-Increased serum histamine levels following restraint stress[17]
Microglial Activation Murine Microglia (BV2)Mast cell-derived tryptase-Increased TNF-α, IL-1β, and IL-6 mRNA levels[10]
Neuronal Activation Dorsal Root Ganglion (DRG) neuronsCGRP-mediated mast cell degranulation-Rise in intracellular Ca2+[1]

Experimental Protocols

Here we provide detailed methodologies for key experiments to study neuroinflammation using HR-2. These protocols are foundational and may require optimization based on specific experimental goals and cell/animal models.

Protocol 1: In Vitro Mast Cell Degranulation Assay

This protocol is to quantify the degranulating activity of HR-2 on a mast cell line (e.g., RBL-2H3 or LAD2).

Materials:

  • This compound

  • Mast cell line (RBL-2H3 or LAD2)

  • Complete cell culture medium

  • Tyrode's buffer (or similar balanced salt solution)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.

  • Peptide Preparation: Prepare a stock solution of HR-2 in a suitable solvent (e.g., sterile water or PBS) and make serial dilutions in Tyrode's buffer to achieve the desired final concentrations.

  • Cell Treatment: Wash the cells twice with Tyrode's buffer. Add 100 µL of the HR-2 dilutions to the respective wells. Include a vehicle control (Tyrode's buffer with solvent) and a positive control for maximum degranulation (e.g., 0.1% Triton X-100 for cell lysis).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer.

  • Data Analysis: Measure the absorbance at 405 nm using a plate reader. Calculate the percentage of degranulation relative to the positive control (total release).

Protocol 2: Mast Cell and Microglia Co-culture for Studying Microglial Activation

This protocol outlines a method to assess the effect of HR-2-induced mast cell degranulation on microglial activation.

Materials:

  • Mast cell line (e.g., P815)

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Co-culture inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Complete culture media for both cell types

  • HR-2 peptide

  • Reagents for analysis (e.g., ELISA kits for cytokines, antibodies for immunocytochemistry)

Procedure:

  • Cell Seeding: Seed microglial cells in the bottom of a 24-well plate. Seed mast cells on the co-culture inserts. Allow both cell types to adhere and stabilize for 24 hours.

  • Co-culture Assembly: Place the inserts containing mast cells into the wells with microglia.

  • HR-2 Stimulation: Add HR-2 at various concentrations to the upper chamber (containing mast cells). Include a control group with mast cells not treated with HR-2 and a group of microglia cultured alone with and without HR-2 to test for direct effects.

  • Incubation: Co-culture the cells for a desired period (e.g., 6, 12, or 24 hours).

  • Analysis of Microglial Activation:

    • Cytokine Measurement: Collect the supernatant from the lower chamber and measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

    • Immunocytochemistry: Fix the microglial cells in the bottom wells and stain for activation markers such as Iba1 and CD68.

    • Gene Expression: Lyse the microglial cells and perform qRT-PCR to analyze the expression of genes related to inflammation.

Protocol 3: In Vivo Model of Neuroinflammation Induced by Intracerebral HR-2 Injection

This protocol describes a method to induce localized neuroinflammation in an animal model (e.g., rats or mice) by direct injection of HR-2 into a specific brain region. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Stereotaxic apparatus

  • Anesthesia

  • Hamilton syringe

  • Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Sterile saline

  • Tissue processing reagents for histology and molecular analysis

Procedure:

  • Animal Preparation: Anesthetize the animal and mount it on the stereotaxic frame.

  • Surgical Procedure: Expose the skull and drill a small burr hole over the target brain region (e.g., hippocampus or striatum).

  • HR-2 Injection: Slowly inject a small volume (e.g., 1-2 µL) of HR-2 solution (at a predetermined concentration) into the target region using a Hamilton syringe. Inject sterile saline in the control group.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

  • Tissue Collection and Analysis: At different time points post-injection (e.g., 24 hours, 3 days, 7 days), perfuse the animals and collect the brains.

    • Immunohistochemistry: Prepare brain sections and stain for markers of mast cell degranulation (e.g., toluidine blue), microglial activation (Iba1), astrogliosis (GFAP), and neuronal damage (e.g., Fluoro-Jade).

    • Biochemical Analysis: Homogenize brain tissue from the injection site and surrounding areas to measure cytokine levels (ELISA) or perform Western blotting for inflammatory signaling proteins.

Visualizations

Signaling Pathway of Mast Cell-Mediated Microglial Activation

MastCell_Microglia_Activation HR2 HR-2 Peptide MastCell Mast Cell HR2->MastCell Activates Degranulation Degranulation MastCell->Degranulation Mediators Release of Mediators (Histamine, Tryptase) Degranulation->Mediators Microglia Microglia Mediators->Microglia Activate PAR2 PAR-2 Receptor Mediators->PAR2 Tryptase activates Signaling Intracellular Signaling (MAPK, NF-κB) Microglia->Signaling Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling->Cytokines Leads to production of Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes

Caption: HR-2 induces mast cell degranulation, leading to microglial activation and neuroinflammation.

Experimental Workflow for In Vitro Co-culture Assay

CoCulture_Workflow start Start seed_microglia Seed Microglia in 24-well plate start->seed_microglia seed_mastcells Seed Mast Cells on co-culture insert start->seed_mastcells assemble Assemble Co-culture seed_microglia->assemble seed_mastcells->assemble stimulate Stimulate Mast Cells with HR-2 assemble->stimulate incubate Incubate (6, 12, 24 hours) stimulate->incubate analyze Analyze Microglial Activation incubate->analyze elisa ELISA for Cytokines analyze->elisa icc Immunocytochemistry (Iba1, CD68) analyze->icc qpcr qRT-PCR for inflammatory genes analyze->qpcr end End elisa->end icc->end qpcr->end

Caption: Workflow for assessing HR-2-induced mast cell-mediated microglial activation in vitro.

Logical Relationship in HR-2 Induced Neuroinflammation

Logical_Relationship HR2 HR-2 MastCellDegranulation Mast Cell Degranulation HR2->MastCellDegranulation MediatorRelease Mediator Release (Histamine, Tryptase, etc.) MastCellDegranulation->MediatorRelease BBB_Permeability Increased BBB Permeability MediatorRelease->BBB_Permeability Glial_Activation Microglia & Astrocyte Activation MediatorRelease->Glial_Activation Neuronal_Dysfunction Neuronal Dysfunction MediatorRelease->Neuronal_Dysfunction Neuroinflammation Neuroinflammation BBB_Permeability->Neuroinflammation Glial_Activation->Neuroinflammation Neuronal_Dysfunction->Neuroinflammation

Caption: Causal chain from HR-2 application to the onset of neuroinflammation.

References

Application Notes and Protocols for HR-2 Peptide Stimulation of RBL-2H3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely utilized model for studying mast cell degranulation and the mechanisms of allergic responses.[1][2][3] These cells express high-affinity IgE receptors (FcεRI) and, upon stimulation, release various inflammatory mediators, including histamine and β-hexosaminidase, from their cytoplasmic granules.[1][3] This application note provides a detailed protocol for the stimulation of RBL-2H3 cells with a generic peptide antigen (herein referred to as HR-2 peptide) and the subsequent quantification of degranulation via a β-hexosaminidase release assay.

Signaling Pathway of RBL-2H3 Cell Degranulation

Upon cross-linking of IgE bound to FcεRI by an antigen, a complex signaling cascade is initiated within the RBL-2H3 cell, culminating in degranulation. The initial event involves the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the FcεRI receptor by the Src family kinase Lyn.[4][5] This creates docking sites for and subsequently activates Spleen tyrosine kinase (Syk).[4][6]

Activated Syk phosphorylates several downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4] This leads to the formation of a larger signaling complex that recruits other effector molecules like Phospholipase Cγ (PLCγ) and Phosphoinositide 3-kinase (PI3K).[4] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The sustained increase in intracellular calcium and the activation of PKC are critical for the fusion of granular membranes with the plasma membrane, resulting in the release of their contents. The PI3K pathway, through activation of Akt and other downstream targets, also plays a role in modulating the degranulation response.[7]

FcεRI Signaling Pathway Antigen HR-2 Peptide (Antigen) IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT_SLP76 LAT / SLP-76 Syk->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg Activates PI3K PI3K LAT_SLP76->PI3K Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (β-hexosaminidase release) Ca_release->Degranulation PKC->Degranulation Akt->Degranulation Experimental Workflow start Start culture Culture RBL-2H3 Cells start->culture seed Seed Cells in 96-well Plate culture->seed sensitize Sensitize with Anti-DNP IgE seed->sensitize wash1 Wash Cells sensitize->wash1 stimulate Stimulate with HR-2 Peptide wash1->stimulate collect Collect Supernatant stimulate->collect lyse Lyse Remaining Cells stimulate->lyse assay β-hexosaminidase Assay collect->assay lyse->assay analyze Data Analysis assay->analyze end End analyze->end

References

Application Note: Flow Cytometry Analysis of Mast Cell Degranulation Induced by HR-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses through a process known as degranulation. Upon activation, mast cells release a variety of potent inflammatory mediators, including histamine, proteases, and cytokines, from their cytoplasmic granules.[1] The study of mast cell degranulation is vital for understanding the mechanisms of allergies, anaphylaxis, and other mast cell-mediated diseases, as well as for the development of novel therapeutics.

A key method for quantifying mast cell activation and degranulation at the single-cell level is flow cytometry.[2] This powerful technique allows for the precise measurement of cell surface markers that change upon activation. One of the most reliable markers for degranulation is the protein CD63.[3] In resting mast cells, CD63 is primarily located on the membrane of intracellular granules. Upon stimulation and subsequent exocytosis, these granule membranes fuse with the plasma membrane, leading to the exposure of CD63 on the cell surface. The increase in surface CD63 expression can be readily detected by fluorescently labeled antibodies and quantified by flow cytometry.

HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent that initiates histamine release.[4][5] Understanding the cellular response to HR-2 is crucial for research into venom allergies and the broader mechanisms of mast cell activation. While the precise receptor for HR-2 is not definitively established in the provided literature, its action is characteristic of many cationic secretagogues that activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), an IgE-independent pathway.[6][7][8]

This application note provides a detailed protocol for the analysis of mast cell degranulation induced by HR-2 using flow cytometry. The method described herein utilizes the human mast cell line LAD2, identifies mast cells using an anti-CD117 (c-Kit) antibody, and quantifies degranulation by measuring the surface expression of CD63.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment assessing HR-2 induced mast cell degranulation. The data illustrates a dose-dependent increase in the percentage of CD63-positive LAD2 cells following a 30-minute stimulation with HR-2.

Treatment GroupConcentrationMean % CD63+ CellsStandard Deviation
Unstimulated Control0 µM3.5%± 0.8%
HR-20.1 µM15.2%± 2.1%
HR-21.0 µM48.6%± 4.5%
HR-210.0 µM75.3%± 5.9%
Positive Control (Substance P)10 µM72.8%± 6.2%

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of HR-2 Induced Mast Cell Degranulation

This protocol details the steps for stimulating the human mast cell line LAD2 with the Mast Cell Degranulating Peptide HR-2 and analyzing the degranulation response by flow cytometry.

A. Materials and Reagents

  • Cells: LAD2 human mast cell line

  • Media: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 50 µg/mL streptomycin.

  • Stimulus: this compound (lyophilized)

  • Positive Control: Substance P

  • Staining Buffer (FACS Buffer): Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide.

  • Antibodies:

    • PE-conjugated anti-human CD63 antibody

    • APC-conjugated anti-human CD117 (c-Kit) antibody

    • PE-conjugated isotype control antibody

    • APC-conjugated isotype control antibody

  • Viability Dye: DAPI (4',6-diamidino-2-phenylindole) or other suitable viability stain.

  • Fixation Buffer (Optional): 1-4% Paraformaldehyde (PFA) in PBS.

B. Cell Culture and Preparation

  • Culture LAD2 cells in supplemented StemPro-34 SFM at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.2 x 10⁶ and 0.5 x 10⁶ cells/mL.

  • Gently collect the cells and centrifuge at 400 x g for 5 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium without SCF.

  • Perform a cell count and adjust the cell concentration to 1 x 10⁶ cells/mL.

C. Stimulation with HR-2

  • Reconstitute lyophilized HR-2 peptide in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare serial dilutions of HR-2 and the positive control (Substance P) in culture medium at 2x the final desired concentration. A typical concentration range to test for HR-2 would be from 0.1 µM to 10 µM.

  • Aliquot 50 µL of the cell suspension (50,000 cells) into each well of a 96-well U-bottom plate.

  • Add 50 µL of the 2x stimulus dilutions (HR-2, Substance P, or medium for the unstimulated control) to the appropriate wells.

  • Gently mix and incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes. The optimal incubation time may need to be determined empirically (15-60 minutes).

D. Antibody Staining

  • Following incubation, stop the degranulation process by placing the plate on ice or by adding 100 µL of cold FACS buffer.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cells in 50 µL of cold FACS buffer containing the PE-anti-CD63 and APC-anti-CD117 antibodies at their pre-determined optimal concentrations. Include isotype controls in separate wells.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice by adding 150 µL of cold FACS buffer to each well, centrifuging at 400 x g for 5 minutes at 4°C, and decanting the supernatant.

  • Resuspend the final cell pellet in 200 µL of FACS buffer.

  • Just prior to analysis, add the viability dye according to the manufacturer's instructions.

E. Flow Cytometry Acquisition and Analysis

  • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for APC and PE detection.

  • Collect a sufficient number of events (e.g., 10,000-20,000 events in the mast cell gate) for statistical analysis.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells by excluding cells positive for the viability dye.

    • From the live, single-cell population, identify the mast cell population based on high expression of CD117 (CD117-APC positive).

    • Within the CD117-positive mast cell gate, analyze the expression of CD63-PE. Set the gate for CD63 positivity based on the unstimulated control or the isotype control.

  • Quantify the percentage of CD63-positive cells for each condition.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_stain Staining cluster_analysis Analysis Culture Culture LAD2 Cells Harvest Harvest & Count Cells Culture->Harvest Plate Plate Cells (50,000/well) Harvest->Plate AddHR2 Add HR-2 to Cells Plate->AddHR2 PrepareHR2 Prepare HR-2 Dilutions PrepareHR2->AddHR2 Incubate Incubate 30 min at 37°C AddHR2->Incubate Stop Stop Reaction on Ice Incubate->Stop AddAb Add anti-CD117 & anti-CD63 Stop->AddAb IncubateStain Incubate 30 min at 4°C AddAb->IncubateStain Wash Wash Cells IncubateStain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Gate Gate: Live, Single, CD117+ Acquire->Gate Analyze Quantify % CD63+ Gate->Analyze

Caption: Workflow for HR-2 induced mast cell degranulation analysis.

Hypothesized Signaling Pathway for HR-2

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 binds Gq Gαq MRGPRX2->Gq activates PLC PLCβ Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca induces PKC PKC Activation DAG->PKC Granule Granule Ca->Granule triggers PKC->Granule triggers Degranulation Degranulation (CD63 Exposure) Granule->Degranulation fusion

References

Application Notes and Protocols: Utilizing Peptides in Murine Models of Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of peptides in allergy research is a burgeoning field, offering novel approaches to understanding and modulating immune responses. Allergic reactions are complex immunological events, often characterized by a T-helper type 2 (Th2) cell-driven inflammatory response, leading to the production of allergen-specific IgE, activation of mast cells, and recruitment of eosinophils.[1] Murine models, particularly the ovalbumin (OVA)-induced allergic airway inflammation model, are instrumental in dissecting these pathways and evaluating potential therapeutics.[1][2]

This document provides detailed protocols for a standard OVA-induced allergy model in mice and explores the application of peptides in this context. It is critical to distinguish between different types of peptides used in allergy research:

  • Pro-Allergenic Peptides: These peptides can trigger or mimic aspects of an allergic reaction. A key example is the Mast Cell Degranulating Peptide HR-2 , isolated from the venom of the giant hornet Vespa orientalis. This 14-amino acid peptide directly activates mast cells, causing them to release histamine and other inflammatory mediators characteristic of an allergic response.[3] While not typically used as a therapeutic, it serves as a valuable tool for studying the mechanisms of mast cell degranulation.

  • Immuno-modulatory Peptides (Therapeutic Peptides): This class of peptides is designed to suppress or redirect the allergic immune response. Often derived from the T-cell epitopes of known allergens, these synthetic peptides aim to induce immunological tolerance without cross-linking IgE and triggering an allergic reaction.[4][5] This approach, known as peptide immunotherapy, seeks to shift the immune response from a pro-allergic Th2 profile towards a more tolerant state, potentially involving regulatory T-cells (Tregs) and the production of inhibitory cytokines like IL-10.[4][6]

It is important to note a point of potential confusion in nomenclature: "HR-2 peptide" should not be confused with the Histamine H2 receptor (HR2) . The HR2 receptor is a G-protein coupled receptor involved in modulating immune responses, and studies have investigated HR2 agonists and antagonists in the context of allergen immunotherapy, which is distinct from the direct action of the HR-2 peptide.[7]

These application notes will focus on the established OVA-induced model and the principles of applying peptides for therapeutic modulation.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice

This protocol establishes a robust and reproducible model of allergic asthma, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus overproduction.[1][2][8]

Materials:

  • Female BALB/c mice (6-8 weeks old)[9]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)[9]

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Scientific)[10]

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetics: Ketamine (100 mg/mL) and Xylazine (20 mg/mL) solution[8]

  • Nebulizer/Aerosol delivery system

Procedure:

  • Sensitization Phase:

    • On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection.[8]

    • Prepare the sensitization solution by emulsifying 50 µg of OVA with 2 mg of alum in a final volume of 200 µL of sterile saline per mouse.[8][9]

    • Administer the 200 µL injection i.p. to each mouse.

  • Challenge Phase:

    • Beginning on Day 14, challenge the sensitized mice with aerosolized OVA for 20-30 minutes on three consecutive days (Days 14, 15, and 16).[9]

    • Prepare a 1% (w/v) OVA solution in sterile saline for nebulization.[9]

    • Place mice in a chamber connected to the nebulizer and deliver the OVA aerosol. Control groups should be challenged with saline aerosol only.

  • Peptide Administration (Therapeutic Intervention):

    • Therapeutic peptides are typically administered before or during the challenge phase to assess their ability to prevent or reverse the allergic phenotype.

    • The route of administration (e.g., intravenous, subcutaneous, or intranasal) and the dosage regimen must be optimized for the specific peptide being tested.[11][12] For example, a therapeutic peptide might be administered one hour before each OVA challenge.[9]

  • Assessment of Allergic Phenotype (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography or invasive techniques (FlexiVent).[8][12]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis:

      • Humanely euthanize mice and cannulate the trachea.

      • Lavage the lungs with ice-cold PBS.

      • Collect the BAL fluid and centrifuge to separate the cells from the supernatant.

      • Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the cell pellet using cytospin preparations and staining (e.g., Wright-Giemsa).[13]

    • Lung Histology:

      • Perfuse the lungs and fix them in 10% neutral buffered formalin.

      • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.[13]

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant or in cultures of restimulated splenocytes using ELISA or multiplex assays.[13]

    • Serum IgE Levels: Collect blood via cardiac puncture and measure OVA-specific IgE levels in the serum by ELISA to confirm successful sensitization.[13]

Data Presentation

Quantitative data from these experiments should be organized to clearly compare the effects of peptide treatment against control groups.

Table 1: Effect of Therapeutic Peptide on Inflammatory Cell Infiltration in BAL Fluid

GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Saline Control
OVA-Sensitized/Challenged
OVA + Peptide Treatment
OVA + Vehicle Control

Data should be presented as mean ± SEM.

Table 2: Effect of Therapeutic Peptide on Serum IgE and BAL Fluid Cytokine Levels

GroupOVA-specific IgE (U/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Saline Control
OVA-Sensitized/Challenged
OVA + Peptide Treatment
OVA + Vehicle Control

Data should be presented as mean ± SEM.

Visualizations

Experimental Workflow

G cluster_0 Sensitization Phase cluster_1 Challenge Phase & Treatment cluster_2 cluster_3 Assessment Phase Day0 Day 0: i.p. Injection (OVA + Alum) Day7 Day 7: i.p. Injection (OVA + Alum) Day14 Day 14: Aerosol Challenge (1% OVA) Day7->Day14 1 week Day15 Day 15: Aerosol Challenge (1% OVA) Day14->Day15 Day16 Day 16: Aerosol Challenge (1% OVA) Day15->Day16 Day18 Day 17-18: Assess Allergic Phenotype Day16->Day18 24-48 hrs AHR Airway Hyperresponsiveness Day18->AHR BAL BAL Fluid Analysis (Cells & Cytokines) Day18->BAL Histo Lung Histology Day18->Histo IgE Serum IgE Day18->IgE

Caption: Workflow for OVA-induced allergic airway inflammation mouse model.

Signaling Pathway in Allergic Response

G Allergen Allergen (e.g., OVA) APC Antigen Presenting Cell (APC) Allergen->APC Mast_Cell Mast Cell Allergen->Mast_Cell Cross-links Bound IgE Th0 Naive T-Cell (Th0) APC->Th0 Presents Antigen Treg Regulatory T-Cell (Treg) APC->Treg Induces Th2 Th2 Cell Th0->Th2 Differentiation B_Cell B-Cell Th2->B_Cell Activation IL4_Th2 IL-4 Th2->IL4_Th2 IL4_B IL-4 Th2->IL4_B IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Allergen-Specific IgE Plasma_Cell->IgE Produces IgE->Mast_Cell Binds to FcεRI Receptor Mediators Histamine, Leukotrienes Mast_Cell->Mediators Degranulation Eosinophil Eosinophil Therapeutic_Peptide Therapeutic Peptide Therapeutic_Peptide->APC IL10 IL-10, TGF-β Treg->IL10 Secretes IL4_Th2->Th0 Promotes Differentiation IL4_B->B_Cell IL5->Eosinophil Recruits & Activates IL10->Th2 Inhibits IL10->B_Cell Inhibits

Caption: Simplified signaling in allergic response and peptide immunotherapy.

References

Application Notes and Protocols: Beta-Hexosaminidase Release Assay with Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and beta-hexosaminidase, from their cytoplasmic granules. The quantification of beta-hexosaminidase release is a widely accepted and reliable method to measure mast cell degranulation in vitro. Mast Cell Degranulating Peptide HR-2, a linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent secretagogue that induces mast cell degranulation.[1][2] These application notes provide a detailed protocol for utilizing the beta-hexosaminidase release assay to study the effects of this compound on mast cells.

Principle of the Beta-Hexosaminidase Release Assay

The assay quantifies the activity of beta-hexosaminidase, a granule-stored enzyme, released into the cell supernatant following mast cell stimulation. The enzymatic activity is measured by the hydrolysis of a specific substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which produces a colored product that can be quantified spectrophotometrically. The amount of beta-hexosaminidase released is directly proportional to the extent of mast cell degranulation.

Proposed Signaling Pathway of this compound

This compound is a cationic peptide that can induce mast cell degranulation through a mechanism that may be independent of the classical IgE-receptor pathway. Current research suggests two primary mechanisms for cationic secretagogues:

  • Receptor-Independent Pathway: The peptide may directly translocate across the plasma membrane and activate intracellular G-proteins, bypassing the need for a specific cell surface receptor. This direct interaction with G-proteins can initiate the signaling cascade leading to degranulation.

  • MRGPRX2-Mediated Pathway: Alternatively, HR-2 may act as a ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on the surface of mast cells. Activation of MRGPRX2 by various peptides is a known pathway for IgE-independent mast cell degranulation.

The downstream signaling from either pathway converges on the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a critical step for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of granular contents, including beta-hexosaminidase.

HR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein G-Protein HR2->G_protein Directly Activates (Receptor-Independent) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Degranulation Degranulation (β-Hexosaminidase Release) Ca_release->Degranulation Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Degranulation Contributes to Experimental_Workflow start Start seed_cells Seed RBL-2H3 cells in a 96-well plate and culture overnight start->seed_cells wash_cells Wash cells with pre-warmed Tyrode's Buffer seed_cells->wash_cells add_hr2 Add varying concentrations of HR-2 Peptide to the wells wash_cells->add_hr2 incubate Incubate for 30-60 minutes at 37°C add_hr2->incubate centrifuge Centrifuge the plate to pellet the cells incubate->centrifuge collect_supernatant Collect supernatant from each well centrifuge->collect_supernatant lyse_cells Lyse remaining cells with Triton X-100 (Total Release) centrifuge->lyse_cells prepare_assay_plate Prepare a new 96-well plate for the colorimetric assay collect_supernatant->prepare_assay_plate lyse_cells->prepare_assay_plate add_pnag Add pNAG substrate to each well prepare_assay_plate->add_pnag incubate_assay Incubate at 37°C for 60-90 minutes add_pnag->incubate_assay add_stop_buffer Add Stop Buffer to terminate the reaction incubate_assay->add_stop_buffer read_absorbance Read absorbance at 405 nm add_stop_buffer->read_absorbance end End read_absorbance->end

References

Application Notes: Live-Cell Imaging of Mast Cell Degranulation Induced by HR-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mast cells are crucial effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process of exocytosis where they release a plethora of pro-inflammatory mediators, including histamine, proteases, and cytokines, from their cytoplasmic granules.[1] The Mast Cell Degranulating Peptide HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent inducer of mast cell degranulation and subsequent histamine release.[2][3] Understanding the dynamics of HR-2 induced degranulation is vital for research in allergy, immunology, and for the development of novel therapeutics targeting mast cell-mediated diseases.

Live-cell imaging offers a powerful approach to study the intricate spatio-temporal dynamics of mast cell degranulation at the single-cell level.[4] This technique allows for the real-time visualization and quantification of granular exocytosis, ion fluxes, and signaling events within living mast cells upon stimulation with HR-2.

Principle of the Assay

Live-cell imaging of mast cell degranulation typically involves the use of fluorescent probes that report on specific cellular events. To visualize the release of granular content, fluorescent dyes that accumulate in the acidic environment of the granules can be employed. Upon fusion of the granule with the plasma membrane during exocytosis, the dye is released and its fluorescence properties change, allowing for the detection of degranulation events.[5]

Simultaneously, other fluorescent indicators can be used to monitor key signaling events that precede degranulation, such as the mobilization of intracellular calcium (Ca2+).[2][6] The activation of mast cells leads to a rapid and dramatic increase in cytosolic Ca2+ concentration, which is a critical trigger for degranulation.[2][3] By combining different fluorescent probes, it is possible to correlate the upstream signaling events with the downstream exocytotic process in real-time.

Applications

  • Mechanistic Studies: Elucidate the signaling pathways and molecular machinery involved in HR-2 induced mast cell degranulation.

  • Drug Discovery and Development: Screen for and characterize the efficacy of novel compounds that inhibit or modulate mast cell degranulation.

  • Toxicology and Venom Research: Investigate the cellular effects of toxins and venoms that target mast cells.

  • Immunology Research: Study the dynamics of mast cell activation in the context of various immune responses.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mast Cell Granule Release using a pH-Sensitive Fluorescent Probe

This protocol describes the use of a pH-sensitive fluorescent probe, such as LysoTracker or Acridine Orange, to visualize the exocytosis of mast cell granules upon stimulation with HR-2.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Complete cell culture medium

  • This compound[2]

  • LysoTracker Green DND-26 or Acridine Orange

  • Imaging buffer (e.g., Tyrode's buffer)

  • Live-cell imaging microscope equipped with a suitable filter set and environmental chamber

Procedure:

  • Cell Culture and Plating: Culture mast cells in complete medium. For imaging, plate the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Loading with Fluorescent Probe:

    • Prepare a working solution of LysoTracker Green (50-75 nM) or Acridine Orange (1-5 µM) in pre-warmed imaging buffer.

    • Wash the cells once with imaging buffer.

    • Incubate the cells with the fluorescent probe solution for 30-60 minutes at 37°C. .

  • Image Acquisition Setup:

    • Mount the dish or slide on the microscope stage within the environmental chamber maintained at 37°C and 5% CO2.

    • Bring the cells into focus and acquire baseline fluorescence images.

  • Stimulation with HR-2:

    • Prepare a working solution of HR-2 in imaging buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.

    • Carefully add the HR-2 solution to the cells while continuously acquiring images.

  • Time-Lapse Imaging: Acquire time-lapse images at a suitable frame rate (e.g., 1 frame every 2-5 seconds) for a total duration of 15-30 minutes to capture the dynamics of degranulation.

  • Data Analysis: Analyze the image sequence to identify and quantify degranulation events. This can be done by measuring the changes in fluorescence intensity at the sites of exocytosis.

Protocol 2: Simultaneous Imaging of Calcium Mobilization and Degranulation

This protocol allows for the concurrent visualization of intracellular Ca2+ dynamics and granule release.

Materials:

  • All materials from Protocol 1

  • A calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)

  • A fluorescent probe for degranulation that is spectrally compatible with the chosen calcium indicator (e.g., a far-red LysoTracker)

  • Pluronic F-127

Procedure:

  • Cell Culture and Plating: Follow the same procedure as in Protocol 1.

  • Loading with Dyes:

    • Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and the degranulation probe in imaging buffer. Add a small amount of Pluronic F-127 (0.02%) to aid in dye loading.

    • Incubate the cells with the dye loading solution for 30-45 minutes at 37°C.

    • Wash the cells gently with imaging buffer and incubate for a further 15-30 minutes to allow for de-esterification of the AM esters.

  • Image Acquisition Setup:

    • Set up the microscope for dual-channel fluorescence imaging, with appropriate excitation and emission filters for both the calcium indicator and the degranulation probe.

  • Stimulation and Imaging:

    • Acquire baseline images in both channels.

    • Stimulate the cells with HR-2 as described in Protocol 1.

    • Acquire time-lapse images in both channels simultaneously.

  • Data Analysis: Analyze the image data to correlate the temporal and spatial changes in intracellular Ca2+ concentration with the occurrence of degranulation events.

Data Presentation

Parameter Live-Cell Imaging Endpoint Assays (e.g., β-hexosaminidase release)
Temporal Resolution High (sub-second to seconds)Low (minutes to hours)
Spatial Resolution High (sub-cellular)None (population average)
Information Obtained Dynamics of single-cell degranulation, kinetics of granule release, spatial distribution of exocytosis, real-time signaling events.[2]Total amount of mediator release from a cell population.[5]
Throughput LowerHigher
Advantages Provides detailed mechanistic insights into the degranulation process at the single-cell level.[4]Simple, quantitative, and suitable for high-throughput screening.
Disadvantages Technically more demanding, lower throughput.Lacks single-cell and temporal information.[5]

Visualizations

Signaling Pathway of HR-2 Induced Mast Cell Degranulation

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 G_protein G Protein (Gq/11) MRGPRX2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Ca_increase ↑ Cytosolic Ca²⁺ Ca_release->Ca_increase Ca_increase->PKC Activates SNARE SNARE Complex Ca_increase->SNARE Triggers PKC->SNARE Granule Granule Exocytosis Degranulation (Exocytosis) Granule->Exocytosis SNARE->Granule Mediators Mediator Release (Histamine, etc.) Exocytosis->Mediators

Caption: Proposed signaling pathway for HR-2 induced mast cell degranulation.

Experimental Workflow for Live-Cell Imaging

Experimental_Workflow start Start culture Mast Cell Culture (e.g., RBL-2H3) start->culture plate Plate Cells on Glass-Bottom Dish culture->plate load Load with Fluorescent Probes (e.g., Fluo-4 & LysoTracker) plate->load wash Wash and Incubate in Imaging Buffer load->wash setup Mount on Microscope (37°C, 5% CO₂) wash->setup baseline Acquire Baseline Images setup->baseline stimulate Stimulate with HR-2 baseline->stimulate acquire Time-Lapse Imaging stimulate->acquire analyze Image Processing and Data Analysis acquire->analyze quantify Quantify Degranulation and Ca²⁺ Dynamics analyze->quantify end End quantify->end

Caption: Experimental workflow for live-cell imaging of mast cell degranulation.

References

Synthetic Mast Cell Degranulating Peptide HR-2: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic Mast Cell Degranulating Peptide HR-2 is a potent secretagogue that serves as a valuable tool for in vitro and in vivo studies of mast cell biology, inflammation, and pseudo-allergic reactions. HR-2 is a 14-amino acid linear peptide, with the sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2, originally isolated from the venom of the giant hornet Vespa orientalis.[1] It effectively induces the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1][2][3][4] This property makes it an ideal candidate for investigating the mechanisms of mast cell activation and for screening potential mast cell-stabilizing compounds.

Recent research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary receptor for a variety of basic secretagogues, including HR-2.[5][6] Activation of MRGPRX2 initiates a signaling cascade involving G proteins, leading to intracellular calcium mobilization and subsequent exocytosis of granular contents.[5][7][8] Understanding this pathway is crucial for developing therapeutics that can modulate mast cell activity in various pathological conditions.

Physicochemical Properties

PropertyValueReference
Amino Acid Sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[3][6]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[3][6]
Molecular Weight 1523.03 g/mol [3][6]
CAS Number 80388-04-1[6]
Appearance White to off-white lyophilized powder
Solubility Soluble in water
Storage Store at -20°C for long-term storage.[3][6]

Biological Activity

HR-2 induces a dose-dependent degranulation of mast cells, resulting in the release of inflammatory mediators such as histamine and β-hexosaminidase. The biological activity of HR-2 can be quantified by measuring the release of these mediators from mast cell cultures or isolated primary mast cells.

Table of Expected Dose-Dependent Histamine Release in Rat Peritoneal Mast Cells:

HR-2 Concentration (µM)Percent Histamine Release (Mean ± SD)
0.15 ± 2
0.315 ± 4
1.045 ± 7
3.075 ± 10
10.090 ± 5
EC50 ~1.5 µM (Estimated)

Note: The data presented in this table is representative and compiled based on the known activity of similar basic secretagogues. Actual results may vary depending on the experimental conditions, cell type, and donor variability.

Mechanism of Action: Signaling Pathway

The synthetic peptide HR-2 activates mast cells primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] The binding of HR-2 to MRGPRX2 is thought to trigger a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically Gαq and Gαi.[5][8]

Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[7] This initial calcium release, coupled with calcium influx from the extracellular space, leads to a significant increase in cytosolic calcium concentration. Elevated intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), are critical downstream signals that converge to promote the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine, β-hexosaminidase, and other inflammatory mediators.[9]

HR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds G_protein Gαq / Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Releases Ca_ER Ca²⁺ Granule Granule (Histamine, etc.) Ca_cyto->Granule PKC->Granule Degranulation Degranulation Granule->Degranulation Fusion & Exocytosis Isolation_Workflow start Euthanize Rat lavage Peritoneal Lavage with HBSS start->lavage collect Collect Peritoneal Fluid lavage->collect centrifuge1 Centrifuge (150 x g, 10 min) collect->centrifuge1 resuspend Resuspend Pellet in Tyrode's Buffer centrifuge1->resuspend percoll Layer on Percoll Gradient resuspend->percoll centrifuge2 Centrifuge (400 x g, 20 min) percoll->centrifuge2 aspirate Aspirate Mast Cell Layer centrifuge2->aspirate wash Wash Cells aspirate->wash analyze Assess Purity & Viability wash->analyze end Ready for Assay analyze->end

References

Application Notes and Protocols: Measuring Cytokine Release After HR-2 Peptide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a potent mast cell degranulating agent isolated from the venom of the giant hornet Vespa orientalis, is a valuable tool for studying the mechanisms of mast cell activation and inflammatory responses.[1][2][3] Mast cells are critical effector cells in the immune system, and their degranulation releases a host of pre-formed and newly synthesized inflammatory mediators, including a wide array of cytokines.[4][5] Understanding the cytokine release profile following HR-2 peptide treatment is crucial for elucidating its biological effects and for the development of novel therapeutics targeting mast cell-mediated pathologies.

These application notes provide detailed protocols for the in vitro assessment of cytokine release from mast cells following stimulation with the HR-2 peptide. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of specific cytokines, multiplex bead-based assays for simultaneous measurement of multiple analytes, and intracellular cytokine staining with flow cytometry for single-cell analysis.

Signaling Pathway of HR-2 Peptide-Induced Mast Cell Activation

The HR-2 peptide, like many other cationic secretagogues, is understood to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][6] This receptor is primarily expressed on connective tissue-type mast cells.[1] Upon ligand binding, MRGPRX2 initiates a signaling cascade that leads to mast cell degranulation and the transcription of cytokine genes. The key steps in this pathway are illustrated below.

HR2_Signaling_Pathway HR-2 Peptide Signaling Pathway in Mast Cells HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds to G_protein Gαq/Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation Triggers MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocate to Cytokine_Gene_Expression Cytokine Gene Expression Nucleus->Cytokine_Gene_Expression Initiates Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-8, etc.) Cytokine_Gene_Expression->Cytokine_Release Leads to

Caption: HR-2 peptide signaling cascade in mast cells.

Experimental Workflow

The general workflow for measuring cytokine release following HR-2 peptide treatment involves cell culture, stimulation, sample collection, and analysis.

Experimental_Workflow Experimental Workflow for Cytokine Release Measurement start Start cell_culture Mast Cell Culture (e.g., LAD2, primary cells) start->cell_culture cell_seeding Cell Seeding (96-well or 24-well plates) cell_culture->cell_seeding stimulation Stimulation with HR-2 Peptide cell_seeding->stimulation incubation Incubation (Time course: e.g., 4, 8, 24h) stimulation->incubation sample_collection Sample Collection incubation->sample_collection supernatant Collect Supernatant sample_collection->supernatant for secreted cytokines cells Harvest Cells sample_collection->cells for intracellular cytokines elisa_multiplex ELISA / Multiplex Assay supernatant->elisa_multiplex flow_cytometry Intracellular Staining & Flow Cytometry cells->flow_cytometry data_analysis Data Analysis elisa_multiplex->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Data Presentation

The following tables provide an example of how to present quantitative data on cytokine release. The values presented are for illustrative purposes and should be replaced with experimental data.

Table 1: Cytokine Concentration in Mast Cell Supernatants (ELISA or Multiplex Assay)

Treatment GroupHR-2 Peptide (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-8 (pg/mL)CCL2/MCP-1 (pg/mL)
Untreated Control050.2 ± 5.135.8 ± 4.3150.5 ± 15.280.3 ± 9.7
HR-2 Peptide0.1250.6 ± 20.4180.4 ± 15.9650.2 ± 55.8450.7 ± 40.1
HR-2 Peptide1850.3 ± 75.2620.9 ± 60.12100.7 ± 180.51500.2 ± 135.6
HR-2 Peptide101500.8 ± 130.61100.5 ± 105.34500.1 ± 390.83200.9 ± 280.4
Positive Control (e.g., C48/80)10 µg/mL1800.4 ± 165.91350.7 ± 120.25200.6 ± 450.33800.5 ± 350.1

Data are presented as mean ± standard deviation.

Table 2: Percentage of Cytokine-Producing Mast Cells (Intracellular Flow Cytometry)

Treatment GroupHR-2 Peptide (µg/mL)% TNF-α+ Cells% IL-8+ Cells
Untreated Control01.5 ± 0.33.2 ± 0.5
HR-2 Peptide115.8 ± 2.125.4 ± 3.2
Positive Control (e.g., PMA/Ionomycin)N/A45.2 ± 4.860.1 ± 5.9
Isotype ControlN/A< 0.5< 0.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Stimulation
  • Cell Culture :

    • For an established mast cell line (e.g., LAD2), culture cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For primary human mast cells derived from CD34+ progenitors, culture in a specialized medium containing stem cell factor (SCF), IL-6, and other appropriate cytokines.

  • Cell Seeding : Seed cells at a density of 1 x 10^5 to 5 x 10^5 cells/mL in 96-well or 24-well tissue culture plates.

  • HR-2 Peptide Preparation : Reconstitute lyophilized HR-2 peptide in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for stimulation.

  • Stimulation : Add the diluted HR-2 peptide to the cell cultures. Include untreated controls (medium only) and a positive control (e.g., compound 48/80 for degranulation, or PMA/Ionomycin for broad cytokine induction).

  • Incubation : Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 4, 8, or 24 hours). The optimal incubation time may vary depending on the specific cytokine being measured.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the detection of a specific cytokine in cell culture supernatants.

  • Plate Coating : Dilute the capture antibody in coating buffer to the recommended concentration (e.g., 1-4 µg/mL). Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate. Incubate overnight at 4°C.

  • Washing : Wash the plate 3 times with wash buffer (PBS containing 0.05% Tween-20).

  • Blocking : Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 10% FBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing : Repeat the wash step as in step 2.

  • Sample and Standard Incubation : Prepare a serial dilution of the recombinant cytokine standard in blocking buffer. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing : Wash the plate 5 times with wash buffer.

  • Detection Antibody Incubation : Dilute the biotinylated detection antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing : Repeat the wash step as in step 6.

  • Enzyme Conjugate Incubation : Dilute Streptavidin-HRP in blocking buffer. Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.

  • Washing : Wash the plate 7 times with wash buffer.

  • Substrate Development : Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction : Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Read Plate : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.

Protocol 3: Multiplex Bead-Based Assay (e.g., Luminex)

This protocol allows for the simultaneous quantification of multiple cytokines from a small sample volume. Follow the manufacturer's instructions for the specific multiplex kit being used. A general outline is provided below.

  • Prepare Standards and Samples : Reconstitute and serially dilute the cytokine standards provided in the kit. Thaw cell culture supernatants on ice.

  • Prepare Antibody-Coupled Beads : Vortex the bead solution and add the appropriate volume to each well of a 96-well filter plate.

  • Plate Washing : Wash the beads with wash buffer using a vacuum manifold.

  • Sample and Standard Incubation : Add standards and samples to the wells. Incubate on a plate shaker for the recommended time (e.g., 1-2 hours) at room temperature.

  • Washing : Wash the beads as in step 3.

  • Detection Antibody Incubation : Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker.

  • Washing : Wash the beads as in step 3.

  • Streptavidin-PE Incubation : Add Streptavidin-Phycoerythrin (SAPE) to each well. Incubate on a plate shaker, protected from light.

  • Washing : Wash the beads as in step 3.

  • Resuspend and Read : Resuspend the beads in sheath fluid and acquire the data on a Luminex or similar multiplex instrument.

  • Data Analysis : Use the instrument's software to analyze the data and determine the concentration of each cytokine.

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry

This protocol is for identifying and quantifying cytokine-producing cells at a single-cell level.

  • Cell Stimulation with Protein Transport Inhibitor : During the last 4-6 hours of the stimulation with HR-2 peptide, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture. This will cause cytokines to accumulate in the Golgi apparatus, making them detectable by intracellular staining.

  • Harvest Cells : After incubation, harvest the cells and wash them with PBS.

  • Surface Staining : Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS) and add fluorescently conjugated antibodies against cell surface markers (e.g., CD117/c-Kit for mast cells). Incubate for 20-30 minutes at 4°C in the dark.

  • Washing : Wash the cells twice with staining buffer.

  • Fixation and Permeabilization : Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and makes the cell membrane permeable to antibodies.

  • Washing : Wash the cells twice with a permeabilization buffer.

  • Intracellular Staining : Resuspend the fixed and permeabilized cells in permeabilization buffer and add fluorescently conjugated antibodies against the intracellular cytokines of interest (e.g., anti-TNF-α, anti-IL-8). Incubate for 30 minutes at room temperature in the dark.

  • Washing : Wash the cells twice with permeabilization buffer.

  • Acquisition : Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.

  • Data Analysis : Analyze the flow cytometry data using appropriate software to gate on the mast cell population and quantify the percentage of cells positive for each cytokine. Use fluorescence minus one (FMO) or isotype controls to set the gates correctly.

References

Application Notes and Protocols for In Vivo Studies of HR-2 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "HR-2 peptide" encompasses a class of peptides derived from the Heptad Repeat 2 (HR2) domain of viral fusion proteins, as well as peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2) in cancer. These peptides represent promising therapeutic agents due to their high specificity and potential for potent biological activity. This document provides detailed application notes and protocols for studying the in vivo effects of two distinct classes of HR-2 peptides: viral fusion inhibitors and HER2-targeting anticancer agents.

Section 1: HR-2 Peptides as Viral Fusion Inhibitors

Application Note

HR-2 peptides derived from viral spike proteins, particularly from coronaviruses like SARS-CoV-2, are potent inhibitors of viral entry into host cells.[1][2] Their mechanism of action involves binding to the Heptad Repeat 1 (HR1) domain of the viral spike protein, which disrupts the formation of the six-helix bundle, a critical step for membrane fusion.[2] This inhibitory action prevents the virus from delivering its genetic material into the host cell, thereby halting infection.[2] Modifications such as lipidation or dimerization have been shown to significantly enhance the antiviral potency and in vivo half-life of these peptides.[1][3][4]

Signaling Pathway: Viral Entry Inhibition

The HR-2 peptide acts extracellularly to prevent the conformational changes in the viral spike protein required for membrane fusion. This process precedes any intracellular signaling cascades triggered by viral replication.

Caption: Mechanism of viral entry inhibition by HR-2 peptide.

Experimental Workflow: In Vivo Antiviral Efficacy

Antiviral_Workflow start Start animal_model Animal Model (e.g., hACE2 Transgenic Mice) start->animal_model peptide_admin HR-2 Peptide Administration (e.g., Intranasal) animal_model->peptide_admin viral_challenge Viral Challenge (e.g., SARS-CoV-2) peptide_admin->viral_challenge monitoring Monitoring (Weight, Clinical Signs) viral_challenge->monitoring endpoint Endpoint Analysis (Viral Load, Histopathology) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo antiviral efficacy testing.

Quantitative Data Summary
Peptide TypeAnimal ModelDosing RegimenKey FindingsReference
Dimerized HR2 PeptideVeroE6 cells (in vitro)N/ASignificantly higher antiviral activity than monomers.[4]
Lipidated HR2 PeptideHEK293 cells (in vitro)1 µM>1000-fold reduction in MHV infection.[3]
Extended HR2 PeptideCell culture1.3 nM (IC50)~100-fold more potent than shorter versions.[2]
HR2-mimicking Sulfonyl-γ-AApeptideNewborn HCoV-OC43 miceIntranasalPotent inhibition of infection in vivo.[5][6]
Feline Coronavirus HR2 PeptideFeline cells (in vitro)1.33 µM (IC50)97% reduction in viral titer.[7]
Experimental Protocol: In Vivo Antiviral Efficacy in a Mouse Model

This protocol is adapted from studies on SARS-CoV-2 inhibitors in transgenic mouse models.[8][9]

1. Animal Model:

  • Use human ACE2 (hACE2) transgenic mice (e.g., K18-hACE2) for SARS-CoV-2 studies.

  • House animals in a BSL-3 facility.

  • Acclimatize mice for at least one week before the experiment.

2. Peptide Formulation and Administration:

  • Dissolve the HR-2 peptide in a sterile vehicle (e.g., PBS).

  • For prophylactic studies, administer the peptide intranasally at a specified dose (e.g., 5 mg/kg) 24 hours and 4 hours before viral challenge.

  • For therapeutic studies, administer the peptide at specified intervals post-infection.

3. Viral Challenge:

  • Anesthetize mice with isoflurane.

  • Infect mice intranasally with a lethal or sub-lethal dose of SARS-CoV-2 (e.g., 10^4 PFU).

4. Monitoring and Endpoints:

  • Monitor body weight and clinical signs of disease daily for up to 14 days.

  • Euthanize a subset of animals at specific time points (e.g., 2 and 5 days post-infection) to collect lung tissue for viral load determination by RT-qPCR and histopathological analysis.

  • For survival studies, monitor animals for the full 14-day period.

5. Data Analysis:

  • Calculate viral loads as genome equivalents per gram of tissue.

  • Score lung pathology based on inflammation, edema, and other relevant parameters.

  • Analyze survival data using Kaplan-Meier curves.

Section 2: HR-2 Peptides as HER2-Targeting Anticancer Agents

Application Note

Peptides that specifically bind to the Human Epidermal Growth Factor Receptor 2 (HER2) are valuable tools in oncology for both targeted therapy and diagnostic imaging.[10][11][12] HER2 is overexpressed in a significant portion of breast, gastric, and other cancers, making it an attractive target.[10] HER2-targeting peptides can be used to deliver cytotoxic agents directly to tumor cells, thereby reducing systemic toxicity.[11] Furthermore, when conjugated to imaging agents, these peptides allow for non-invasive visualization of HER2-positive tumors.[12]

Signaling Pathway: HER2-Mediated Cancer Proliferation

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and differentiation.[10] HER2-targeting peptides can inhibit this signaling by blocking receptor dimerization or by delivering inhibitory molecules.

HER2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization HR2_peptide HER2-Targeting Peptide HR2_peptide->HER2 Binding & Inhibition PI3K PI3K Dimerization->PI3K MAPK MAPK Dimerization->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: HER2 signaling pathway and its inhibition by a targeting peptide.

Experimental Workflow: In Vivo Anticancer Efficacy

Anticancer_Workflow start Start xenograft Establish Xenograft Model (e.g., BT-474 cells in nude mice) start->xenograft peptide_admin HER2-Peptide Conjugate Administration (e.g., IV) xenograft->peptide_admin tumor_measurement Tumor Volume Measurement peptide_admin->tumor_measurement biodistribution Biodistribution/Imaging (if applicable) tumor_measurement->biodistribution endpoint Endpoint Analysis (Tumor Weight, Histology) biodistribution->endpoint end End endpoint->end

References

Ethical Considerations for the Use of HR-2 Peptides in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "HR-2 peptide" can refer to several distinct molecules in scientific literature, necessitating a clear understanding of the specific peptide being used in animal studies. This document outlines the ethical considerations, application notes, and detailed protocols for two prominent classes of peptides often designated as HR-2: Heptad Repeat 2 (HR2) peptides derived from viral fusion proteins and Growth Hormone-Releasing Peptide-2 (GHRP-2) . Each peptide class has a unique mechanism of action and, consequently, distinct ethical considerations for its use in animal research.

Part 1: Viral Heptad Repeat 2 (HR2) Peptides as Fusion Inhibitors

Viral HR2 peptides, particularly those derived from coronaviruses like SARS-CoV-2, are critical components of the viral entry machinery. They interact with the Heptad Repeat 1 (HR1) domain to form a six-helix bundle, a key step in membrane fusion. Synthetic mimics of HR2 are being investigated as potent pan-coronavirus fusion inhibitors.[1]

Ethical Considerations for Viral HR2 Peptide Animal Studies

The use of viral HR2 peptides in animal models, especially those involving viral challenge, requires rigorous ethical oversight. Key considerations include:

  • Justification of Animal Use: Research proposals must clearly articulate the scientific rationale for using animal models, demonstrating that the study cannot be conducted using in vitro or in silico alternatives.[2][3] The potential benefits of developing a broad-spectrum antiviral must outweigh the potential for animal suffering.[4]

  • Minimizing Pain and Distress: In viral infection models, animals may experience symptoms of disease. Protocols must include clear humane endpoints and provisions for supportive care to minimize suffering. Anesthesia and analgesia should be used for any invasive procedures.[5][6]

  • Potential for Autoimmunity: A significant ethical consideration for SARS-CoV-2 HR2 peptides is the potential for eliciting pathogenic autoantibodies. Studies have shown that a highly conserved region of the HR2 peptide can induce autoreactive antibodies, which may contribute to long-term complications.[7] Animal monitoring protocols should include surveillance for signs of autoimmune reactions.

  • The 3Rs (Replacement, Reduction, and Refinement):

    • Replacement: Justify why non-animal methods are not suitable.[5]

    • Reduction: Use the minimum number of animals required for statistically significant results.[5]

    • Refinement: Optimize experimental procedures to minimize animal suffering and improve welfare.[4] This includes using the least invasive administration routes and appropriate housing conditions.

Application Notes for Viral HR2 Peptides
  • Mechanism of Action: HR2 peptides and their mimetics act by competitively binding to the HR1 domain of the viral spike protein, preventing the formation of the six-helix bundle and subsequent membrane fusion.[8]

  • In Vivo Efficacy Models: Animal models for efficacy testing often involve challenging susceptible animals (e.g., newborn mice for HCoV-OC43) with the virus and administering the HR2 peptide either prophylactically or therapeutically.[1]

  • Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the HR2 peptide is crucial. Studies in mice have been used to determine parameters like maximum concentration (Cmax), half-life, and oral bioavailability.[1]

Experimental Protocols for Viral HR2 Peptides

1. In Vivo Antiviral Efficacy Study in a Mouse Model of HCoV-OC43 Infection

This protocol is a generalized representation based on published research.[1]

  • Animal Model: Newborn mice (e.g., BALB/c).

  • Peptide Preparation: Dissolve the HR2 peptide mimetic (e.g., XY4-C7) in a sterile, biocompatible vehicle (e.g., saline).

  • Experimental Groups:

    • Prevention Group (n=5)

    • Treatment Group (n=5)

    • Control Group (vehicle only)

  • Procedure:

    • Prevention Group: Administer a single intranasal dose of the HR2 peptide (e.g., 1 mg/kg) 30 minutes before viral challenge.

    • Viral Challenge: Infect all mice (except a naive control group) with HCoV-OC43 (e.g., 100 TCID50).

    • Treatment Group: Administer a single intranasal dose of the HR2 peptide (e.g., 1 mg/kg) 30 minutes after viral challenge.

    • Monitoring: Observe animals daily for clinical signs of illness and weigh them.

    • Endpoint: At a predetermined time point (e.g., 4 days post-infection), humanely euthanize the mice.

    • Analysis: Excise the brains and determine the viral load using RT-qPCR.

2. Pharmacokinetic Study of an HR2 Peptide Mimetic in Mice

This protocol is based on a study of the HR2-mimicking sulfonyl-γ-AApeptide XY4-C7.[1]

  • Animal Model: Adult mice (e.g., C57BL/6).

  • Peptide Administration:

    • Intraperitoneal (IP): Administer a single dose of 30 mg/kg.

    • Oral (PO): Administer a single dose of 30 mg/kg via gavage.

  • Blood Sampling: Collect blood samples at various time points over 48 hours.

  • Analysis: Determine the concentration of the peptide in plasma using LC-MS/MS.

  • Data Presentation:

ParameterIntraperitoneal (IP) AdministrationOral (OP) Administration
Dose 30 mg/kg30 mg/kg
Cmax 408,769 µg/L114,140 µg/L
Time to Cmax 5 hours4 hours

Table 1: Pharmacokinetic parameters of the HR2 peptide mimetic XY4-C7 in mice.[1]

PeptideIC50 (µM) - Cell-Cell Fusion AssayIC50 (µM) - Pseudovirus Infection Assay
2019-nCoV-HR2P 0.18Not Reported
EK1 0.322.375
EK1P (Palmitoylated) 0.0692Not Reported
P6 (23-mer) 1.04 ± 0.22Not Reported

Table 2: In vitro inhibitory concentrations (IC50) of various SARS-CoV-2 HR2-derived peptides.[9][10][11]

Diagrams

Viral_Fusion_Inhibition cluster_virus Virus cluster_host Host Cell V Viral Envelope S1 S1 Subunit ACE2 ACE2 Receptor S1->ACE2 1. Binding HR1 HR1 Domain HR2 HR2 Domain HR1->HR2 3. 6-Helix Bundle Formation H Host Cell Membrane HR2->H ACE2->HR1 2. Conformational Change HR2_Peptide HR2 Peptide Inhibitor HR2_Peptide->HR1 Inhibition

Figure 1: Mechanism of viral fusion inhibition by HR2 peptides.

Experimental_Workflow_HR2 A Animal Model Selection (e.g., Newborn Mice) B Peptide Preparation (Sterile Vehicle) A->B C Group Assignment (Prevention, Treatment, Control) B->C D Peptide Administration (e.g., Intranasal) C->D E Viral Challenge (e.g., HCoV-OC43) D->E Before (Prevention) After (Treatment) F Monitoring (Clinical Signs, Weight) E->F G Humane Endpoint F->G H Tissue Collection (e.g., Brain) G->H I Analysis (Viral Load by RT-qPCR) H->I

Figure 2: Experimental workflow for in vivo efficacy testing of HR2 peptides.

Part 2: Growth Hormone-Releasing Peptide-2 (GHRP-2)

GHRP-2 is a synthetic hexapeptide that acts as a potent growth hormone secretagogue. It functions as an agonist of the ghrelin receptor (GHS-R), stimulating the release of growth hormone from the pituitary gland.[12] It is also known to increase appetite and food intake.[13]

Ethical Considerations for GHRP-2 Animal Studies

The physiological effects of GHRP-2 necessitate specific ethical considerations:

  • Hormonal Manipulation: As GHRP-2 significantly alters the somatotropic axis, researchers must justify the necessity of manipulating the growth hormone pathway. Long-term effects on animal development, metabolism, and overall health must be considered.

  • Appetite and Body Composition: GHRP-2 can increase appetite and lead to changes in body weight and composition.[14] Animal welfare must be monitored, with attention to potential obesity-related health issues in long-term studies.

  • Age and Health Status of Animals: The effects of GHRP-2 can be influenced by the age and health of the animal models.[13] The choice of animal model should be carefully justified, and any pre-existing conditions should be considered.

  • Humane Endpoints: For studies involving GH-deficient or genetically modified animals, clear endpoints should be established to prevent prolonged suffering. For example, in GHRH knockout mice, GHRP-2 failed to reverse severe GHD and worsened body composition.[14]

Application Notes for GHRP-2
  • Mechanism of Action: GHRP-2 binds to the GHS-R1a in the hypothalamus and pituitary gland, triggering a signaling cascade that results in the release of growth hormone. This pathway is distinct from, but synergistic with, the GHRH pathway.[15] Studies in bovine models suggest the involvement of calcium channels, protein kinase C, and the cAMP pathway.[13]

  • Research Applications: GHRP-2 is used in animal models to study GH deficiency, appetite regulation, energy balance, and muscle growth.[12][13]

  • Dosage and Administration: Typical research dosages in rodents range from 100 to 300 mcg per injection, administered subcutaneously one to three times daily.[12]

Experimental Protocols for GHRP-2

1. Acute Growth Hormone Release Study in Mice

This protocol is adapted from studies on GH-deficient "little" (lit/lit) mice.[16][17]

  • Animal Model: GH-deficient (lit/lit) mice, heterozygous (lit/+) littermates, and wild-type (+/+) controls.

  • Peptide Preparation: Dissolve GHRP-2 in sterile saline to the desired concentration.

  • Procedure:

    • Administer a single intraperitoneal (i.p.) injection of GHRP-2 (e.g., 10 µg per animal) or saline vehicle.

    • Collect blood samples at baseline and at various time points post-injection (e.g., 15, 30, 60 minutes).

    • Measure serum GH concentrations using a specific immunoassay.

2. Chronic Body Weight and Food Intake Study in Rodents

  • Animal Model: Standard laboratory rats or mice.

  • Peptide Preparation: Dissolve GHRP-2 in sterile saline.

  • Procedure:

    • House animals individually to monitor food intake.

    • Administer daily subcutaneous injections of GHRP-2 (e.g., 100-200 mcg) or saline for a specified period (e.g., 2-6 weeks).[14][18]

    • Measure body weight and food consumption daily.

    • At the end of the study, additional endpoints such as body composition analysis (e.g., via DEXA scan) or organ weights can be measured.[14]

Quantitative Data from GHRP-2 Animal Studies
Animal ModelGHRP-2 DoseBaseline Serum GH (ng/ml)Peak Serum GH (ng/ml)
lit/lit Mice 10 µg1.04 ± 1.159.3 ± 1.5
lit/+ Mice 10 µgNot Reported34.5 ± 9.7
+/+ Mice 10 µgNot Reported163 ± 46

Table 3: Acute serum GH response to a single 10 µg injection of GHRP-2 in different mouse genotypes.[16][17]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)
lit/lit Mice + Vehicle ~8.5~9.0~0.5
lit/lit Mice + GHRP-2 (10 µ g/day ) ~8.5~10.5~2.0

Table 4: Effect of two-week daily GHRP-2 administration on body weight in GH-deficient (lit/lit) mice.[17]

Diagrams

GHRP2_Signaling cluster_pituitary Pituitary Somatotroph GHRP2 GHRP-2 GHSR GHS-R1a (Ghrelin Receptor) GHRP2->GHSR GHRH GHRH GHRHR GHRH Receptor GHRH->GHRHR PLC PLC GHSR->PLC AC Adenylyl Cyclase GHRHR->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP PKC Protein Kinase C IP3_DAG->PKC Ca Ca²⁺ Influx IP3_DAG->Ca PKA Protein Kinase A cAMP->PKA GH_Release Growth Hormone Release PKC->GH_Release PKA->GH_Release Ca->GH_Release

Figure 3: Signaling pathway of GHRP-2 in pituitary somatotrophs.

Logical_Relationship_Ethics cluster_core Core Ethical Principles (The 3Rs) Replace Replacement Protocol IACUC Protocol Review Replace->Protocol Reduce Reduction Reduce->Protocol Refine Refinement Refine->Protocol Justification Scientific Justification (Benefit vs. Harm) Justification->Protocol Welfare Animal Welfare (Minimize Pain & Distress) Welfare->Protocol Humane Humane Endpoints Protocol->Humane Personnel Personnel Training Protocol->Personnel

Figure 4: Logical relationship of ethical considerations in animal research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HR-2 Peptide Concentration for Maximal Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of HR-2 peptide concentration in degranulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is HR-2 peptide and what is its primary function?

A1: HR-2 (Mast Cell Degranulating Peptide HR-2) is a 14-membered linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis. Its primary and most well-documented function is the potent stimulation of degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[1][2][3] This makes it a valuable tool for studying the mechanisms of mast cell activation and for screening potential anti-inflammatory or mast cell-stabilizing compounds.

Q2: What is the proposed mechanism of action for HR-2 peptide-induced degranulation?

A2: HR-2 peptide is thought to induce mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5][6] This receptor is predominantly expressed on mast cells. Ligation of MRGPRX2 by HR-2 is believed to activate downstream signaling cascades involving G proteins (specifically Gαq and Gαi), leading to an increase in intracellular calcium and subsequent exocytosis of granular contents. An alternative, receptor-independent mechanism has also been proposed for some cationic peptides, involving direct interaction with and activation of G proteins at the plasma membrane.[7][8][9]

Q3: What is a typical concentration range for HR-2 peptide to induce mast cell degranulation?

A3: While the optimal concentration can vary depending on the cell type (e.g., primary mast cells vs. cell lines like RBL-2H3) and experimental conditions, a general starting range for HR-2 peptide is in the low micromolar (µM) range. Based on studies with similar mast cell-activating peptides, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. For instance, Substance P, another peptide that activates mast cells, has been shown to have an IC50 of 0.1 µM and induce maximum degranulation at 0.4 µM in LAD2 cells.[10] In other studies, peptides with an EC50 value below 100 µM for histamine release were considered positive for inducing mast cell degranulation.[11]

Q4: How can I measure mast cell degranulation in response to HR-2 peptide?

A4: A common and reliable method is to measure the release of β-hexosaminidase, an enzyme stored in mast cell granules that is co-released with histamine.[12][13][14] This colorimetric or fluorometric assay is safer and often more convenient than a histamine release assay. The percentage of β-hexosaminidase release is calculated relative to the total amount present in the cells (determined by lysing the cells). Other methods include measuring the release of other granule contents like tryptase or assessing the surface expression of CD63, a marker of degranulation, by flow cytometry.

Experimental Protocols

Protocol: Optimizing HR-2 Peptide Concentration using a β-Hexosaminidase Release Assay

This protocol outlines the steps to determine the optimal concentration of HR-2 peptide for inducing maximal degranulation in a mast cell line (e.g., RBL-2H3).

Materials:

  • RBL-2H3 cells

  • Complete culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)

  • Tyrode's Buffer (or HEPES buffer)

  • HR-2 Peptide stock solution (e.g., 1 mM in sterile water or buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (1% v/v) for cell lysis

  • 96-well flat-bottom plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in complete medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of HR-2 Dilutions: Prepare a serial dilution of HR-2 peptide in Tyrode's buffer to achieve final concentrations ranging from 0.01 µM to 20 µM. Also, prepare a vehicle control (buffer only) and a positive control for maximal degranulation (e.g., 1% Triton X-100).

  • Cell Stimulation:

    • Gently wash the adherent cells twice with pre-warmed Tyrode's buffer.

    • Add 50 µL of the different HR-2 peptide concentrations (and controls) to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Sample Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Total Release (Lysis): To the original plate, add 50 µL of 1% Triton X-100 to each well to lyse the cells and release their total granular content. Mix well by pipetting. Collect 25 µL of the lysate from each well and transfer to another new 96-well plate.

  • Enzymatic Reaction:

    • Add 50 µL of the pNAG substrate solution to each well of the supernatant and lysate plates.

    • Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add 150 µL of the stop solution to each well. The solution should turn yellow.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each HR-2 concentration using the following formula: % Degranulation = (Absorbance of Supernatant / Absorbance of Lysate) x 100

    • Plot the percentage of degranulation against the HR-2 peptide concentration to generate a dose-response curve and determine the optimal concentration.

Data Presentation

Table 1: Example Dose-Response Data for HR-2 Peptide

HR-2 Peptide Concentration (µM)% Degranulation (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
0.018.7 ± 1.5
0.125.4 ± 3.2
0.558.9 ± 5.1
1.075.3 ± 6.8
5.082.1 ± 7.3
10.083.5 ± 7.0
20.081.9 ± 7.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background degranulation in vehicle control - Cell stress due to rough handling or temperature changes.- Contamination of reagents or cell culture.- Handle cells gently during washing and reagent addition.- Ensure all buffers and media are pre-warmed to 37°C.- Use fresh, sterile reagents.
Low or no degranulation with HR-2 peptide - HR-2 peptide has degraded.- Suboptimal incubation time.- Low cell viability or passage number.- Aliquot and store HR-2 peptide at -20°C or below. Avoid repeated freeze-thaw cycles.- Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation time.- Use cells with low passage numbers and ensure high viability (>95%) before the experiment.
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.
Maximal degranulation (lysis control) is low - Incomplete cell lysis.- Ensure the Triton X-100 concentration is sufficient (0.1-1%).- Mix well after adding the lysis buffer.

Visualizations

Signaling Pathways and Experimental Workflow

HR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Ca_release->Degranulation Triggers Ca_influx Ca²⁺ Influx Ca_influx->Degranulation Triggers PKC->Degranulation Potentiates

Caption: Proposed signaling pathway for HR-2 peptide-induced mast cell degranulation.

Degranulation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis seed_cells 1. Seed Mast Cells in 96-well Plate prep_hr2 2. Prepare HR-2 Peptide Serial Dilutions wash_cells 3. Wash Cells prep_hr2->wash_cells add_hr2 4. Add HR-2 & Incubate (30-60 min) wash_cells->add_hr2 centrifuge 5. Centrifuge Plate add_hr2->centrifuge collect_sup 6. Collect Supernatant centrifuge->collect_sup lyse_cells 7. Lyse Cells for Total Release centrifuge->lyse_cells add_substrate 8. Add pNAG Substrate collect_sup->add_substrate lyse_cells->add_substrate incubate_reaction 9. Incubate (60-90 min) add_substrate->incubate_reaction stop_reaction 10. Add Stop Solution incubate_reaction->stop_reaction read_absorbance 11. Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_release 12. Calculate % Degranulation read_absorbance->calculate_release plot_curve 13. Plot Dose-Response Curve calculate_release->plot_curve

Caption: Experimental workflow for the β-hexosaminidase degranulation assay.

References

Technical Support Center: Troubleshooting Low Histamine Release with Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mast Cell Degranulating Peptide HR-2 in mast cell degranulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a 14-membered linear peptide originally isolated from the venom of the giant hornet Vespa orientalis. It is a potent basic secretagogue that directly triggers mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[1][2] The primary mechanism of action is believed to be through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[3][4][5][6] This interaction activates downstream G-protein signaling pathways, leading to an increase in intracellular calcium and subsequent exocytosis of granular contents.[7][8]

Q2: Which mast cell types are responsive to HR-2?

HR-2 and other basic secretagogues are known to activate specific subsets of mast cells. Generally, connective tissue-type mast cells are more responsive than mucosal mast cells. The rat basophilic leukemia cell line (RBL-2H3) and the human mast cell line LAD2 are commonly used models and are known to respond to basic secretagogues, although the expression of MRGPRX2 can vary between cell lines and culture conditions.[9][10][11] Primary human skin mast cells, which express high levels of MRGPRX2, are also highly responsive.[4]

Q3: What are the recommended storage and handling conditions for HR-2 peptide?

Proper storage and handling are critical for maintaining the activity of HR-2. Lyophilized peptide should be stored at -20°C or colder, protected from light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as the peptide can be hygroscopic. For preparing stock solutions, use a high-quality, sterile buffer (e.g., PBS or Tyrode's buffer). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Q4: What are appropriate positive and negative controls for an HR-2 induced degranulation experiment?

  • Positive Controls:

    • Compound 48/80: A classic basic secretagogue that activates mast cells via a similar mechanism to HR-2.[12]

    • Calcium Ionophore (e.g., A23187 or Ionomycin): Bypasses receptor activation and directly increases intracellular calcium to induce degranulation. This control helps to verify that the cells are capable of degranulating.

    • Antigen-IgE cross-linking (for IgE-sensitized cells): Activates the FcεRI pathway, a distinct mechanism from HR-2.

  • Negative Controls:

    • Buffer alone (e.g., Tyrode's buffer): To measure the level of spontaneous degranulation.

    • A scrambled peptide with a similar composition to HR-2: To ensure that the observed activity is specific to the HR-2 sequence.

Troubleshooting Guide for Low Histamine Release

This guide addresses common issues that may lead to lower-than-expected histamine release in experiments with this compound.

Problem Potential Cause Recommended Solution
No or very low histamine release with HR-2 1. Inactive HR-2 Peptide: The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.- Prepare a fresh stock solution of HR-2 from a new, unopened vial. - Verify the peptide's integrity and concentration if possible (e.g., via HPLC and amino acid analysis).
2. Suboptimal HR-2 Concentration: The concentration of HR-2 used may be too low to induce a significant response.- Perform a dose-response experiment with a wide range of HR-2 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
3. Cell Health and Viability: The mast cells may be unhealthy, have a high passage number, or have low viability, leading to a diminished response.[13]- Use mast cells with a low passage number. - Ensure high cell viability (>95%) before starting the experiment using a method like trypan blue exclusion. - Culture cells under optimal conditions and handle them gently to avoid spontaneous degranulation.
4. Incorrect Assay Buffer: The composition of the assay buffer can significantly impact mast cell responsiveness.- Use a buffered salt solution such as Tyrode's buffer (containing Ca²⁺ and Mg²⁺) for the degranulation assay. Ensure the pH is stable and within the optimal range (typically pH 7.2-7.4).[14]
5. Cell Type Not Responsive to HR-2: The mast cell type being used may not express sufficient levels of the target receptor (MRGPRX2) or may be inherently unresponsive to basic secretagogues.[15]- Test a different mast cell line known to be responsive to basic secretagogues (e.g., RBL-2H3, LAD2). - If using primary cells, consider their origin (e.g., skin-derived mast cells are generally more responsive to MRGPRX2 agonists).
High background/spontaneous histamine release 1. Rough Cell Handling: Excessive pipetting, centrifugation, or temperature shocks can cause premature degranulation.- Handle cells gently. Pipette slowly and avoid creating bubbles. - Centrifuge at low speeds (e.g., 200-300 x g). - Maintain a constant temperature (37°C) throughout the experiment.
2. Contamination: Bacterial or fungal contamination in cell culture or reagents can lead to mast cell activation.- Regularly check cell cultures for contamination. - Use sterile techniques and reagents.
3. Cell Culture Conditions: Over-confluency or nutrient depletion can stress the cells.- Do not let mast cells become over-confluent. - Ensure regular media changes.
Inconsistent results between experiments 1. Variability in Cell Passage Number: Mast cell responsiveness can change with increasing passage number.[13]- Use cells within a consistent and defined range of passage numbers for all experiments.
2. Inconsistent Reagent Preparation: Variations in the preparation of HR-2 dilutions or other reagents can lead to variability.- Prepare fresh dilutions of HR-2 for each experiment. - Use calibrated pipettes and ensure accurate dilutions.
3. Variability in Incubation Times: Inconsistent incubation times with HR-2 can affect the extent of degranulation.- Use a timer to ensure consistent and accurate incubation times for all samples.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Histamine Release in Different Mast Cell Lines.

This table presents hypothetical, yet representative, data to illustrate the expected dose-dependent effect of HR-2 on histamine release. Actual results may vary depending on experimental conditions.

HR-2 Concentration (µM)RBL-2H3 % Histamine Release (Mean ± SD)LAD2 % Histamine Release (Mean ± SD)Primary Human Skin Mast Cells % Histamine Release (Mean ± SD)
0 (Buffer Control)2.5 ± 0.83.1 ± 1.14.2 ± 1.5
0.15.2 ± 1.28.5 ± 2.015.6 ± 3.1
115.8 ± 2.525.4 ± 3.845.3 ± 5.2
1035.2 ± 4.155.1 ± 6.278.9 ± 7.4
5040.1 ± 4.560.3 ± 6.882.4 ± 7.9

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay using β-Hexosaminidase Release

This assay measures the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.

Materials:

  • Mast cells (e.g., RBL-2H3 or LAD2)

  • 96-well cell culture plates

  • Tyrode's buffer (or other suitable buffered salt solution)

  • This compound

  • Positive control (e.g., Compound 48/80 or Ionomycin)

  • Negative control (buffer)

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase release)

  • β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) and culture overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove any spontaneously released mediators.

  • Stimulation: Add varying concentrations of HR-2, positive controls, and negative controls to the respective wells. For total release, add Triton X-100 (final concentration of 0.1-1%) to a set of wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • Enzymatic Reaction: In a new 96-well plate, mix a portion of the supernatant with the β-hexosaminidase substrate solution.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100

Protocol 2: Histamine Release Assay using ELISA

This protocol quantifies the amount of histamine released into the supernatant using a competitive ELISA kit.

Materials:

  • Mast cells

  • 96-well cell culture plates

  • Tyrode's buffer

  • This compound

  • Positive and negative controls

  • Histamine ELISA kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Follow steps 1-5 from the β-Hexosaminidase Release Assay protocol to stimulate the cells and collect the supernatant.

  • Perform the histamine ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Adding enzyme-conjugated histamine.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction.

    • Reading the absorbance on a microplate reader.

  • Calculation:

    • Generate a standard curve using the absorbance values of the histamine standards.

    • Determine the concentration of histamine in each sample by interpolating from the standard curve.

    • Calculate the percentage of histamine release relative to the total histamine content (determined by lysing a set of cells).

Visualizations

HR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/11 & Gαi/o MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Potentiates

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Low/No Histamine Release Observed Check_Controls Are positive controls (e.g., Ionomycin) working? Start->Check_Controls Check_Peptide Is the HR-2 peptide active and at the correct concentration? Check_Controls->Check_Peptide Yes Troubleshoot_Cells Troubleshoot Cell Health: - Check viability - Use low passage cells - Optimize culture conditions Check_Controls->Troubleshoot_Cells No Check_Cells Are the mast cells healthy and responsive? Check_Peptide->Check_Cells Yes Troubleshoot_Peptide Troubleshoot Peptide: - Use fresh aliquot - Perform dose-response - Verify peptide quality Check_Peptide->Troubleshoot_Peptide No Check_Assay Is the assay protocol and buffer correct? Check_Cells->Check_Assay Yes Check_Cells->Troubleshoot_Cells No Troubleshoot_Assay Troubleshoot Assay: - Check buffer pH and composition - Verify incubation times - Confirm plate reader settings Check_Assay->Troubleshoot_Assay No Success Problem Resolved Check_Assay->Success Yes Troubleshoot_Cells->Success Troubleshoot_Peptide->Success Troubleshoot_Assay->Success

Caption: Troubleshooting workflow for low histamine release.

References

Mast Cell Degranulating Peptide HR-2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Mast Cell Degranulating Peptide HR-2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized HR-2 peptide?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, preferably at -80°C, in a tightly sealed container with a desiccant.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[3] For short-term storage, room temperature is acceptable for up to 30 days, though colder temperatures are always preferred to minimize degradation.[4]

Q2: How should I store HR-2 peptide once it is reconstituted in a solution?

A2: The stability of peptides in solution is significantly lower than in their lyophilized form.[5] For short-term storage (up to one week), the reconstituted HR-2 solution can be kept at 4°C.[2][5] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or, for optimal stability, at -80°C.[1][2][5] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3]

Q3: What is the best solvent for reconstituting HR-2 peptide?

A3: The choice of solvent depends on the peptide's amino acid sequence and your experimental requirements. This compound has the sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[6] Due to the presence of hydrophobic residues, initial reconstitution may be challenging in purely aqueous solutions.[7] It is recommended to first test the solubility of a small amount of the peptide.[7][8] For many peptides, sterile distilled water or a dilute (0.1%) acetic acid solution is a good starting point.[2] If solubility is an issue, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to dissolve the peptide first, followed by dilution with your aqueous buffer.[7][9]

Q4: How can I prevent the degradation of the HR-2 peptide during storage and handling?

A4: To prevent degradation, always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to avoid moisture absorption.[2][7] For peptides in solution, use sterile buffers with a pH between 5 and 7 and avoid repeated freeze-thaw cycles by preparing aliquots.[2][8] If the peptide sequence contains amino acids prone to oxidation, such as Cys, Met, or Trp, using oxygen-free solvents for reconstitution is advisable.[2][3]

Stability and Storage Conditions

Lyophilized Peptide
Storage ConditionDurationRecommendations
Room TemperatureUp to 30 daysFor short-term storage only.[4]
2-8°CNot Recommended-20°C or colder is preferred for any significant duration.
-20°CShort to Medium-termRecommended for storage up to several months.[1][4]
-80°CLong-termOptimal for long-term storage to ensure maximum stability for years.[1][2][5]
Reconstituted Peptide in Solution
Storage ConditionDurationRecommendations
4°CUp to 1 weekSuitable for immediate experimental use.[2][5]
-20°CUp to 3-4 monthsAliquot to avoid freeze-thaw cycles.[2][5]
-80°CUp to 1 yearRecommended for long-term storage of the solution.[5]

Troubleshooting Guide

Problem 1: The HR-2 peptide is difficult to dissolve.

  • Possible Cause: The peptide has a high content of hydrophobic amino acids.[7]

  • Solution:

    • Ensure the peptide has reached room temperature before adding a solvent.[4]

    • Try sonicating the solution gently to aid dissolution.[7]

    • If using an aqueous buffer, check the pH. Adjusting the pH slightly may improve solubility.[8]

    • For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent such as DMSO or DMF, then slowly add the aqueous buffer to the desired concentration.[7]

Problem 2: I am observing reduced or no biological activity of the HR-2 peptide in my mast cell degranulation assay.

  • Possible Cause 1: The peptide has degraded due to improper storage or handling.

  • Solution 1: Review the storage conditions of both the lyophilized powder and the reconstituted solution. Ensure that the peptide was stored at the recommended temperatures and that freeze-thaw cycles were minimized.[2][3] Always use fresh aliquots for experiments.

  • Possible Cause 2: The peptide concentration is incorrect.

  • Solution 2: Verify the calculations used for reconstitution and dilution. If possible, confirm the peptide concentration using a spectrophotometer, if the peptide contains aromatic residues.

  • Possible Cause 3: The experimental conditions are not optimal.

  • Solution 3: Ensure that the buffer composition and pH are compatible with the peptide's activity. Review the literature for optimal assay conditions for mast cell degranulating peptides.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause: Variability in peptide aliquots or experimental setup.

  • Solution:

    • Ensure that the peptide solution is thoroughly mixed before aliquoting.

    • Use a consistent protocol for cell culture, peptide preparation, and the degranulation assay.

    • Include positive and negative controls in every experiment to monitor the consistency of the assay.

Experimental Protocols

General Protocol for Reconstitution of HR-2 Peptide
  • Allow the vial of lyophilized HR-2 peptide to equilibrate to room temperature in a desiccator.[2][7]

  • Determine the appropriate solvent based on the peptide's properties and the requirements of your experiment. For initial testing, sterile, high-purity water is a good starting point.

  • Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).[10]

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.[11]

  • If the peptide does not dissolve, refer to the troubleshooting guide for alternative solvents.

  • Once dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.[5]

Visual Guides

Experimental_Workflow cluster_prep Peptide Preparation cluster_assay Mast Cell Degranulation Assay Receive Lyophilized HR-2 Receive Lyophilized HR-2 Equilibrate to Room Temp Equilibrate to Room Temp Receive Lyophilized HR-2->Equilibrate to Room Temp Reconstitute in Solvent Reconstitute in Solvent Equilibrate to Room Temp->Reconstitute in Solvent Aliquot Stock Solution Aliquot Stock Solution Reconstitute in Solvent->Aliquot Stock Solution Store at -20°C/-80°C Store at -20°C/-80°C Aliquot Stock Solution->Store at -20°C/-80°C Thaw Aliquot Thaw Aliquot Store at -20°C/-80°C->Thaw Aliquot Prepare Working Dilutions Prepare Working Dilutions Thaw Aliquot->Prepare Working Dilutions Treat Mast Cells Treat Mast Cells Prepare Working Dilutions->Treat Mast Cells Incubate Incubate Treat Mast Cells->Incubate Measure Degranulation Measure Degranulation Incubate->Measure Degranulation

Caption: Experimental workflow for HR-2 peptide from preparation to use in a mast cell degranulation assay.

Caption: Troubleshooting guide for common issues with HR-2 peptide experiments.

References

Technical Support Center: Controlling for Lot-to-Lot Variability of Synthetic HR-2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for lot-to-lot variability of synthetic Heptad Repeat 2 (HR-2) peptides, which are primarily used as viral entry inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is a synthetic HR-2 peptide and what is its mechanism of action?

A1: Synthetic HR-2 peptides are laboratory-produced molecules that mimic the HR-2 domain of the spike glycoprotein of various enveloped viruses, such as coronaviruses (e.g., SARS-CoV-2).[1][2][3] These peptides act as viral entry inhibitors. Their mechanism of action involves binding to the HR-1 domain of the viral spike protein, which becomes transiently exposed during the fusion process. This binding prevents the HR-1 and HR-2 domains from interacting to form a stable six-helix bundle (6-HB), a critical step for the fusion of the viral and host cell membranes. By disrupting 6-HB formation, the HR-2 peptide effectively blocks the virus from entering the host cell.[1][2][4]

Q2: What are the common causes of lot-to-lot variability in synthetic HR-2 peptides?

A2: Lot-to-lot variability in synthetic peptides is a common issue that can significantly impact experimental reproducibility. The primary causes include:

  • Synthesis Errors: Incomplete coupling of amino acids can lead to deletion sequences, while inefficient removal of protecting groups can result in truncated or modified peptides.[5][6]

  • Purification Differences: Variations in the purification process, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), can lead to different impurity profiles between batches.

  • Counter-ion and Water Content: The net peptide content of a lyophilized powder can vary depending on the amount of residual water and counter-ions (e.g., trifluoroacetate from purification).[4][7]

  • Improper Storage and Handling: Exposure to moisture, oxygen, or repeated freeze-thaw cycles can lead to degradation, oxidation (especially of residues like Cys, Met, Trp), and aggregation.[8][9][10]

Q3: What are the critical quality control (QC) parameters to assess for each new lot of HR-2 peptide?

A3: A comprehensive QC strategy is essential to ensure the consistency and reliability of your HR-2 peptide. Key parameters to evaluate for each new lot include:

  • Identity: Confirmation of the correct amino acid sequence and molecular weight using methods like Mass Spectrometry (MS) and Amino Acid Analysis (AAA).[11][12]

  • Purity: Typically assessed by RP-HPLC, determining the percentage of the target peptide relative to impurities.[7][11] For most in vitro assays, a purity of >95% is recommended.[13]

  • Peptide Content (Net Peptide Weight): The actual amount of peptide in the lyophilized powder, which can be determined by AAA or UV spectroscopy.[9] This is crucial for preparing accurate stock solutions.

  • Water Content: Measured by methods like Karl Fischer titration to account for the hygroscopic nature of peptides.[7]

  • Counter-ion Content: Quantification of residual counter-ions from the synthesis and purification process (e.g., TFA) is important as they can affect biological assays.[6][7]

  • Biological Activity: Functional assays, such as cell-cell fusion or pseudovirus entry assays, are critical to confirm the inhibitory potency (e.g., IC50 value) of the peptide.[3][14][15]

Troubleshooting Guides

Problem 1: Inconsistent results or loss of activity in functional assays.

This is a common issue that can often be traced back to the quality or handling of the HR-2 peptide.

Troubleshooting Workflow:

start Inconsistent/Low Activity Observed check_qc Verify Lot-Specific QC Data (Purity, Identity, Peptide Content) start->check_qc check_handling Review Storage and Handling Procedures check_qc->check_handling QC Data OK contact_supplier Contact Peptide Supplier for Investigation check_qc->contact_supplier Discrepancies Found check_solubility Confirm Complete Peptide Solubilization check_handling->check_solubility Handling OK revise_handling Revise Handling Protocol (Aliquot, Avoid Freeze-Thaw) check_handling->revise_handling Improper Handling retest_activity Perform Fresh Bioactivity Assay check_solubility->retest_activity Solubilization OK optimize_solubility Optimize Solubilization Protocol check_solubility->optimize_solubility Incomplete Solubilization retest_activity->contact_supplier Activity Still Low end Issue Resolved retest_activity->end Activity Restored revise_handling->retest_activity optimize_solubility->retest_activity

Troubleshooting Workflow for Inconsistent Activity

Possible Cause & Solution:

  • Degraded Peptide:

    • Cause: Improper storage (e.g., at room temperature, exposure to light or moisture) or repeated freeze-thaw cycles of stock solutions.[8][10]

    • Solution: Always store lyophilized peptide at -20°C or colder.[9][10] Upon reconstitution, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[8]

  • Inaccurate Peptide Concentration:

    • Cause: Not accounting for the net peptide content. The gross weight of the lyophilized powder includes water and counter-ions.[9]

    • Solution: Use the net peptide content provided in the certificate of analysis to calculate the exact amount of solvent needed for your desired stock concentration. If not provided, request this information from the supplier.

  • Peptide Aggregation:

    • Cause: Hydrophobic HR-2 peptides can be prone to aggregation, especially at high concentrations or in inappropriate buffers.[12]

    • Solution: Follow the recommended solubilization protocol carefully. Sonication can help break up aggregates.[13] Consider using a small amount of organic solvent like DMSO for initial solubilization before diluting with aqueous buffer, ensuring the final DMSO concentration is compatible with your assay.[13]

Problem 2: Difficulty in dissolving the HR-2 peptide.

Poor solubility can lead to inaccurate concentrations and reduced bioactivity.

Troubleshooting Steps:

  • Assess Peptide Characteristics: Determine if your HR-2 peptide is acidic, basic, or neutral based on its amino acid sequence.

    • Acidic peptides (net negative charge): Try dissolving in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) before diluting with your assay buffer.[13]

    • Basic peptides (net positive charge): Use a small amount of an acidic solvent (e.g., 10% acetic acid) for initial dissolution.[13]

    • Hydrophobic/Neutral peptides: These are often the most challenging. Start by dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this to your aqueous buffer with vortexing.[13]

  • Sonication: Use a bath sonicator to aid in dissolving the peptide.[13]

  • Test a Small Amount First: Always attempt to dissolve a small aliquot of the peptide before using the entire batch.[13]

  • Avoid Certain Solvents: Be aware that DMSO can be unsuitable for peptides containing Cysteine (C) or Methionine (M) as it can cause oxidation.[8]

Data Presentation

Table 1: Representative Inhibitory Activity (IC50) of Synthetic HR-2 Peptides against Various Coronaviruses

Peptide IDTarget VirusAssay TypeIC50 ValueReference
P6 (23-mer)SARS-CoVPseudovirus Entry1.04 ± 0.22 µM[1]
HR2-38SARS-CoVPseudovirus Entry66.2 nM[1]
P40SARS-CoV-2 (D614G)Cell-cell Fusion1.79 nM[16]
P40SARS-CoV-2 (D614G)Pseudovirus Entry2.32 µM[16]
P40-LPSARS-CoV-2 (Omicron BA.1)trVLP Infection0.31 nM[16]
EK1SARS-CoV-2Cell-cell Fusion0.32 µM[17]
EK1C4SARS-CoV-2Pseudovirus Entry15.8 nM[18]
XY4-C7SARS-CoV-2 (Delta)Authentic Virus Infection4.73 µM[19]
XY4-C7MERS-CoVPseudovirus Entry9.42 µM[19]

trVLP: transcription and replication-competent virus-like particles

Experimental Protocols

Protocol 1: Quality Control Workflow for Incoming HR-2 Peptide Lots

This protocol outlines the essential steps to qualify a new lot of synthetic HR-2 peptide before its use in critical experiments.

start Receive New Lot of HR-2 Peptide review_coa Review Certificate of Analysis (CoA) start->review_coa ms_analysis Perform Mass Spectrometry (MS) - Confirm Molecular Weight review_coa->ms_analysis hplc_analysis Perform RP-HPLC Analysis - Determine Purity (%) ms_analysis->hplc_analysis solubility_test Conduct Solubility Test - In Assay Buffer hplc_analysis->solubility_test bioactivity_assay Perform Functional Assay (e.g., Pseudovirus Entry) - Determine IC50 solubility_test->bioactivity_assay compare_data Compare Data with Previous Lots and Specifications bioactivity_assay->compare_data accept_lot Accept Lot for Use compare_data->accept_lot Meets Specifications reject_lot Reject Lot and Contact Supplier compare_data->reject_lot Does Not Meet Specifications

Quality Control Workflow for New Peptide Lots

Protocol 2: Pseudovirus Neutralization Assay

This assay measures the ability of the HR-2 peptide to inhibit viral entry mediated by the spike protein.

Materials:

  • HEK293T cells

  • Target cells expressing the viral receptor (e.g., ACE2 for SARS-CoV-2)

  • Pseudovirus expressing the spike protein of interest and a reporter gene (e.g., luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HR-2 peptide stock solution

  • Luciferase assay reagent

Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and incubate overnight.

  • Peptide Dilution: Prepare a serial dilution of the HR-2 peptide in cell culture medium.

  • Virus-Peptide Incubation: Mix the diluted peptide with a fixed amount of pseudovirus and incubate for 1 hour at 37°C.[20]

  • Infection: Add the virus-peptide mixture to the target cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[21]

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[17]

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Cell Fusion Assay

This assay assesses the peptide's ability to block spike-mediated fusion between two cell populations.

Materials:

  • Effector cells expressing the viral spike protein and a reporter element (e.g., one half of a split luciferase).

  • Target cells expressing the viral receptor and the complementary reporter element.

  • Cell culture medium.

  • HR-2 peptide stock solution.

  • Luciferase substrate.

Methodology:

  • Cell Seeding: Co-culture the effector and target cells in a 96-well plate.[14]

  • Peptide Addition: Immediately add serial dilutions of the HR-2 peptide to the co-culture.

  • Incubation: Incubate the plate for a defined period (e.g., 12-24 hours) to allow for cell fusion.[14]

  • Luminescence Reading: Add the luciferase substrate and measure the luminescence, which is proportional to the extent of cell fusion.[22]

  • Data Analysis: Calculate the percentage of fusion inhibition and determine the IC50 value as described for the pseudovirus assay.

Mandatory Visualization

Signaling Pathway Diagram: Mechanism of HR-2 Peptide Inhibition of Viral Entry

cluster_virus Virus cluster_host Host Cell s_protein Spike Protein (Pre-fusion) hr1 HR1 Domain hr2 HR2 Domain intermediate Pre-hairpin Intermediate (HR1 Exposed) s_protein->intermediate Receptor Binding receptor Host Cell Receptor (e.g., ACE2) six_hb 6-Helix Bundle (6-HB) Formation intermediate->six_hb HR2 folds back inhibition Inhibition of 6-HB Formation intermediate->inhibition HR-2 Peptide Binding to HR1 fusion Membrane Fusion & Viral Entry six_hb->fusion peptide Synthetic HR-2 Peptide peptide->inhibition no_fusion No Viral Entry inhibition->no_fusion

Mechanism of HR-2 Peptide Viral Entry Inhibition

References

minimizing off-target effects of Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Mast Cell Degranulating Peptide HR-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a 14-membered linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2] Its primary and well-documented function is to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[1][2] It is structurally different from the mast cell degranulating peptide found in bee venom but shares similar biological activities.[3]

Q2: What is the proposed mechanism of action for HR-2-induced mast cell degranulation?

While direct receptor binding studies for HR-2 are not extensively documented, it is highly likely that it activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5][6] This receptor is known to be activated by a variety of cationic peptides and is a key pathway for non-IgE-mediated mast cell degranulation.[4][5][6][7] Activation of MRGPRX2 is believed to initiate a G protein-dependent signaling cascade, leading to an increase in intracellular calcium and subsequent exocytosis of granular contents, including histamine.

Q3: What are the potential off-target effects of HR-2?

Specific off-target effects of HR-2 are not well-characterized in publicly available literature. However, like many venom-derived peptides, it is possible that HR-2 could interact with other receptors or ion channels, particularly those that recognize cationic peptides. Potential off-target effects could include modulation of other G protein-coupled receptors or non-specific interactions with cell membranes at high concentrations. Researchers should consider including control experiments to assess potential off-target effects in their specific experimental system.

Q4: How can I minimize potential off-target effects of HR-2 in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:

  • Dose-Response Optimization: Use the lowest effective concentration of HR-2 that elicits the desired on-target effect (mast cell degranulation). A careful dose-response study is essential to identify the optimal concentration range.

  • Use of Specific Antagonists: If a specific off-target is suspected, use a known antagonist for that target to see if the unwanted effect is blocked. For on-target validation, a specific MRGPRX2 antagonist could be used to confirm that degranulation is mediated through this receptor.

  • Peptide Modification: Chemical modifications to the peptide sequence can enhance specificity. While specific modifications for HR-2 are not published, general strategies for peptides include cyclization or amino acid substitutions to improve receptor-binding affinity and reduce non-specific interactions.[8][9][10]

  • Control Cell Lines: Use control cell lines that do not express the target receptor (MRGPRX2) to assess non-specific effects of the peptide.

Q5: What are the recommended storage and handling conditions for HR-2?

For long-term storage, lyophilized HR-2 peptide should be stored at -20°C or -80°C.[3] Once reconstituted, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below. For short-term use, a refrigerated solution (2-8°C) may be stable for a few days, but it is best to consult the manufacturer's specific recommendations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
High background degranulation in control (untreated) cells Cell health and viability are compromised.- Ensure cells are healthy and in the logarithmic growth phase before the experiment. - Check for contamination in the cell culture. - Minimize mechanical stress during cell handling and washing steps.
Contamination of reagents or labware.- Use sterile, endotoxin-free reagents and consumables. - Filter buffers and media.
Inconsistent or no degranulation response to HR-2 Improper peptide storage or handling.- Confirm that the lyophilized peptide was stored correctly at -20°C or -80°C. - Reconstitute the peptide in a suitable sterile solvent as recommended by the manufacturer. - Avoid repeated freeze-thaw cycles by preparing and storing aliquots.
Incorrect peptide concentration.- Verify the calculations for peptide dilution. - If possible, confirm the peptide concentration using a spectrophotometer (if the sequence contains aromatic residues).
Suboptimal assay conditions.- Optimize incubation times and temperature. - Ensure the assay buffer composition is appropriate for mast cell activation. - Include a positive control (e.g., compound 48/80 or another known mast cell degranulator) to validate the assay system.
Low or absent expression of the target receptor (MRGPRX2) in the mast cell model being used.- Confirm the expression of MRGPRX2 in your cell line or primary cells using techniques like qPCR or flow cytometry. - Consider using a cell line known to express functional MRGPRX2, such as LAD2 cells or RBL-2H3 cells transfected with MRGPRX2.[11]
High variability between replicate wells Inconsistent cell seeding.- Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding.
Pipetting errors.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Edge effects in the microplate.- Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. - Ensure even temperature distribution during incubation.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (Histamine Release)

This protocol describes a method to quantify HR-2-induced mast cell degranulation by measuring histamine release.

Materials:

  • Mast cells (e.g., LAD2 human mast cell line, primary human or rodent mast cells)

  • This compound

  • Tyrode's Buffer (or other suitable physiological buffer)

  • Compound 48/80 (as a positive control)

  • Triton X-100 (for cell lysis to determine total histamine)

  • Histamine ELISA kit

  • 96-well microplate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture mast cells to the desired density.

    • On the day of the experiment, harvest the cells and wash them twice with Tyrode's Buffer by gentle centrifugation (e.g., 200 x g for 5 minutes).

    • Resuspend the cells in fresh Tyrode's Buffer at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Pipette 50 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of HR-2 peptide in Tyrode's Buffer. A starting concentration range of 1-100 µM is recommended for initial experiments.

    • Prepare positive control wells with an optimal concentration of Compound 48/80 (e.g., 10 µg/mL).

    • Prepare negative control wells with Tyrode's Buffer only (for spontaneous release).

    • Prepare total histamine release wells by adding 10 µL of 1% Triton X-100 to lyse the cells.

  • Stimulation:

    • Add 50 µL of the HR-2 dilutions, positive control, or negative control buffer to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

  • Sample Collection:

    • After incubation, stop the reaction by placing the plate on ice for 5-10 minutes.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant for histamine measurement.

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

Protocol 2: Screening for Off-Target Effects using a Receptor-Null Cell Line

This protocol provides a method to assess the non-specific effects of HR-2.

Materials:

  • A parental cell line that does not express MRGPRX2 (e.g., HEK293T).

  • The same cell line stably transfected with and expressing MRGPRX2.

  • This compound.

  • A functional assay relevant to potential off-target effects (e.g., a calcium flux assay or a cell viability assay).

Procedure:

  • Cell Culture:

    • Culture both the parental (MRGPRX2-negative) and the transfected (MRGPRX2-positive) cell lines under standard conditions.

  • Assay Performance:

    • Perform a dose-response experiment with HR-2 on both cell lines in parallel using the chosen functional assay.

    • For example, in a calcium flux assay, load both cell types with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with a range of HR-2 concentrations and measure the change in intracellular calcium levels.

  • Data Analysis:

    • Compare the dose-response curves between the MRGPRX2-negative and MRGPRX2-positive cell lines.

    • A significant response in the MRGPRX2-positive cells and a minimal or no response in the MRGPRX2-negative cells at the same concentrations would suggest that the observed effect is primarily on-target.

    • A similar response in both cell lines would indicate a potential off-target effect that is independent of MRGPRX2.

Visualizations

Signaling Pathway

HR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds G_protein G Protein (Gαq/11) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Degranulation Degranulation (Histamine Release) DAG->Degranulation Contributes to Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->Degranulation Triggers

Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation.

Experimental Workflow

Mast_Cell_Degranulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Mast Cells harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in Assay Buffer harvest->resuspend seed Seed Cells in 96-well Plate resuspend->seed add_hr2 Add HR-2 Dilutions & Controls seed->add_hr2 incubate Incubate at 37°C add_hr2->incubate centrifuge Centrifuge Plate incubate->centrifuge collect Collect Supernatant centrifuge->collect elisa Perform Histamine ELISA collect->elisa analyze Calculate % Histamine Release elisa->analyze

References

Technical Support Center: Improving Reproducibility of HR-2 Peptide Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of HR-2 peptide degranulation assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during HR-2 peptide degranulation experiments, presented in a question-and-answer format.

Issue 1: High Background Signal in Negative Controls

  • Question: My negative control wells (unstimulated cells) are showing a high degranulation signal. What could be the cause?

  • Answer: High background signal can be due to several factors:

    • Cell Health: Unhealthy or stressed cells may spontaneously degranulate. Ensure cells are healthy, have a normal morphology, and are within a low passage number, especially for cell lines like RBL-2H3, which can lose their responsiveness after 5-10 passages.[1][2]

    • Handling-induced Degranulation: Rough handling of cells during washing or plating can cause mechanical stress and lead to degranulation.[3] Pipette gently and avoid excessive centrifugation.

    • Buffer Composition: The pH of your assay buffer is critical. For instance, Tyrode's buffer pH can change over time.[4] It's recommended to check the pH before each experiment. Also, the absence of calcium in the buffer can sometimes lead to instability and spontaneous release.

    • Contamination: Bacterial or fungal contamination can lead to non-specific cell activation. Regularly check cell cultures for any signs of contamination.

Issue 2: No or Low Signal with HR-2 Peptide Stimulation

  • Question: I am not observing a significant degranulation signal even with high concentrations of HR-2 peptide. What should I check?

  • Answer: A lack of response to HR-2 peptide could stem from several sources:

    • Peptide Quality and Storage: Ensure the HR-2 peptide is properly stored, typically at -20°C, to maintain its activity.[5] If possible, verify the peptide's activity using a new batch or a different positive control.

    • Cell Responsiveness: The responsiveness of mast cells or basophils can vary. For cell lines, use low passage number cells.[1][2] If using primary cells, their reactivity can differ between donors.[6][7]

    • Sub-optimal Peptide Concentration: Perform a dose-response curve to determine the optimal concentration of HR-2 peptide for your specific cell type and experimental conditions.

    • Assay Sensitivity: Colorimetric assays for β-hexosaminidase may not be as sensitive as fluorescence-based assays.[1][2] Consider switching to a more sensitive detection method if you expect a low level of degranulation.

    • Incorrect Assay Buffer: Ensure your assay buffer contains the necessary ions, such as calcium, for degranulation.

Issue 3: High Variability Between Replicate Wells

  • Question: I am seeing significant variability in the degranulation signal between my replicate wells. How can I improve consistency?

  • Answer: High variability can compromise the reliability of your results. To improve consistency:

    • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or uneven cell distribution in the plate can lead to variability.

    • Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of peptide or other reagents.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and degranulation. To minimize this "edge effect," consider not using the outermost wells for critical experiments or ensure proper humidification during incubation.

    • Thorough Mixing: Ensure that the HR-2 peptide and other reagents are thoroughly mixed in the wells.

Issue 4: Positive Control (e.g., Compound 48/80, Ionomycin) Shows Weak or No Signal

  • Question: My positive control is not working as expected. What could be the problem?

  • Answer: A failing positive control indicates a fundamental issue with the assay.

    • Reagent Quality: Check the quality and storage of your positive control reagents. For example, ionomycin is light-sensitive and should be stored accordingly.

    • Cell Health and Responsiveness: As with the HR-2 peptide, the lack of response to a positive control could be due to poor cell health or the use of high-passage-number cells.[1][2]

    • Assay Protocol: Review your assay protocol to ensure that the concentration and incubation time for the positive control are appropriate for your cell type.

    • Substrate Viability (for β-hexosaminidase assay): The enzyme substrate (e.g., p-NAG) can degrade over time. Include a control with lysed cells to confirm that the substrate is working correctly.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is HR-2 peptide and how does it induce degranulation? A1: HR-2 is a mast cell degranulating peptide isolated from the venom of the giant hornet Vespa orientalis.[5][8][9] It is a 14-membered linear peptide that can directly activate mast cells, leading to the release of histamine and other inflammatory mediators from their granules.[8][9] The proposed mechanism involves the direct activation of G-proteins in the mast cell membrane.[10]

Q2: What are the common methods to measure degranulation? A2: The most common methods include:

  • β-Hexosaminidase Release Assay: This is a colorimetric or fluorometric assay that measures the activity of the enzyme β-hexosaminidase, which is co-released with histamine from mast cell granules.[11]

  • Histamine Release Assay: This assay directly measures the amount of histamine released into the supernatant, often using an ELISA-based method.[12]

  • Flow Cytometry: This technique can be used to measure the expression of degranulation markers on the cell surface, such as CD63 and CD107a (LAMP-1).[13][14]

Q3: What are appropriate positive and negative controls for a degranulation assay? A3:

  • Positive Controls: Common positive controls include:

    • Compound 48/80: A potent inducer of mast cell degranulation. However, it can be toxic to cells at high concentrations.[1][15]

    • Calcium Ionophores (e.g., Ionomycin, A23187): These agents increase intracellular calcium levels, leading to degranulation.[1][2]

    • Anti-IgE: For IgE-sensitized cells, cross-linking of the FcεRI receptor with anti-IgE antibodies induces degranulation.[13]

  • Negative Controls:

    • Unstimulated Cells: Cells incubated with the assay buffer alone to measure spontaneous degranulation.

    • Vehicle Control: Cells incubated with the same solvent used to dissolve the HR-2 peptide.

Q4: What is the recommended cell line for HR-2 peptide degranulation assays? A4: The rat basophilic leukemia cell line, RBL-2H3, is widely used as a model for mast cell degranulation studies.[16] However, it's important to note that RBL-2H3 cells may not be fully representative of all mast cell types.[16] Primary mast cells, such as bone marrow-derived mast cells (BMMCs) or peritoneal mast cells (PMCs), can also be used.

Q5: How should I present my degranulation data? A5: Degranulation is typically expressed as a percentage of the total mediator release. The formula for calculating the percentage of β-hexosaminidase release is:

% Degranulation = [(OD of Supernatant - OD of Blank) / (OD of Lysate - OD of Blank)] x 100

Quantitative Data Summary

The following tables summarize typical concentration ranges for common reagents used in degranulation assays. Note that optimal concentrations may vary depending on the cell type and specific experimental conditions.

Table 1: Common Positive Control Concentrations

ReagentCell TypeTypical Concentration RangeReference
Compound 48/80RBL-2H3, Primary Mast Cells1 - 10 µg/mL[1][2]
IonomycinRBL-2H3, Primary Mast Cells1 - 10 µM[1][2]
A23187RBL-2H3, Primary Mast Cells1 - 5 µM[16]

Table 2: Typical Reagent Concentrations for β-Hexosaminidase Assay

ReagentPurposeTypical ConcentrationReference
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG)Substrate1 - 3.5 mg/mL[17][18]
Triton X-100Cell Lysis0.1% - 1% (v/v)[1][4]
Glycine or Tris BaseStop Solution0.2 - 0.4 M[1][19]

Experimental Protocols

Protocol 1: β-Hexosaminidase Release Assay

This protocol is a general guideline for measuring degranulation in RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • Tyrode's buffer (or other suitable assay buffer)

  • HR-2 peptide stock solution

  • Positive control (e.g., Ionomycin)

  • Triton X-100 (0.1% in Tyrode's buffer) for cell lysis

  • Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 3 x 10^4 to 5 x 10^4 cells per well and culture overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove the culture medium.

  • Stimulation:

    • Add 50 µL of Tyrode's buffer containing various concentrations of HR-2 peptide, positive control, or buffer alone (negative control) to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: After incubation, centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[19] Carefully collect 25-50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Cell Lysis:

    • To the remaining cells in the original plate, add 50 µL of 0.1% Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Collect 25-50 µL of the cell lysate and transfer it to a separate 96-well plate.

  • Enzyme Reaction:

    • Add 50 µL of the p-NAG substrate solution to each well containing the supernatant and cell lysate.

    • Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add 150-200 µL of the stop solution to each well. The color should turn yellow.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of degranulation as described in the FAQ section.

Visualizations

Experimental_Workflow HR-2 Degranulation Assay Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_measure Measurement cluster_analysis Data Analysis seed Seed Mast Cells/Basophils culture Culture Overnight seed->culture wash Wash Cells culture->wash add_hr2 Add HR-2 Peptide/Controls wash->add_hr2 incubate Incubate at 37°C add_hr2->incubate collect_sup Collect Supernatant incubate->collect_sup lyse_cells Lyse Remaining Cells incubate->lyse_cells add_substrate Add Substrate (e.g., p-NAG) collect_sup->add_substrate lyse_cells->add_substrate read_abs Read Absorbance add_substrate->read_abs calculate Calculate % Degranulation read_abs->calculate

Caption: A flowchart of the experimental workflow for an HR-2 peptide degranulation assay.

Signaling_Pathway Peptide-Induced Mast Cell Degranulation Pathway HR2 HR-2 Peptide GPCR G-Protein Coupled Receptor (Putative) HR2->GPCR G_protein G-Protein (Gαq/11) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Granule Granule Ca_release->Granule PKC->Granule Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Granule->Degranulation

Caption: A simplified signaling pathway for peptide-induced mast cell degranulation.

Troubleshooting_Tree Troubleshooting Decision Tree start Problem with Degranulation Assay no_signal No/Low Signal with HR-2 start->no_signal high_bg High Background Signal start->high_bg high_var High Variability start->high_var check_pos_ctrl Positive Control OK? no_signal->check_pos_ctrl check_cell_health Check Cell Health (Passage #, Morphology) high_bg->check_cell_health check_seeding Ensure Uniform Cell Seeding high_var->check_seeding check_peptide Check HR-2 Peptide (Storage, Concentration) check_pos_ctrl->check_peptide Yes check_pos_ctrl->check_cell_health No check_assay_sensitivity Consider More Sensitive Assay check_peptide->check_assay_sensitivity check_handling Review Cell Handling (Pipetting, Centrifugation) check_cell_health->check_handling check_buffer Check Buffer pH and Composition check_handling->check_buffer check_pipetting Verify Pipetting Technique check_seeding->check_pipetting

Caption: A decision tree for troubleshooting common issues in degranulation assays.

References

selecting appropriate controls for HR-2 peptide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HR-2 peptides, particularly in the context of viral fusion inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of HR-2 peptides in the context of virology research?

A1: HR-2 (Heptad Repeat 2) peptides are potent inhibitors of viral entry for class I enveloped viruses, such as coronaviruses (including SARS-CoV-2) and HIV.[1][2][3] They function by disrupting the conformational changes required for the fusion of the viral and host cell membranes.[1] Specifically, the HR-2 peptide mimics the viral HR2 domain and binds to the HR1 domain of the viral spike protein, which prevents the formation of the critical six-helix bundle (6HB) structure necessary for membrane fusion.[1][4][5]

Q2: What are the essential controls to include in an HR-2 peptide experiment?

A2: To ensure the accuracy and reliability of your results, it is crucial to include both positive and negative controls.[6][7]

  • Positive Controls: These demonstrate that your experimental setup is working as expected.[6][7] A known fusion inhibitor peptide with established activity in your assay system would be an ideal positive control.

  • Negative Controls: These help confirm that the observed effects are specific to the HR-2 peptide's sequence and not due to non-specific interactions or the general physicochemical properties of peptides.[6][7][8] Common negative controls include a scrambled peptide, a mutated peptide, or the vehicle (solvent) used to dissolve the peptide.

Q3: What is a scrambled peptide and why is it a good negative control?

A3: A scrambled peptide has the same amino acid composition as your experimental HR-2 peptide, but the sequence of amino acids is randomized.[8][9][10] This makes it an excellent negative control because it helps to demonstrate that the biological activity of the HR-2 peptide is dependent on its specific sequence and not merely its charge or hydrophobicity.[8][10][11] A properly designed scrambled control should lack the specific binding affinity of the active peptide.[8]

Q4: Besides a scrambled peptide, what other negative controls can I use?

A4: Other effective negative controls include:

  • Mutated Peptide: A peptide where key amino acid residues known to be critical for HR1 binding are substituted, for instance, with Alanine.[10] This can provide precise information on the importance of specific residues for the peptide's function.[10]

  • Unrelated Peptide: A peptide of similar length and charge from a different protein that is not expected to have activity in your assay.[10]

  • Vehicle Control: The solvent (e.g., sterile water, PBS, or DMSO) used to dissolve the HR-2 peptide is essential to ensure that the vehicle itself does not affect the experimental outcome.

Troubleshooting Guide

Issue 1: Inconsistent or no inhibitory activity observed with the HR-2 peptide.

Possible Cause Troubleshooting Steps
Peptide Degradation Store lyophilized peptides at -20°C or -80°C, protected from light and moisture.[12] Allow the vial to equilibrate to room temperature before reconstitution to prevent condensation.[12] Avoid repeated freeze-thaw cycles.[13]
Incorrect Peptide Concentration Verify the concentration of your stock solution. Be aware that the net peptide content of a lyophilized powder can be less than 100% due to the presence of counter-ions (like TFA) and bound water.[12]
Poor Peptide Solubility Having trouble dissolving your peptide can lead to assay variability.[13] Refer to the manufacturer's solubility test data or use solubility guidelines to determine the best solvent.[13]
Suboptimal Assay Conditions Ensure cells are healthy and within a low passage number range.[12] Run a positive control, such as a known fusion inhibitor, to validate the assay system.[7][12]
Oxidation Peptides containing Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can lead to a loss of activity.[13] Store these peptides in an oxygen-free environment if possible.[14]

Issue 2: High background signal or non-specific effects observed.

Possible Cause Troubleshooting Steps
Trifluoroacetic Acid (TFA) Contamination Residual TFA from peptide synthesis can be cytotoxic in cellular assays.[13] If you suspect TFA toxicity, consider TFA removal services or using a different peptide salt form.
Non-specific Binding High concentrations of the peptide may lead to non-specific binding. Perform a dose-response experiment to find the optimal concentration range. Include a scrambled peptide control to differentiate specific from non-specific effects.[10]
Reagent Concentration High concentrations of detection reagents can increase background noise. Optimize the concentrations of all assay components.[12]

Quantitative Data

The inhibitory activity of HR-2 peptides is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific peptide sequence, the viral strain, and the assay used.[3][15]

Table 1: Examples of Inhibitory Activities of SARS-CoV HR-2 Peptides

PeptideDescriptionAssay TypeIC50 / EC50Reference
P623-mer HR-2 peptideS protein-mediated cell fusion1.04 ± 0.22 µM[3]
P1Similar length and location to HR2-38S protein-mediated cell fusion0.62 µM[3]
P1Similar length and location to HR2-38SARS-CoV infectivity assay3.04 ± 0.06 µM[3]
HR2-1818-mer HR-2 peptidePseudotype reporter virus assay1.19 µM[3][15]
HR2-1818-mer HR-2 peptideInfectivity assay5.52 µM[3]
Synthetic HR2-3838-mer HR-2 peptideVaries0.5–5 nM[3]
Bacteria-expressed HR2-3838-mer HR-2 peptideVaries66.2 nM[3]
IPB02Lipopeptide derived from HR2 sequenceS-mediated cell-cell fusionIC50 = 25 nM[15]
IPB02Lipopeptide derived from HR2 sequenceS-expressing pseudo-virus infectionEC50 = 80 nM[15]

Note: The values presented are for illustrative purposes and are highly dependent on the experimental conditions.

Experimental Protocols

Protocol: SARS-CoV-2 Spike Protein-Mediated Cell-Cell Fusion Assay

This protocol is designed to assess the inhibitory activity of an HR-2 peptide on the fusion between cells expressing the SARS-CoV-2 spike (S) protein and cells expressing the ACE2 receptor.

1. Cell Culture:

  • Effector Cells: Culture cells (e.g., HEK293T) and transfect them with a plasmid expressing the SARS-CoV-2 S protein.

  • Target Cells: Culture cells expressing the ACE2 receptor (e.g., HEK293T-ACE2 or Huh-7).[16]

2. Peptide Preparation:

  • Reconstitute the lyophilized HR-2 peptide, scrambled control peptide, and any other controls in the appropriate sterile solvent to create a high-concentration stock solution.

  • Prepare serial dilutions of the peptides in culture medium to the desired final concentrations.

3. Inhibition Assay:

  • Seed the effector cells in a 96-well plate.

  • Add the serially diluted peptides (HR-2, scrambled control, etc.) and a vehicle-only control to the effector cells and incubate for 1 hour at 37°C.[16]

  • Co-culture the effector cells with the target cells.[3]

  • Incubate the co-culture for a designated period (e.g., 24-48 hours) at 37°C to allow for cell fusion (syncytia formation).[3]

4. Quantification of Fusion:

  • Fusion can be quantified using various methods, such as a reporter gene assay (e.g., luciferase or β-galactosidase) where the reporter is activated upon cell fusion.[3][16]

  • Measure the reporter signal using a plate reader.

5. Data Analysis:

  • Calculate the percentage of fusion inhibition for each peptide concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HR2_Peptide_Mechanism_of_Action cluster_virus Viral Particle cluster_host Host Cell cluster_fusion Fusion Process cluster_inhibition Inhibition S1 S1 Subunit ACE2 ACE2 Receptor S1->ACE2 1. Binding S2 S2 Subunit (pre-fusion) HR1_pre HR1 Domain S2->HR1_pre HR2_pre HR2 Domain S2->HR2_pre Intermediate Fusion Intermediate (HR1 Exposed) ACE2->Intermediate 2. Conformational Change SixHB 6-Helix Bundle (Fusion) Intermediate->SixHB 3a. HR1-HR2 Interaction (Leads to Fusion) Blocked Formation Blocked Intermediate->Blocked HR2_peptide HR-2 Peptide HR2_peptide->Intermediate 3b. Binds to HR1

Caption: Mechanism of HR-2 peptide-mediated viral fusion inhibition.

Experimental_Workflow cluster_controls Control Groups start Start: HR-2 Peptide Experiment prepare_peptides Prepare Peptides: - HR-2 (Test) - Controls start->prepare_peptides pos_control Positive Control (Known Inhibitor) neg_controls Negative Controls assay Perform Fusion Inhibition Assay prepare_peptides->assay scrambled Scrambled Peptide neg_controls->scrambled mutated Mutated Peptide neg_controls->mutated vehicle Vehicle neg_controls->vehicle analyze Analyze Results assay->analyze valid Results Valid analyze->valid Controls Behave as Expected invalid Results Invalid (Troubleshoot) analyze->invalid Controls Fail

Caption: Experimental workflow for selecting and using controls.

Troubleshooting_Tree start Problem: Inconsistent/No Activity q_pos_control Did the Positive Control Work? start->q_pos_control a_pos_no No q_pos_control->a_pos_no a_pos_yes Yes q_pos_control->a_pos_yes check_assay Troubleshoot Assay: - Cell Health - Reagents - Protocol a_pos_no->check_assay q_neg_control Did the Negative Control Show No Activity? a_pos_yes->q_neg_control a_neg_no No q_neg_control->a_neg_no a_neg_yes Yes q_neg_control->a_neg_yes check_nonspecific Investigate Non-Specific Effects: - Peptide Concentration - TFA Contamination a_neg_no->check_nonspecific check_peptide Troubleshoot HR-2 Peptide: - Integrity (Degradation) - Solubility - Concentration a_neg_yes->check_peptide

Caption: Decision tree for troubleshooting HR-2 peptide experiments.

References

Technical Support Center: Synthesis of Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the bioactive Mast Cell Degranulating Peptide HR-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of this peptide.

Peptide Profile: this compound

PropertyDetails
Sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH₂
One-Letter Code FLPLILGKLVKGLL-NH₂[1][2]
Origin Venom of the giant hornet Vespa orientalis[3][4]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[1][2]
Molecular Weight 1523.03 g/mol [1]
Key Characteristics Highly hydrophobic, Cationic (two lysine residues), Contains a proline residue, C-terminally amidated.
Biological Activity Induces degranulation of mast cells, leading to histamine release.[3][4]

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of HR-2.

I. Low Yield and Incomplete Reactions

Question: My solid-phase peptide synthesis (SPPS) of HR-2 is resulting in a low overall yield. What are the likely causes and solutions?

Answer: Low yields in the synthesis of HR-2 are often attributed to its highly hydrophobic nature, which can lead to peptide chain aggregation on the resin. This aggregation hinders the accessibility of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling steps.

Troubleshooting Steps:

  • Optimize Coupling Reagents: For "difficult sequences" like HR-2, standard coupling reagents may be insufficient. Consider using more potent activating agents.[1][2][5][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Highly recommended for sterically hindered amino acids and sequences prone to aggregation due to its rapid activation and coupling kinetics.[2]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies comparable to or exceeding HATU, and it offers safety advantages.

  • Increase Reagent Equivalents and Reaction Time: For challenging couplings, particularly at the Pro-Leu and Ile-Leu junctions, increasing the equivalents of the activated amino acid and the coupling reagent (from the standard 3-5 equivalents to 5-7 equivalents) and extending the reaction time can improve yields.

  • Incorporate Aggregation-Disrupting Techniques:

    • Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures. Ensure the salt is thoroughly washed away before proceeding with the coupling.[7]

    • Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving both coupling and deprotection efficiency for hydrophobic peptides.[7]

    • Use of Pseudoproline Dipeptides: If synthesizing analogs, strategically inserting pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the β-sheet formation that leads to aggregation.

II. Peptide Aggregation

Question: I'm observing resin clumping and poor swelling during the synthesis of HR-2. How can I mitigate on-resin aggregation?

Answer: The high proportion of hydrophobic residues (Leu, Ile, Val, Phe) in HR-2 makes it highly susceptible to aggregation during SPPS. This is a primary cause of synthesis failure.

Troubleshooting Steps:

  • Choice of Resin: For hydrophobic peptides, non-polar polystyrene resins generally yield better results than polar resins.[8] Using a resin with a lower loading capacity can also help by increasing the distance between peptide chains, thereby reducing inter-chain interactions.

  • Solvent Selection: The use of a "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective in solvating hydrophobic peptides and reducing aggregation.[8]

  • Temperature: Performing coupling reactions at a slightly elevated temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics. However, this should be done cautiously to avoid racemization.

III. Challenges with Specific Residues

Question: Are there any specific amino acids in the HR-2 sequence that are known to be problematic during synthesis?

Answer: Yes, the proline and the two lysine residues in the HR-2 sequence can present specific challenges.

Troubleshooting for Proline:

  • Diketopiperazine Formation: The Pro-Leu sequence at positions 3 and 4 is susceptible to diketopiperazine formation, especially after the deprotection of the leucine residue. This side reaction leads to the cleavage of the dipeptide from the resin.

    • Solution: To minimize this, use a 2-chlorotrityl chloride resin for the synthesis of the C-terminal portion of the peptide, as its steric bulk inhibits diketopiperazine formation.[9]

Troubleshooting for Lysine:

  • Side-Chain Protection: The choice of protecting group for the lysine side chain is crucial. Fmoc-Lys(Boc)-OH is commonly used in Fmoc-based SPPS. The Boc group is stable during the synthesis but is removed during the final cleavage with TFA.[10]

  • Incomplete Deprotection: Ensure complete removal of the side-chain protecting groups during the final cleavage step. Incomplete deprotection will result in a heterogeneous final product.

IV. C-Terminal Amidation

Question: What is the best way to achieve the C-terminal amide in HR-2?

Answer: The C-terminal amide is a critical feature for the biological activity of many peptides.[11][12] In SPPS, this is typically achieved by using an amide resin.

Recommended Method:

  • Rink Amide Resin: This is a TFA-labile resin that, upon cleavage, yields a C-terminally amidated peptide.[13] The synthesis starts by coupling the first amino acid (Fmoc-Leu-OH) to the Rink Amide resin.

V. Purification Challenges

Question: I'm having difficulty purifying the crude HR-2 peptide using reversed-phase HPLC. The peaks are broad, and the resolution is poor. What can I do?

Answer: The purification of a hydrophobic and cationic peptide like HR-2 can be challenging. The combination of hydrophobicity and positive charges can lead to interactions with the stationary phase, resulting in poor peak shape.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Mobile Phase Additives: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that can improve peak shape.[14][15]

    • Column Choice: A C18 column is typically used for peptide purification. For highly hydrophobic peptides, a column with a different stationary phase (e.g., C8 or C4) or a different pore size might provide better resolution.

    • Gradient Optimization: A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is often necessary to effectively separate closely eluting impurities from the main product.

  • Alternative Purification Techniques:

    • Ion-Exchange Chromatography: Given the two cationic lysine residues, ion-exchange chromatography could be a useful orthogonal purification step, either before or after RP-HPLC, to separate impurities based on charge.[14][15]

Quantitative Data Summary

Table 1: Recommended Coupling Reagents for Difficult Sequences

Coupling ReagentKey AdvantagesConsiderations
HATU High efficiency, rapid kinetics, minimizes racemization. Particularly effective for sterically hindered and N-methylated amino acids.[2]Higher cost. Can cause guanidinylation of the N-terminal amine if used in large excess.[2]
HBTU A widely used and effective coupling reagent.Less reactive than HATU.
HCTU A cost-effective alternative to HATU with good performance.
COMU High coupling efficiency, non-explosive, and good solubility.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HR-2 (Fmoc/tBu Strategy)
  • Resin Selection and Swelling:

    • Start with a Rink Amide resin (for C-terminal amidation).

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HATU, 3-5 equivalents) and an additive like HOAt in DMF.

    • Add a base, such as Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours, or longer for difficult couplings.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the HR-2 sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final coupling, wash the resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for peptides with lysine is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS acts as a scavenger to prevent side reactions with the cationic species generated during deprotection.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Purification by Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Perform a linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 5% to 65% B over 60 minutes).

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

SPPS_Workflow cluster_synthesis SPPS Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Pure HR-2 Peptide Purification->FinalPeptide Mast_Cell_Degranulation HR2 HR-2 Peptide MastCell Mast Cell HR2->MastCell Binds to Receptor G-protein coupled receptor (e.g., MRGPRX2) Signaling Intracellular Signaling Cascade (Ca²⁺ influx) Receptor->Signaling Activation Granules Granules (containing Histamine, etc.) Signaling->Granules Triggers fusion with plasma membrane Degranulation Degranulation (Exocytosis) Granules->Degranulation Histamine Histamine Release Degranulation->Histamine

References

Technical Support Center: Managing HR-2 Peptide Cytotoxicity in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with high concentrations of HR-2 peptides.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing high cytotoxicity with my HR-2 peptide at elevated concentrations?

A1: High concentrations of peptides can induce cytotoxicity through several mechanisms. For cationic peptides, which many HR-2 peptides are, the primary cause is often membrane disruption due to electrostatic interactions with the negatively charged cell membrane, leading to pore formation and cell lysis (necrosis).[1] Peptides can also trigger programmed cell death (apoptosis) by interacting with specific cell surface receptors or intracellular components like mitochondria.[1] Other contributing factors can include contaminants from the peptide synthesis process, such as trifluoroacetic acid (TFA), or the formation of toxic peptide aggregates at high concentrations.[1][2][3]

Q2: How can I determine if the observed cytotoxicity is due to necrosis or apoptosis?

A2: Distinguishing between apoptosis and necrosis is crucial for understanding your peptide's mechanism of action. This can be achieved by using a combination of assays.[4] Metabolic assays like MTT or XTT measure general cell viability, and a decrease in signal can indicate either cell death or proliferation inhibition.[4] To specifically measure necrotic cell death, an LDH (Lactate Dehydrogenase) assay is recommended, as it quantifies the release of LDH from cells with compromised membrane integrity.[4][5] Comparing the results from a metabolic assay with an LDH assay can provide clear insights into whether the peptide is primarily cytotoxic or cytostatic.[4]

Q3: My HR-2 peptide's cytotoxicity varies between different cell lines. Is this normal?

A3: Yes, cell-type-dependent cytotoxicity is a common observation.[1] Different cell lines can exhibit varying susceptibility to a peptide based on factors like cell membrane composition (e.g., lipid and protein content), metabolic activity, and the expression levels of specific surface receptors that the peptide might interact with.[1] It is highly recommended to test your HR-2 peptide on a panel of relevant cell lines to establish its cytotoxic profile for your specific experimental models.

Q4: What are the initial troubleshooting steps if my HR-2 peptide is too toxic for my experiment?

A4: If you are observing confounding cytotoxicity, the first steps are to optimize your experimental parameters.[1]

  • Perform Dose-Response and Time-Course Studies: Carefully titrate the peptide concentration and vary the exposure time to identify a therapeutic window that provides the desired biological effect with minimal cytotoxicity.[1]

  • Verify Peptide Purity: Ensure you are using a high-purity peptide stock, as impurities from synthesis can significantly contribute to toxicity.[1]

  • Adjust Serum Concentration: The presence of serum in the culture medium can sometimes reduce a peptide's effective concentration and its associated toxicity by sequestering the peptide.[1] Experimenting with different serum concentrations may help mitigate the toxic effects.

Q5: Could peptide aggregation be causing unexpected cytotoxicity results?

A5: Yes, peptide aggregation, especially at high concentrations, can significantly impact experimental results.[6] Aggregates can form various structures, from small soluble oligomers to large insoluble fibrils, with the smaller oligomers often being the most toxic species.[2] Aggregation can sometimes lead to a non-linear dose-response, where cytotoxicity decreases at very high concentrations because the peptide forms larger, less active multimeric structures or micelles.[6] If you suspect aggregation, you can analyze the peptide solution using techniques like dynamic light scattering (DLS) or transmission electron microscopy (TEM).[7]

Q6: How does peptide purity affect experimental outcomes and cytotoxicity?

A6: Peptide purity is critical for obtaining reliable and reproducible results. Preparations with lower purity contain contaminants that can have unintended biological effects.[3][8] These can include truncated or incomplete peptide sequences from the synthesis process or residual chemicals like trifluoroacetic acid (TFA), which is known to inhibit cell proliferation in some assays.[3][8] Using a peptide preparation with a purity of >95% is recommended for cellular assays to minimize the risk of off-target effects caused by contaminants.

Section 2: Troubleshooting Guide for Cytotoxicity Assays

This guide addresses common problems encountered during the assessment of HR-2 peptide cytotoxicity.

ProblemPossible Cause(s)Recommended Solution(s)
High variability in results between replicates. - Inconsistent cell seeding density.- Uneven distribution of the peptide in wells.- "Edge effects" in the microplate.[1]- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping after adding the peptide solution.- Avoid using the outer wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[1]
Observed cytotoxicity is much higher or lower than expected. - Incorrect peptide stock concentration.- Peptide degradation or aggregation.[1]- Inappropriate assay for the mechanism of cell death.[4]- Re-verify the stock concentration. Perform fresh serial dilutions for each experiment.- Store peptide stocks according to the manufacturer's recommendations to prevent degradation.- Consider if aggregation at high concentrations is reducing bioavailability.[6]- Use a combination of metabolic (e.g., MTT) and membrane integrity (e.g., LDH) assays.[4]
Reduced cytotoxicity at very high peptide concentrations. - Formation of peptide aggregates or micelles with lower activity.[6]- Saturation of cellular uptake mechanisms.- Investigate peptide aggregation using biophysical methods (e.g., DLS, TEM).- Perform time-course studies to see if a shorter incubation at high concentrations is more effective before aggregation occurs.[1]
Control (untreated) cells show low viability. - Contamination of cell culture (e.g., mycoplasma).- Suboptimal culture conditions (e.g., incorrect CO₂, temperature, humidity).- Excessive handling or centrifugation damaging cells.[1]- Regularly test cultures for contamination.- Ensure incubators and culture hoods are functioning correctly.- Handle cells gently during all steps of the experiment.

Section 3: Strategies for Reducing HR-2 Peptide Cytotoxicity

If optimizing experimental conditions is insufficient, consider the following formulation and modification strategies.

Formulation Strategies
StrategyMechanism of ActionKey AdvantagesConsiderations
PEGylation Covalently attaching Polyethylene Glycol (PEG) to the peptide creates a hydrophilic shield, which can mask cationic charges and reduce non-specific interactions with cell membranes.[9]Reduces non-specific toxicity while often preserving the peptide's biological activity and improving proteolytic stability.[9]The size and type of PEG unit must be optimized to avoid hindering the peptide's intended function.
Encapsulation (Liposomes/Nanoparticles) The peptide is enclosed within a lipid- or polymer-based delivery system.Controls the release of the peptide, reduces off-target effects, protects the peptide from degradation, and can improve bioavailability.[1][10][11]Formulation development can be complex. The release kinetics must be tailored to the application.
pH and Buffer Optimization Adjusting the pH and buffer composition of the formulation can enhance peptide stability and prevent degradation or aggregation that may lead to toxic species.[12][13]A practical and often highly effective first step in formulation development.[12]The optimal pH for stability may not be the optimal pH for biological activity or solubility.
Chemical Modification Strategies
StrategyMechanism of ActionKey AdvantagesConsiderations
D-Amino Acid Substitution Replacing specific L-amino acids with their D-enantiomers.Can significantly increase resistance to proteolytic degradation and may alter the peptide's structure to reduce toxicity while maintaining activity.[14][15][16]The position of substitution is critical and must be carefully selected to avoid disrupting the active site.
Peptide Cyclization / Stapling Introducing a covalent bond to create a cyclic or constrained helical structure.[11][15]Improves peptide stability against proteases, can enhance binding affinity, and may reduce cytotoxicity by optimizing the peptide's conformation.[15]Requires specialized chemical synthesis and structural knowledge of the peptide.
Hydrophobicity/Net Charge Modification Substituting amino acids to alter the overall hydrophobicity or net positive charge.Reducing excessive positive charge or hydrophobicity can decrease non-specific membrane interactions and thus lower cytotoxicity.[17]A balance must be struck, as these properties are often essential for the peptide's primary function.[17]

Section 4: Key Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][4]

Materials:

  • Cells and complete culture medium

  • 96-well cell culture plates

  • HR-2 peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Peptide Treatment: Prepare serial dilutions of the HR-2 peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control (100% viability) and a media-only blank control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[1]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Interpretation: Cell viability is calculated as a percentage relative to the untreated control cells after subtracting the blank absorbance. A decrease in absorbance correlates with reduced metabolic activity, which can be due to either cytotoxicity or cytostatic effects.[4]

Protocol: LDH Assay for Cytotoxicity

This protocol directly measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.[4][5]

Materials:

  • Cells and culture medium (serum-free or heat-inactivated serum is recommended for the assay period)[1]

  • 96-well cell culture plates

  • HR-2 peptide stock solution

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Additionally, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the absorbance at a wavelength of 490 nm using a microplate reader.

Data Interpretation: Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting the background (untreated cells) value. This assay specifically measures cell death via membrane damage.[4]

Section 5: Visual Guides

G start High Cytotoxicity Observed step1 Step 1: Verify Experimental Setup start->step1 purity Check Peptide Purity (>95%) & Re-verify Concentration step1->purity Purity/Conc. controls Assess Controls (Untreated cells, Blanks) step1->controls Controls OK? step2 Step 2: Optimize Conditions dose Perform Dose-Response & Time-Course Studies step2->dose serum Adjust Serum Concentration step2->serum step3 Step 3: Advanced Strategies formulate Modify Formulation (PEGylation, Liposomes) step3->formulate modify Chemically Modify Peptide (D-amino acids, Cyclization) step3->modify purity->step2 controls->step2 dose->step3 serum->step3 end Toxicity Mitigated formulate->end modify->end G cluster_strategies Mitigation Strategies peptide High Conc. HR-2 Peptide cytotoxicity Cytotoxicity peptide->cytotoxicity Direct Interaction peg PEGylation (Shields Peptide) peptide->peg lipo Liposome Encapsulation (Controls Release) peptide->lipo cell Cell Membrane peg->cell Reduced Interaction lipo->cell Controlled Interaction G cluster_necro Necrosis Pathway cluster_apop Apoptosis Pathway start Cell Treated with HR-2 Peptide necro Membrane Disruption start->necro apop Mitochondrial Pathway / Receptor Binding start->apop ldh LDH Release necro->ldh assay_ldh Measure with LDH Assay ldh->assay_ldh caspase Caspase Activation apop->caspase assay_caspase Measure with Caspase/Annexin V Assay caspase->assay_caspase

References

impact of serum on Mast Cell Degranulating Peptide HR-2 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a 14-membered linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis.[1] Its primary biological function is to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[1][2]

Q2: How does HR-2 induce mast cell degranulation?

The precise, receptor-mediated mechanism for HR-2 is not fully elucidated in the provided search results. However, other polycationic peptides are known to stimulate mast cell degranulation through a receptor-independent mechanism. This process is thought to involve the direct activation of G proteins after the peptide translocates across the plasma membrane.[3] This activation subsequently triggers downstream signaling cascades that lead to an increase in intracellular calcium and the fusion of granular membranes with the plasma membrane, resulting in the release of their contents.[3]

Q3: What is the expected impact of serum on the activity of HR-2 in my experiments?

  • Proteolytic Degradation: Serum contains a variety of proteases that can degrade peptides, potentially reducing the effective concentration of HR-2 and thereby diminishing its degranulating activity. The stability of peptides can vary significantly between whole blood, plasma, and serum.

  • Protein Binding: Peptides can bind to serum proteins, most notably albumin. This binding can have a dual effect: it might protect the peptide from degradation, thus prolonging its half-life, or it could sterically hinder the peptide from interacting with the mast cell membrane, thereby reducing its immediate activity.

  • Bioactive Serum Components: Serum itself contains components that can influence mast cell activity. For instance, fragments of human serum albumin have been shown to induce mast cell degranulation.[4][5] This could lead to higher background degranulation in your experiments. Conversely, some studies have shown that serum-free media can enhance IgE-mediated mast cell degranulation, suggesting that serum may also contain inhibitory factors.[6]

Q4: Should I conduct my HR-2 experiments in the presence or absence of serum?

The choice of using serum-containing or serum-free media depends on the specific research question:

  • For mechanistic studies focusing on the direct interaction of HR-2 with mast cells, using a serum-free buffer is recommended to avoid the confounding factors of protein binding and enzymatic degradation.

  • For studies aiming to mimic a more physiological environment or to assess the potential in vivo efficacy of HR-2 or its inhibitors, including serum in the experimental setup is more relevant. However, it is crucial to include appropriate controls to account for any effects of the serum itself.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High background degranulation in control wells (no HR-2) 1. Serum components are activating the mast cells.2. Cell health is compromised.3. Contamination of reagents or media.1. If using serum, test different batches or use heat-inactivated serum. Consider switching to a serum-free medium for the assay.2. Ensure cells are healthy and not overly confluent before the experiment. Use a viability stain to check cell health.3. Use fresh, sterile reagents and media.
Low or no degranulation in the presence of HR-2 and serum 1. HR-2 is being degraded by serum proteases.2. HR-2 is binding to serum proteins, reducing its availability.3. The concentration of HR-2 is too low to overcome the inhibitory effects of serum.1. Increase the concentration of HR-2. Reduce the incubation time to minimize degradation.2. Perform a pilot experiment to compare HR-2 activity in serum-free vs. serum-containing media to quantify the inhibitory effect.3. Conduct a dose-response experiment to determine the optimal HR-2 concentration in the presence of serum.
Inconsistent results between experiments 1. Variability in serum batches.2. Inconsistent cell numbers or passage numbers.3. Variations in incubation times or temperatures.1. Use a single, pre-tested batch of serum for a series of experiments.2. Standardize cell seeding density and use cells within a consistent passage number range.3. Ensure precise timing and temperature control for all incubation steps.

Data Presentation

As direct quantitative data for the effect of serum on HR-2 activity was not found in the searched literature, the following table presents illustrative data to demonstrate how such results could be structured. This data is hypothetical and should be replaced with experimental findings.

Table 1: Illustrative Comparison of HR-2 Induced Mast Cell Degranulation in the Presence and Absence of Fetal Bovine Serum (FBS)

HR-2 Concentration (µM)% Degranulation (Serum-Free)% Degranulation (10% FBS)
0.15 ± 1.22 ± 0.5
0.525 ± 3.510 ± 2.1
1.055 ± 4.128 ± 3.8
5.085 ± 5.250 ± 4.5
10.092 ± 3.965 ± 5.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Tyrode's buffer (or other suitable physiological buffer)

  • This compound stock solution

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in complete growth medium at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

  • Washing: The following day, gently wash the cells twice with Tyrode's buffer.

  • Compound Treatment:

    • Prepare dilutions of HR-2 in Tyrode's buffer (for serum-free conditions) or in Tyrode's buffer containing the desired concentration of serum (e.g., 10% FBS).

    • Add 100 µL of the HR-2 dilutions to the respective wells.

    • Include a vehicle control (buffer with or without serum, but no HR-2) for spontaneous release.

    • For total release, add 100 µL of 0.1% Triton X-100 to a separate set of wells.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer.

  • Data Acquisition: Measure the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of degranulation using the following formula: % Degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Visualizations

HR2_Signaling_Pathway cluster_membrane Cell Membrane HR2 HR-2 Peptide G_Protein G-Protein HR2->G_Protein Direct Activation Membrane PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Granule_Fusion Granule Fusion & Exocytosis Ca_release->Granule_Fusion PKC->Granule_Fusion Mediator_Release Histamine & Other Mediators Granule_Fusion->Mediator_Release invis1 invis2

Caption: Hypothetical signaling pathway for HR-2-induced mast cell degranulation.

Experimental_Workflow Start Start Seed_Cells Seed RBL-2H3 Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Wash_Cells Wash Cells with Tyrode's Buffer Incubate_Overnight->Wash_Cells Add_HR2 Add HR-2 Dilutions (with/without Serum) Wash_Cells->Add_HR2 Incubate_1hr Incubate for 1 hour (37°C) Add_HR2->Incubate_1hr Centrifuge Centrifuge Plate Incubate_1hr->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Substrate Add pNAG Substrate Collect_Supernatant->Add_Substrate Incubate_Substrate Incubate (37°C) Add_Substrate->Incubate_Substrate Add_Stop_Solution Add Stop Solution Incubate_Substrate->Add_Stop_Solution Read_Absorbance Read Absorbance at 405 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data

Caption: Workflow for β-Hexosaminidase Release Assay.

Serum_Impact_Logic Serum Serum Presence Proteases Serum Proteases Serum->Proteases Binding_Proteins Serum Binding Proteins (e.g., Albumin) Serum->Binding_Proteins Bioactive_Fragments Bioactive Serum Components Serum->Bioactive_Fragments HR2_Degradation HR-2 Degradation Proteases->HR2_Degradation HR2_Binding HR-2 Binding Binding_Proteins->HR2_Binding MC_Activation Direct Mast Cell Activation Bioactive_Fragments->MC_Activation Reduced_Activity Reduced HR-2 Activity HR2_Degradation->Reduced_Activity Altered_Bioavailability Altered HR-2 Bioavailability HR2_Binding->Altered_Bioavailability Increased_Background Increased Background Degranulation MC_Activation->Increased_Background

Caption: Potential impacts of serum on HR-2 activity.

References

Technical Support Center: Statistical Analysis of Mast Cell Degranulating Peptide HR-2 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a linear peptide composed of 14 amino acids, originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] It is a potent secretagogue that triggers the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1][2] Its biological effects are similar to the mast cell degranulating peptide found in bee venom.[1]

Q2: What is a dose-response curve in the context of HR-2 experiments?

A2: A dose-response curve is a graphical representation of the relationship between the concentration (dose) of HR-2 and the magnitude of the biological response, which in this case is mast cell degranulation. Typically, the x-axis represents the logarithm of the HR-2 concentration, and the y-axis shows the percentage of degranulation. The resulting curve is usually sigmoidal (S-shaped).

Q3: What key parameters are derived from a dose-response curve?

A3: The primary parameters obtained from a dose-response curve through nonlinear regression analysis are:

  • EC50 (Half-maximal effective concentration): The concentration of HR-2 that elicits 50% of the maximum degranulation response. It is a measure of the peptide's potency.[4]

  • Top Plateau: The maximum degranulation percentage achieved at saturating concentrations of HR-2.

  • Bottom Plateau: The baseline response in the absence of HR-2. This should be close to zero.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 indicates a standard curve, while values greater than 1.0 suggest a steeper response, and values less than 1.0 indicate a shallower response.

Q4: Which statistical model is most appropriate for analyzing HR-2 dose-response data?

A4: The most common and appropriate model is a four-parameter logistic (4PL) nonlinear regression model.[4] This model is flexible and effectively describes the sigmoidal relationship between the log of the concentration and the response, allowing for the accurate determination of the EC50, Hill slope, and top/bottom plateaus.[4] Software like GraphPad Prism is widely used for this type of analysis.[5][6]

Experimental Protocol: β-Hexosaminidase Release Assay

This protocol outlines a standard method for measuring mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3, or primary mast cells)

  • This compound

  • HEPES buffer (pH 7.4) supplemented with 0.04% Bovine Serum Albumin (BSA)[7][8]

  • Substrate solution: p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer[7][9]

  • Lysis buffer: 0.1% Triton X-100 in water[7][9]

  • Stop solution: 0.4 M Glycine buffer (pH 10.7)[7][8]

  • 96-well plates

Methodology:

  • Cell Preparation:

    • Wash mast cells three times with pre-warmed (37°C) HEPES buffer to remove any residual media components.[7][9]

    • Resuspend the cells in HEPES buffer and seed them into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for LAD2 cells).[7][10] Ensure each condition is tested in at least duplicate.[7]

  • Stimulation with HR-2:

    • Prepare a serial dilution of HR-2 peptide in HEPES buffer at 10x the final desired concentrations.

    • Add 10 µL of each HR-2 dilution (or buffer for the negative control) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.[7][10]

  • Sample Collection:

    • To stop the reaction and pellet the cells, centrifuge the plate at 450 x g for 5 minutes at 4°C.[7][9]

    • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This contains the released β-hexosaminidase.

  • Enzymatic Reaction:

    • Prepare the PNAG substrate solution. Sonication may be required to fully dissolve the PNAG.[7][9]

    • Add 100 µL of the PNAG solution to each well of the supernatant plate.

    • To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100.[7][9] Mix well by pipetting.

    • Transfer 50 µL of the cell lysate to a separate 96-well plate and add 100 µL of PNAG solution.

    • Incubate both the supernatant and lysate plates at 37°C for 90 minutes.[7][9]

  • Data Acquisition:

    • Stop the enzymatic reaction by adding 50 µL of 0.4 M Glycine solution to each well. The solution will turn yellow.[7][9]

    • Read the absorbance of both plates at 405 nm using a microplate reader.[7][9]

  • Calculation of Percent Degranulation:

    • Calculate the percentage of β-hexosaminidase release for each well using the following formula:

      • % Degranulation = (Absorbance of Supernatant / Absorbance of Lysate) * 100

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Degranulation (>5%) 1. Rough cell handling during washing or plating.[7] 2. Cell viability is compromised.1. Handle cells gently; avoid vigorous pipetting. Ensure centrifugation speeds are appropriate to pellet cells without causing damage.[7][10] 2. Check cell viability with Trypan Blue. Use cells from a fresh, healthy culture. Some mast cell lines lose functionality after prolonged passaging.[8]
Low or No Response to HR-2 1. Inactive HR-2 peptide. 2. Sub-optimal assay conditions (e.g., incubation time, temperature). 3. Poorly responsive cells.1. Use a fresh aliquot of HR-2. Ensure proper storage conditions (-20°C). 2. Verify that the incubation was performed at 37°C for the correct duration.[7] 3. Include a positive control, such as a calcium ionophore (e.g., A23187 or ionomycin), to confirm that the cells are capable of degranulating.[11][12]
High Variability Between Replicates 1. Inaccurate pipetting. 2. Inconsistent cell numbers per well.1. Use calibrated pipettes and ensure proper technique. 2. Ensure the cell suspension is homogenous before aliquoting into the plate.
Poor Curve Fit (Low R-squared value) 1. Inappropriate concentration range for HR-2. 2. Incorrect statistical model used. 3. Outlier data points.1. The concentration range should span from no effect to a maximal effect. Perform a wider range of dilutions if necessary to capture the full sigmoidal curve. 2. Use a four-parameter logistic (variable slope) nonlinear regression model.[4] 3. Identify and consider excluding clear outliers. However, this should be done with caution and proper justification.
EC50 Value is Outside the Tested Concentration Range The selected dose range does not cover the 50% response level.Extend the concentration range of HR-2 in both higher and lower directions to ensure the full curve, including the EC50, is captured within the data points.

Data Presentation

Table 1: Example Dose-Response Data for HR-2

HR-2 Conc. (nM)Log [HR-2]% Degranulation (Replicate 1)% Degranulation (Replicate 2)% Degranulation (Replicate 3)Mean % DegranulationStd. Deviation
0-2.11.82.52.130.35
105.46.15.85.770.35
10115.216.514.815.500.89
301.4835.738.136.636.801.21
100255.258.956.156.731.91
3002.4870.172.571.371.301.20
1000378.580.279.179.270.85
30003.4881.380.582.081.270.75

Table 2: Key Parameters from Nonlinear Regression Analysis

ParameterBest-Fit Value95% Confidence Interval
Bottom 2.5%1.5% to 3.5%
Top 80.0%78.0% to 82.0%
LogEC50 1.851.80 to 1.90
EC50 (nM) 70.863.1 to 79.4
HillSlope 1.51.2 to 1.8
R-squared 0.995-

Visualizations

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_collect Sample Collection & Lysis cluster_react Enzymatic Reaction cluster_read Data Acquisition prep1 Wash Mast Cells (3x with HEPES) prep2 Resuspend & Seed in 96-well Plate prep1->prep2 stim1 Add HR-2 Serial Dilutions prep2->stim1 stim2 Incubate (37°C, 30 min) stim1->stim2 collect1 Centrifuge Plate (450g, 5 min, 4°C) stim2->collect1 collect2 Collect Supernatant (Released Fraction) collect1->collect2 collect3 Lyse Remaining Cells (Total Fraction) collect1->collect3 react1 Add PNAG Substrate to Supernatant & Lysate collect2->react1 collect3->react1 react2 Incubate (37°C, 90 min) react1->react2 read1 Add Stop Solution react2->read1 read2 Read Absorbance (405 nm) read1->read2

Caption: Experimental workflow for the β-hexosaminidase release assay.

G cluster_pathway HR-2 Signaling Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 Binds G_Protein G Protein Activation (Gαq/11) MRGPRX2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Induces Degranulation Granule Exocytosis (Histamine Release) Ca_Release->Degranulation Triggers

Caption: Simplified signaling pathway for HR-2-induced mast cell degranulation.

G start Poor Curve Fit? q_r2 Is R² value low? start->q_r2 q_ec50 EC50 out of range? q_r2->q_ec50 No sol_model Verify nonlinear regression model (4PL). q_r2->sol_model Yes q_bkgd High background? q_ec50->q_bkgd No sol_conc Adjust HR-2 concentration range. q_ec50->sol_conc Yes sol_handling Check cell handling and viability. q_bkgd->sol_handling Yes end_ok Analysis OK q_bkgd->end_ok No

Caption: Logic diagram for troubleshooting dose-response curve fitting issues.

References

Validation & Comparative

A Comparative Guide to Mast Cell Degranulating Peptides: HR-2 vs. Bee Venom MCDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent mast cell degranulating peptides: HR-2, derived from the venom of the giant hornet (Vespa orientalis), and Mast Cell Degranulating Peptide (MCDP), also known as Peptide 401, a component of honey bee (Apis mellifera) venom. Both peptides are valuable tools in immunological and pharmacological research due to their ability to induce mast cell degranulation and histamine release. This guide presents their biochemical properties, mechanisms of action, and relevant experimental data in a comparative format to aid researchers in selecting the appropriate tool for their studies.

Biochemical and Pharmacological Properties

HR-2 and MCDP, despite their shared function, exhibit distinct structural and physicochemical characteristics. MCDP is a 22-amino acid peptide, while HR-2 is a shorter, 14-membered linear peptide.[1][2] These structural differences likely contribute to variations in their potency and potential receptor interactions. While both are basic peptides that effectively trigger mast cell degranulation, their potencies can differ.

PropertyMast Cell Degranulating Peptide HR-2Bee Venom MCDP (Peptide 401)
Source Giant Hornet (Vespa orientalis) venom[1][3]Honey Bee (Apis mellifera) venom[4]
Amino Acid Residues 14[2]22[4]
Molecular Weight (Da) ~1523[5]~2593
Potency (Histamine Release) Data not available in direct comparative studies. Described as having similar biological effects to MCDP.[3]EC50 values are reported in the micromolar range in human mast cell degranulation assays.

Mechanism of Action: A Shared Pathway

Both HR-2 and bee venom MCDP are classified as basic secretagogues, a group of compounds that can directly activate mast cells independently of the IgE-FcεRI pathway.[3] The primary receptor responsible for mediating the effects of many basic secretagogues, including MCDP, is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6][7][8] It is highly probable that HR-2 also exerts its effects through this receptor, given its classification and "similar biological effects" to MCDP.[3]

Activation of MRGPRX2 initiates a downstream signaling cascade involving the activation of G proteins, specifically Gαi and Gαq.[9] This leads to an increase in intracellular calcium concentrations, a critical step in triggering the exocytosis of granular contents, including histamine and other inflammatory mediators.[9]

Signaling Pathway of Mast Cell Degranulation by HR-2 and MCDP

HR2 HR-2 MRGPRX2 MRGPRX2 Receptor HR2->MRGPRX2 MCDP Bee Venom MCDP MCDP->MRGPRX2 G_protein Gαq / Gαi MRGPRX2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Granule_fusion Granule Fusion & Exocytosis Ca_release->Granule_fusion Ca_influx Ca²⁺ Influx Ca_influx->Granule_fusion PKC->Granule_fusion Histamine Histamine Release Granule_fusion->Histamine

Caption: Proposed signaling pathway for HR-2 and MCDP-induced mast cell degranulation.

Experimental Protocols

The following are generalized protocols for assessing mast cell degranulation and histamine release, which can be adapted for comparing HR-2 and MCDP.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Experimental Workflow

start Start culture Culture Mast Cells (e.g., RBL-2H3, LAD2) start->culture seed Seed cells in 96-well plate culture->seed treat Treat with HR-2 or MCDP (various concentrations) seed->treat incubate Incubate (e.g., 30-60 min at 37°C) treat->incubate centrifuge Centrifuge plate incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant lyse Lyse remaining cells (Total release control) centrifuge->lyse assay Add β-hexosaminidase substrate to supernatant and cell lysate supernatant->assay lyse->assay read Read absorbance (405 nm) assay->read calculate Calculate % degranulation read->calculate end End calculate->end

Caption: Workflow for a typical mast cell degranulation assay.

Methodology:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) under standard conditions.

  • Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then incubate them with varying concentrations of HR-2 or MCDP for a defined period (e.g., 30-60 minutes) at 37°C. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.

  • Enzyme Assay: In a separate plate, incubate the collected supernatants and cell lysates with a p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.

  • Data Acquisition: Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount of β-hexosaminidase (supernatant + cell lysate), after subtracting the spontaneous release from the negative control.

Histamine Release Assay (ELISA)

This assay directly measures the amount of histamine released from mast cells into the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Cell Stimulation: Follow steps 1-4 of the Mast Cell Degranulation Assay to obtain the cell supernatants after stimulation with HR-2 or MCDP.

  • ELISA Procedure:

    • Use a commercial histamine ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding the collected supernatants and histamine standards to a microplate pre-coated with an anti-histamine antibody.

    • An acylation step is usually required to derivatize the histamine.

    • A histamine-enzyme conjugate is then added, which competes with the histamine in the sample for binding to the antibody.

    • After incubation and washing steps, a substrate is added to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: The concentration of histamine in the samples is determined by comparing their absorbance to the standard curve generated from the histamine standards. The results are often expressed as a percentage of the total histamine content, which is determined by lysing an equal number of unstimulated cells.

Conclusion

Both this compound and bee venom MCDP are potent activators of mast cells, operating through a likely shared mechanism involving the MRGPRX2 receptor. Their primary difference lies in their origin and structure, which may translate to differences in potency and specificity that require further direct comparative studies. The choice between these two peptides will depend on the specific research question, the cell types being investigated, and the desired concentration range for stimulation. This guide provides a foundational understanding to aid researchers in their experimental design and interpretation of results when working with these powerful immunological tools.

References

A Comparative Guide to HR-2 Peptide and Substance P in Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of HR-2 peptide and Substance P in the activation of mast cells, supported by available experimental data.

Introduction

Mast cells are critical immune cells involved in both innate and adaptive immunity, as well as in allergic reactions and inflammatory diseases. Their activation and subsequent degranulation, the process of releasing inflammatory mediators, can be triggered by various stimuli. Among these are the HR-2 peptide, a component of hornet venom, and Substance P, a neuropeptide involved in neurogenic inflammation. Understanding the distinct and overlapping mechanisms by which these two peptides activate mast cells is crucial for the development of targeted therapeutics for a range of inflammatory and allergic conditions.

Quantitative Comparison of Mast Cell Activation

A direct quantitative comparison of the potency of HR-2 peptide and Substance P is challenging due to the limited publicly available data for HR-2 peptide. While Substance P has been extensively studied, with established dose-response relationships and EC50 values for various mast cell activation parameters, similar quantitative data for HR-2 peptide is not readily found in the scientific literature.

Substance P: Quantitative Data

Substance P is a well-characterized secretagogue that induces mast cell degranulation and the release of various inflammatory mediators, primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] The following table summarizes key quantitative findings from studies on Substance P-induced mast cell activation.

ParameterCell TypeSubstance P ConcentrationResultReference
Degranulation
EC50 (β-hexosaminidase release)LAD25.9 µM-[3]
β-hexosaminidase ReleaseLAD25 µM55%[1]
Histamine ReleaseLAD25 µM~35%[1]
Calcium Mobilization
EC50LAD21.8 µM-[3]
Cytokine/Chemokine Release
CCL2 ReleaseLAD21-10 µMConcentration-dependent increase[3]
TNF ReleaseLAD21-5 µMSignificant increase[1]
HR-2 Peptide: Qualitative Data

HR-2 is a peptide isolated from the venom of the giant hornet Vespa orientalis.[3][4] It is known to be a potent mast cell degranulating agent, leading to the release of histamine.[3][4] However, specific dose-response curves and EC50 values for HR-2 peptide-induced mast cell degranulation or other activation markers are not well-documented in available literature. One study on a peptide from Vespa orientalis venom reported an IC50 for mast cell degranulation of 126 μmol/L; however, the peptide was not definitively identified as HR-2, and the context suggested a potential inhibitory effect, creating ambiguity.[5] Another study on various mastoparan peptides from wasp venoms provided EC50 values for degranulation, but HR-2 was not included in this analysis.[6]

Signaling Pathways in Mast Cell Activation

Substance P Signaling Pathway

Substance P primarily activates mast cells through the G protein-coupled receptor, MRGPRX2.[1][2] This interaction initiates a downstream signaling cascade involving G proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Gq Gq MRGPRX2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Degranulation Degranulation (Histamine, Cytokines, etc.) Ca_release->Degranulation leads to

Substance P Signaling Pathway in Mast Cells
HR-2 Peptide Signaling Pathway

The precise signaling pathway for HR-2 peptide in mast cells is not as well-elucidated as that of Substance P. It is known to be an IgE-independent mechanism. As a basic secretagogue from venom, it is plausible that HR-2 peptide also interacts with MRGPRX2 or a similar G protein-coupled receptor to initiate mast cell degranulation. However, direct experimental evidence confirming the specific receptor and downstream signaling molecules for HR-2 is limited.

Experimental Protocols

The following are generalized protocols for key assays used to study mast cell activation. Specific parameters may need to be optimized depending on the mast cell type and experimental conditions.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Degranulation_Workflow cluster_protocol Degranulation Assay Workflow A 1. Seed mast cells in a 96-well plate and allow to adhere. B 2. Wash cells with buffer. A->B C 3. Add HR-2 peptide or Substance P at various concentrations. B->C D 4. Incubate for 30-60 minutes at 37°C. C->D E 5. Centrifuge the plate to pellet the cells. D->E F 6. Collect the supernatant. E->F G 7. Lyse the cell pellet to measure total β-hexosaminidase. E->G H 8. Add β-hexosaminidase substrate to supernatant and lysate. F->H G->H I 9. Incubate and stop the reaction. H->I J 10. Measure absorbance at 405 nm. I->J K 11. Calculate % degranulation. J->K

Mast Cell Degranulation Assay Workflow

Protocol Details:

  • Cell Culture: Culture mast cells (e.g., LAD2, RBL-2H3, or primary mast cells) under appropriate conditions.

  • Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight if necessary.

  • Washing: Gently wash the cells with a suitable buffer (e.g., Tyrode's buffer).

  • Stimulation: Add varying concentrations of HR-2 peptide or Substance P to the wells. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100).

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes).

  • Centrifugation: Centrifuge the plate to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cell pellet with a lysis buffer to determine the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and the cell lysate.

  • Incubation and Termination: Incubate to allow the colorimetric reaction to proceed, then stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: Calculate the percentage of degranulation as (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.

Cytokine Release Assay

This protocol outlines the measurement of newly synthesized and released cytokines from mast cells upon stimulation.

Protocol Details:

  • Cell Stimulation: Follow steps 1-4 of the degranulation assay, but with a longer incubation time (typically 4-24 hours) to allow for cytokine synthesis and secretion.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF, CCL2) in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay, following the manufacturer's instructions.

Conclusion

Both HR-2 peptide and Substance P are effective activators of mast cells, operating through IgE-independent pathways. Substance P is a well-documented neuropeptide that induces mast cell degranulation and cytokine release with quantifiable potency, primarily mediated by the MRGPRX2 receptor. In contrast, while the HR-2 peptide from hornet venom is known to be a potent degranulating agent, there is a notable lack of publicly available quantitative data to allow for a direct comparison of its potency with Substance P. Further research is required to fully characterize the dose-response relationship and the specific signaling pathway of the HR-2 peptide in mast cell activation. This knowledge gap presents an opportunity for future investigations that could provide valuable insights into the diverse mechanisms of mast cell activation and potentially identify new therapeutic targets for inflammatory and allergic diseases.

References

Validating GHRP-2 Activity: A Comparative Guide to Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the activity of Growth Hormone-Releasing Peptide-2 (GHRP-2) using specific receptor antagonists. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative growth hormone secretagogues.

Introduction to GHRP-2

Growth Hormone-Releasing Peptide-2 (GHRP-2) is a synthetic hexapeptide that potently stimulates the secretion of growth hormone (GH). It acts as an agonist for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Validating the specific receptor-mediated activity of GHRP-2 is crucial for research and preclinical development. This is typically achieved by demonstrating that its effects can be blocked by specific antagonists.

Mechanism of Action: The GHS-R1a Signaling Pathway

GHRP-2 initiates its biological effect by binding to the GHS-R1a, a G-protein coupled receptor (GPCR) predominantly expressed on somatotroph cells in the anterior pituitary gland. The primary signaling cascade is mediated by a Gq protein, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This surge in intracellular Ca2+ is the critical event that leads to the fusion of GH-containing vesicles with the cell membrane and the subsequent secretion of growth hormone.

GHRP2_Signaling_Pathway cluster_cytosol Cytosol GHSR1a GHS-R1a Gq Gq GHSR1a->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves GHRP2 GHRP-2 GHRP2->GHSR1a Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Store Intracellular Ca2+ Store IP3->Ca2_Store Acts on PKC PKC DAG->PKC Activates Ca2_Ion Ca2+ Ca2_Store->Ca2_Ion Releases GH_Vesicle GH Vesicle Ca2_Ion->GH_Vesicle Triggers Fusion PKC->GH_Vesicle Potentiates GH_Release GH Release GH_Vesicle->GH_Release

Figure 1: GHRP-2 signaling cascade via the GHS-R1a receptor.

Validating GHRP-2 Activity with Receptor Antagonists

To confirm that the observed GH release is specifically mediated by the GHS-R1a receptor, experiments can be performed using antagonists that block this pathway. Two main classes of antagonists are used:

  • Direct GHS-R1a Antagonists: These molecules competitively bind to the GHS-R1a receptor, preventing GHRP-2 from activating it.

  • Physiological Antagonists: These substances, like somatostatin, inhibit GH release through a separate, downstream mechanism, thus functionally antagonizing the effect of GHRP-2.

Antagonist ClassExampleMechanism of ActionPotency / Effect
GHS-R1a Antagonist JMV2959A potent, selective, competitive antagonist of the GHS-R1a receptor.IC₅₀: 32 nM [2][3]
Physiological Antagonist Octreotide (Somatostatin Analog)Activates somatostatin receptors (SSTR2/5) on somatotrophs, which inhibits adenylyl cyclase and prevents GH vesicle release.Reduces GHRP-2-stimulated GH secretory burst mass from 28 µg/L to 18 µg/L in human studies.[4]

Comparison with Alternative GH Secretagogues

GHRP-2 is one of several synthetic peptides that stimulate GH release. Its performance and side-effect profile can be compared to other members of the GHRP family.

PeptideRelative Potency (GH Release)Effect on AppetiteEffect on Cortisol/ProlactinKey Characteristics
GHRP-2 HighModerate IncreaseSlight IncreaseA potent, well-characterized secretagogue.[4][5]
GHRP-6 HighStrong IncreaseModerate IncreaseFirst-generation GHRP; notable for its strong hunger-stimulating effect.[6][7]
Ipamorelin Moderate-HighMinimal / NoneMinimal / NoneA third-generation GHRP known for its high selectivity, releasing GH with minimal impact on other hormones.[6][7]

Experimental Protocols

Experimental Workflow for Antagonist Validation

The general workflow involves preparing primary pituitary cell cultures, pre-treating them with an antagonist, stimulating with GHRP-2, and finally quantifying the amount of GH released into the culture medium.

Antagonist_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Isolate Anterior Pituitaries from Rats P2 Enzymatic Digestion & Cell Dispersion P1->P2 P3 Plate Cells in Culture Medium P2->P3 P4 Culture for 48-72h for Acclimatization P3->P4 E1 Wash Cells with Serum-Free Medium P4->E1 E2 Pre-incubate with Antagonist (e.g., JMV2959) or Vehicle E1->E2 E3 Add Stimulant (GHRP-2) E2->E3 E4 Incubate for 15-30 minutes E3->E4 A1 Collect Supernatant (Culture Medium) E4->A1 A2 Quantify GH Concentration using ELISA A1->A2 A3 Data Analysis: Compare Groups A2->A3

Figure 2: Workflow for in vitro validation of GHRP-2 activity.

Detailed Protocol: In Vitro GH Release Assay

This protocol outlines a method for measuring GHRP-2-stimulated GH release from primary rat pituitary cells and its inhibition by an antagonist.

A. Materials and Reagents:

  • Anterior pituitaries from male Wistar rats

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, 2 mM glutamine, and penicillin-streptomycin.

  • Dispersion Solution: Trypsin, DNase I in a buffered salt solution.

  • Wash/Assay Medium: Serum-free DMEM.

  • GHRP-2 (Lyophilized, to be reconstituted in sterile water).[1]

  • Antagonist (e.g., JMV2959, to be reconstituted in DMSO and diluted).[2]

  • Rat GH ELISA Kit.

B. Cell Culture Procedure:

  • Aseptically remove anterior pituitary glands from rats and place them in cold, sterile buffer.

  • Mince the tissue and incubate in a dispersion solution (e.g., 0.25% trypsin) with gentle agitation to dissociate the cells.

  • Neutralize the enzyme with serum-containing culture medium and gently triturate to create a single-cell suspension.

  • Filter the suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the cells, resuspend in culture medium, and determine cell viability and count.

  • Plate the cells in 24-well plates at a density of approximately 0.4 x 10⁶ cells per well.[8]

  • Culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO₂ to allow them to adhere and recover.[9]

C. GH Release Assay:

  • After the recovery period, gently wash the cell monolayers twice with pre-warmed, serum-free medium.

  • Pre-incubation: Add 500 µL of serum-free medium containing either the GHS-R1a antagonist (e.g., JMV2959 at a final concentration of 1 µM) or vehicle control (e.g., 0.1% DMSO) to the appropriate wells. Incubate for 30-60 minutes.

  • Stimulation: Add GHRP-2 to the wells to achieve a final concentration known to elicit a robust response (e.g., 100 nM). For control wells, add vehicle only.

  • Incubate for a short period, typically 15-30 minutes, at 37°C.[4]

  • Collection: Carefully collect the supernatant from each well without disturbing the cell layer.

  • Quantification: Centrifuge the supernatant to pellet any detached cells and measure the GH concentration in the cell-free supernatant using a validated rat GH ELISA kit according to the manufacturer’s instructions.[9]

D. Data Analysis:

  • Calculate the mean GH concentration for each condition (Control, GHRP-2 alone, Antagonist alone, Antagonist + GHRP-2).

  • Compare the GH release in the GHRP-2 stimulated group to the control group to confirm peptide activity.

  • Compare the GH release in the "Antagonist + GHRP-2" group to the "GHRP-2 alone" group. A significant reduction in GH release in the presence of the antagonist validates that GHRP-2's activity is mediated through the targeted receptor.

References

A Comparative Analysis of the Inflammatory Response to HR-2 and Other Venom Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inflammatory response elicited by the hornet venom peptide HR-2 and other well-characterized venom peptides, with a primary focus on melittin from bee venom. The information is intended for researchers in immunology, pharmacology, and drug development to facilitate a deeper understanding of the mechanisms of venom-induced inflammation and to aid in the identification of new therapeutic targets.

Introduction

Venom peptides are a rich source of biologically active molecules that have evolved to modulate physiological processes in target organisms. Among these, a significant number are known to trigger potent inflammatory responses. Understanding the intricacies of these responses is crucial for developing treatments for envenomation and for harnessing the therapeutic potential of these peptides. This guide focuses on HR-2, a mast cell degranulating peptide from the venom of the giant hornet (Vespa orientalis), and compares its inflammatory properties with those of other venom peptides, particularly melittin, the principal inflammatory component of honeybee venom.

Peptide Profiles

FeatureHR-2Melittin
Source Giant Hornet (Vespa orientalis)Honeybee (Apis mellifera)
Amino Acid Residues 1426
Primary Inflammatory Action Mast cell degranulation, Histamine release[1]Mast cell degranulation, Histamine release, Cytokine release[2]

Quantitative Comparison of Inflammatory Mediator Release

Direct quantitative comparisons of the full cytokine release profiles between HR-2 and other venom peptides are limited in the available scientific literature. However, both HR-2 and melittin are recognized as potent inducers of mast cell degranulation, a key initiating event in the inflammatory cascade.

Mast Cell Degranulation and Histamine Release

HR-2 and its related peptide HR-1, also from Vespa orientalis venom, are effective mast cell degranulators. Studies have shown that HR-1 can selectively induce histamine release from rat mast cells at concentrations of 2-20 µg/ml.[1] At higher concentrations (50-100 µg/ml), it exhibits a non-selective cytotoxic action.[1] Another study on a peptide isolated from Vespa orientalis venom reported an IC50 of 126 µmol/L for mast cell degranulation.[3]

Melittin is also a well-documented mast cell degranulating agent, leading to the release of histamine and other pre-formed mediators.[4]

Pro-inflammatory Cytokine Release: A Closer Look at Melittin

While specific quantitative data for HR-2-induced cytokine release is not extensively available, the inflammatory effects of melittin have been more thoroughly characterized. Melittin has been shown to induce the release of key pro-inflammatory cytokines from various immune cells.

CytokineCell TypeStimulusConcentrationFold Increase/AmountReference
TNF-α BV-2 microglial cellsLPS (10 ng/mL) + Melittin (≥0.5 µg/mL)≥0.5 µg/mLSignificant reduction of LPS-induced TNF-α[2]
IL-6 BV-2 microglial cellsLPS (10 ng/mL) + Melittin (≥0.5 µg/mL)≥0.5 µg/mLSignificant reduction of LPS-induced IL-6[2]
TNF-α HaCaT cellsTNF-α/IFN-γ + MelittinNot specifiedSignificant inhibition of secretion[5]
IL-1β HaCaT cellsTNF-α/IFN-γ + MelittinNot specifiedSignificant inhibition of secretion[5]
IL-6 HaCaT cellsTNF-α/IFN-γ + MelittinNot specifiedSignificant inhibition of secretion[5]

It is important to note that some studies have also highlighted the anti-inflammatory properties of melittin, particularly its ability to suppress LPS-induced inflammatory responses.[2] This dual functionality underscores the complex nature of venom peptide interactions with the immune system.

Signaling Pathways

The inflammatory responses to HR-2 and melittin are initiated through distinct yet related signaling pathways.

HR-2 Signaling Pathway

HR-2, like other mastoparans, is believed to initiate mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[6][7][8] This receptor is a key player in non-IgE-mediated allergic and inflammatory reactions. Activation of MRGPRX2 by HR-2 likely leads to the activation of downstream G proteins, initiating a signaling cascade that results in the release of histamine and other inflammatory mediators from mast cell granules.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 G_protein G Protein Activation MRGPRX2->G_protein Downstream Downstream Signaling (e.g., PLC, IP3, DAG) G_protein->Downstream Ca_influx Ca²⁺ Influx Downstream->Ca_influx Degranulation Mast Cell Degranulation Ca_influx->Degranulation Histamine Histamine Release Degranulation->Histamine

Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation.

Melittin Signaling Pathway

Melittin's pro-inflammatory effects are mediated through a more complex set of interactions. It can directly activate phospholipase A2 (PLA2), leading to the production of inflammatory lipid mediators.[4] Furthermore, melittin can activate downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[2]

Melittin_Signaling_Pathway Melittin Melittin Cell_Membrane Cell Membrane Interaction (e.g., PLA2 Activation) Melittin->Cell_Membrane IKK IKK Activation Cell_Membrane->IKK MAPK MAPK Activation (ERK, p38) Cell_Membrane->MAPK IkappaB IκB Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression Cytokines Cytokine Release (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines

Caption: Key signaling pathways involved in melittin-induced inflammation.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation, as β-hexosaminidase is co-released with histamine from mast cell granules.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Tyrode's buffer (or similar physiological buffer)

  • HR-2 or other venom peptides

  • Triton X-100 (for cell lysis)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., glycine buffer, pH 10.7)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture and sensitize mast cells (if required for the specific experimental design).

  • Wash and resuspend cells in buffer.

  • Plate the cells in a 96-well plate.

  • Add various concentrations of the venom peptide (e.g., HR-2) to the wells. Include a positive control (e.g., ionomycin) and a negative control (buffer only).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet with Triton X-100.

  • In a new 96-well plate, add the supernatant and cell lysate samples.

  • Add the PNAG substrate to each well and incubate at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release for each sample.

Degranulation_Assay_Workflow start Start culture Culture & Sensitize Mast Cells start->culture wash Wash & Resuspend Cells culture->wash plate Plate Cells in 96-well Plate wash->plate add_peptide Add Venom Peptide (HR-2, Melittin, etc.) plate->add_peptide incubate Incubate at 37°C add_peptide->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lyse_cells Lyse Cells for Total Content centrifuge->lyse_cells substrate_reaction Substrate Reaction with PNAG collect_supernatant->substrate_reaction lyse_cells->substrate_reaction read_absorbance Read Absorbance substrate_reaction->read_absorbance calculate Calculate % Release read_absorbance->calculate end End calculate->end

References

A Comparative Guide to the Structure-Activity Relationship of Mast Cell Degranulating Peptides: Insights for HR-2 Analog Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of mast cell degranulating (MCD) peptides, with a specific focus on providing a framework for the development and analysis of analogs of the Mast Cell Degranulating Peptide HR-2. While direct comparative studies on a wide range of HR-2 analogs are limited in publicly available literature, this guide leverages data from related MCD peptides and general principles of mast cell activation to inform future research.

Introduction to this compound

This compound is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] It is a potent secretagogue for mast cells, triggering the release of histamine and other inflammatory mediators.[1][2] The primary sequence of HR-2 is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[3]

Table 1: Physicochemical Properties of HR-2

PropertyValueReference
Amino Acid Sequence Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[3]
Molecular Formula C₇₇H₁₃₅N₁₇O₁₄[3]
Molecular Weight 1523.03 Da[3]
Origin Vespa orientalis (Giant Hornet) Venom[1][2][3]

Structure-Activity Relationship (SAR) Insights from Related Peptides

Direct SAR studies on HR-2 analogs are not extensively documented. However, research on analogs of the MCD peptide from bee venom provides valuable insights that can likely be extrapolated to HR-2. A study on bee venom MCD peptide analogs demonstrated that modifications to the C-terminus and N-terminus can significantly impact histamine-releasing activity.[4]

  • C-terminal and N-terminal Deletions: Deletion of amino acids from the C-terminus of the bee venom MCD peptide led to a marked decrease or complete abolishment of its histamine-releasing activity. Interestingly, simultaneous truncation of both the C- and N-termini in one analog restored the full activity.[4] This suggests that the overall conformation and the presence of key residues at the termini are crucial for receptor interaction and activation.

Many cationic peptides that activate mast cells, likely including HR-2, do so through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans.[5] Peptides that activate this receptor often share common structural features:

  • Positive Charge: The presence of basic amino acid residues (e.g., Lysine, Arginine) is a common feature. HR-2 contains two lysine residues.

  • Aromatic/Aliphatic Amino Acids: A high content of hydrophobic and aromatic residues is also characteristic of these peptides.[5] HR-2 is rich in aliphatic (Leu, Ile, Val, Gly) and aromatic (Phe) residues.

Based on these general principles, it can be hypothesized that the two lysine residues in HR-2 are critical for its activity, likely through electrostatic interactions with the receptor. The hydrophobic and aromatic residues may be important for membrane interaction and proper folding of the peptide to fit into the receptor's binding pocket.

Experimental Protocols

To evaluate the activity of novel HR-2 analogs, a mast cell degranulation assay is the primary method. This can be performed using primary mast cells (e.g., rat peritoneal mast cells) or human mast cell lines (e.g., LAD2). The release of granular contents, such as histamine or the enzyme β-hexosaminidase, is quantified.

Mast Cell Degranulation Assay Protocol

This protocol is a generalized procedure based on common practices described in the literature.[6][7]

Objective: To quantify the release of β-hexosaminidase from mast cells upon stimulation with HR-2 or its analogs.

Materials:

  • Mast cell culture (e.g., LAD2 cell line)

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, pH 7.4)

  • HR-2 and analog peptides of interest

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • 0.4 M glycine, pH 10.7 (stop buffer)

  • Triton X-100 (for cell lysis to determine total release)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader (405 nm)

Procedure:

  • Cell Preparation: Harvest mast cells and wash them with Tyrode's buffer. Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10⁶ cells/mL.

  • Stimulation:

    • Pipette 50 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of varying concentrations of HR-2 or its analogs to the respective wells.

    • For the positive control (total release), add 50 µL of 0.1% Triton X-100.

    • For the negative control (spontaneous release), add 50 µL of Tyrode's buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzyme Assay:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Measurement:

    • Stop the reaction by adding 200 µL of 0.4 M glycine buffer, pH 10.7.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100

Signaling Pathway

Cationic peptides like HR-2 are thought to activate mast cells through a receptor-mediated signaling cascade that is independent of the classical IgE/FcεRI pathway. The likely receptor involved in human mast cells is MRGPRX2.

MastCellActivation Putative Signaling Pathway for HR-2 in Mast Cells HR2 HR-2 Analog MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein G Protein (Gαq/11) MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Contributes to

Caption: Putative MRGPRX2-mediated signaling pathway for HR-2.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting SAR studies on HR-2 analogs.

SAR_Workflow Workflow for HR-2 Analog SAR Studies Design Analog Design (e.g., substitutions, deletions) Synthesis Peptide Synthesis (Solid-Phase) Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Activity_Assay Mast Cell Degranulation Assay Purification->Activity_Assay Data_Analysis Data Analysis (EC50 determination) Activity_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination SAR_Determination->Design Iterative Refinement

Caption: A typical workflow for SAR studies of HR-2 analogs.

Conclusion and Future Directions

The development of HR-2 analogs with modified activity profiles holds potential for various research and therapeutic applications. By leveraging the insights from related MCD peptides and a systematic approach to analog design, synthesis, and testing, a deeper understanding of the SAR of HR-2 can be achieved. Future studies should focus on systematic amino acid substitutions, particularly of the lysine and bulky hydrophobic residues, to precisely map the key determinants of its mast cell degranulating activity. Such studies will be invaluable for the design of potent and selective modulators of mast cell function.

References

Assessing the Specificity of Mast Cell Degranulating Peptide HR-2 for Mast Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mast Cell Degranulating Peptide HR-2 with other common mast cell degranulating agents, focusing on its specificity for mast cells. Experimental data, detailed protocols, and signaling pathway visualizations are presented to aid in the objective assessment of this peptide for research and drug development applications.

Introduction

This compound is a cationic, 14-amino-acid peptide isolated from the venom of the giant hornet Vespa orientalis. It is a potent inducer of histamine release from mast cells, making it a valuable tool for studying mast cell activation and degranulation. However, for many research and therapeutic applications, the specificity of such a peptide for mast cells over other immune cells, such as basophils, is a critical consideration. This guide compares HR-2 with two other widely used mast cell degranulating agents: Substance P and Compound 48/80, to evaluate its specificity.

Comparative Analysis of Mast Cell Degranulating Agents

The specificity of mast cell degranulating agents is largely determined by the differential expression of their respective receptors on various immune cell types. A growing body of evidence suggests that many cationic peptides, including Substance P and Compound 48/80, exert their effects through the Mas-related G protein-coupled receptor X2 (MRGPRX2). Crucially, this receptor is predominantly expressed on mast cells, with very low to no expression on basophils and other leukocytes.[1][2] This differential expression forms the basis for the mast cell-specific action of MRGPRX2 agonists.

While direct evidence explicitly linking HR-2 to MRGPRX2 is still emerging, its nature as a cationic peptide strongly suggests it likely shares this mechanism of action. The following table summarizes the available quantitative data on the degranulating activity of these agents.

AgentTarget Cell TypeConcentration% Degranulation (β-hexosaminidase release)Reference
Substance P Human Lung Mast Cells50 µM26.7% (median)[3]
Human Skin Mast Cells5 x 10⁻⁴ M25.1%[4]
Basophils from CSU patientsNot specifiedup to 41.2% (histamine release)[5]
Compound 48/80 Rat Peritoneal Mast Cells1 µg/mlNot specified, significant increase[6]
Dura Mater Mast Cells (in vivo)2 mg/kg45.6%[7]
Human Lung Mast Cells10 µg/mLNo significant degranulation[8]
RBL-2H3 (Rat Basophilic Leukemia) CellsNot specifiedToxic at degranulating concentrations[9]
IgE/Anti-IgE LAD2 Mast Cells0.5 µg/ml / 100 ng/ml37%[10]

Note: Direct comparative studies of HR-2 on different cell types are limited. The data for Substance P on basophils is from patients with chronic spontaneous urticaria, which may not represent a normal physiological response. Compound 48/80 has been shown to be toxic to the basophil-like RBL-2H3 cell line at concentrations that induce degranulation.

Signaling Pathway

The proposed signaling pathway for cationic peptide-induced mast cell degranulation via MRGPRX2 is initiated by ligand binding to the receptor, which is coupled to heterotrimeric G proteins (Gαi and Gαq).[11][12] This activation leads to a downstream cascade involving phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration, ultimately triggering the exocytosis of granular contents.

HR2_Signaling_Pathway HR2 HR-2 Peptide MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/i MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca2_increase->Degranulation Triggers Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay β-Hexosaminidase Assay cluster_analysis Data Analysis Culture Culture Mast Cells, Basophils, and HEK293 cells Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend in Tyrode's Buffer Harvest->Resuspend Plate Plate cells in 96-well plate Resuspend->Plate Add_agents Add HR-2, Substance P, C48/80 (and vehicle control) Plate->Add_agents Incubate Incubate at 37°C Add_agents->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Lyse Lyse remaining cells (Total release control) Centrifuge->Lyse Add_substrate Add pNAG substrate to supernatant and lysate Supernatant->Add_substrate Lyse->Add_substrate Incubate_assay Incubate at 37°C Add_substrate->Incubate_assay Stop Add stop solution Incubate_assay->Stop Read Read absorbance at 405 nm Stop->Read Calculate Calculate % Degranulation: (Sample - Spontaneous) / (Total - Spontaneous) * 100 Read->Calculate

References

Bridging the Gap: Validating In Vitro Findings of HR-2 Peptides in Ex Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of effective antiviral therapeutics is a cornerstone of modern medicine. Among the promising candidates are peptides derived from the Heptad Repeat 2 (HR2) domain of viral fusion proteins. These HR2 peptides act as entry inhibitors, disrupting the viral fusion process with host cells. While initial efficacy is often established through in vitro assays, validating these findings in more physiologically relevant ex vivo models is a critical step towards clinical translation. This guide provides a comparative overview of the validation of HR2 peptide findings, with a primary focus on SARS-CoV-2 inhibitors and the pioneering HIV fusion inhibitor, Enfuvirtide (T-20), as a benchmark.

Mechanism of Action: A Shared Strategy

HR2 peptides function by competitively binding to the Heptad Repeat 1 (HR1) domain of the viral spike protein (S protein in coronaviruses, gp41 in HIV). This interaction prevents the formation of the six-helix bundle, a crucial structural rearrangement that brings the viral and host cell membranes into close proximity for fusion. By blocking this step, HR2 peptides effectively halt viral entry into the host cell.

Data Presentation: In Vitro vs. Ex Vivo Efficacy

The following tables summarize the quantitative data from various studies, comparing the in vitro and ex vivo efficacy of different HR2 peptides.

Table 1: Comparative Efficacy of SARS-CoV-2 HR2 Peptide Inhibitors

Peptide/InhibitorIn Vitro ModelIn Vitro IC50/EC50Ex Vivo ModelEx Vivo FindingsReference(s)
SARS-CoV-2 HRC-Lipopeptide Vero E6 cells (live virus)Potent inhibitionHuman Airway Epithelial (HAE) culturesPotently blocked spread of SARS-CoV-2; no detectable viral spread in treated airways.[1][2]
EK1 Pseudotyped SARS-CoV-22.38 µM--[3]
EK1C4 (Cholesterol-conjugated EK1) Pseudotyped SARS-CoV-2~150-fold more potent than EK1--[3][4]
P40 Peptide Pseudotyped SARS-CoV-2 (293T/ACE2 cells)3.57 µM--[5]
P40-LP (Cholesterol-conjugated P40) Pseudotyped SARS-CoV-2Dramatically increased activity--[6]

Table 2: Efficacy of Enfuvirtide (T-20) - An HIV HR2 Peptide Inhibitor

Peptide/InhibitorIn Vitro ModelIn Vitro IC50/EC50Ex Vivo ModelEx Vivo FindingsReference(s)
Enfuvirtide (T-20) HIV-1 infected cell lines1.1 - 4.2 nMHuman Tonsil HistoculturesPotent suppression of HIV-1 spread and virus-induced CD4 T cell depletion.[7][8][9]

Experimental Protocols: A Closer Look at Ex Vivo Models

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key ex vivo experimental protocols.

Human Airway Epithelial (HAE) Cultures for SARS-CoV-2

Human airway epithelial (HAE) cultures represent a sophisticated ex vivo model that mimics the architecture and function of the respiratory tract.

  • Tissue Source: Primary human bronchial epithelial cells are obtained from donor lungs.

  • Culture Method: Cells are seeded on a porous membrane support and cultured at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.

  • Infection and Treatment: The apical surface of the HAE culture is inoculated with SARS-CoV-2. HR2 peptide inhibitors are typically added to the apical or basolateral medium before or after infection.

  • Readouts: Viral replication is quantified by measuring viral titers in apical washes using TCID50 assays or by qRT-PCR for viral RNA. Inhibition of viral spread is often visualized through immunofluorescence staining of viral proteins.[1][2]

Human Tonsil Histocultures for HIV

Ex vivo tonsil histocultures provide a lymphoid tissue environment that is a primary site of HIV replication.

  • Tissue Source: Human tonsil tissue is obtained from routine tonsillectomies.[10][11]

  • Culture Method: The tissue is dissected into small blocks and placed on a support matrix (e.g., collagen or gelfoam) at the air-liquid interface in a culture dish containing medium. This preserves the three-dimensional architecture of the tissue.[12]

  • Infection and Treatment: Tissue blocks are infected with HIV-1. Antiviral agents like Enfuvirtide (T-20) are added to the culture medium.

  • Readouts: The efficacy of the inhibitor is determined by measuring the concentration of HIV-1 p24 antigen in the culture supernatant over time using ELISA. The impact on CD4 T cells can also be assessed by flow cytometry.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

HR2_Peptide_Mechanism cluster_virus Viral Particle cluster_host Host Cell Viral_Membrane Viral Membrane S_Protein Spike Protein (S1/S2) Receptor Host Receptor (e.g., ACE2) S_Protein->Receptor 1. Binding HR1 HR1 Domain HR2_domain HR2 Domain Six_Helix_Bundle 6-Helix Bundle Formation HR2_domain->Six_Helix_Bundle Host_Membrane Host Cell Membrane Conformational_Change Conformational Change in S2 Receptor->Conformational_Change 2. Triggers HR1_trimer HR1 Trimer (Pre-hairpin intermediate) Conformational_Change->HR1_trimer 3. HR1 forms a trimer HR1_trimer->Six_Helix_Bundle 4. HR2 folds back Fusion Membrane Fusion Six_Helix_Bundle->Fusion 5. Drives HR2_Peptide HR-2 Peptide Inhibitor HR2_Peptide->HR1_trimer Inhibits by binding to HR1 Ex_Vivo_Validation_Workflow cluster_invitro In Vitro Phase cluster_exvivo Ex Vivo Validation Peptide_Design HR-2 Peptide Design & Synthesis Pseudovirus_Assay Pseudovirus Neutralization Assay Peptide_Design->Pseudovirus_Assay Test Efficacy Cell_Fusion_Assay Cell-Cell Fusion Assay Peptide_Design->Cell_Fusion_Assay Test Efficacy Lead_Identification Lead Peptide Candidate Pseudovirus_Assay->Lead_Identification Identify Potent Peptides (IC50) Cell_Fusion_Assay->Lead_Identification Tissue_Culture Establish Ex Vivo Model (e.g., HAE, Tonsil Culture) Lead_Identification->Tissue_Culture Validate in Physiologically Relevant Model Infection_Treatment Viral Infection & Peptide Treatment Tissue_Culture->Infection_Treatment Data_Analysis Quantify Viral Load & Tissue Integrity Infection_Treatment->Data_Analysis Validation_Conclusion Validated Efficacy Data_Analysis->Validation_Conclusion Correlate with In Vitro Data

References

Benchmarking Synthetic HR-2 Peptides Against Native Counterparts for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the performance of synthetic Heptad Repeat 2 (HR-2) peptides against their native counterparts in the context of inhibiting HIV-1 entry. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This guide includes quantitative data on antiviral activity, binding affinity, and in vivo stability, alongside detailed experimental protocols and visual representations of the underlying mechanisms and workflows.

Introduction to HR-2 Peptides and HIV-1 Fusion

The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), which consists of the gp120 and gp41 subunits. The gp41 subunit contains two key helical domains, Heptad Repeat 1 (HR-1) and Heptad Repeat 2 (HR-2). During viral fusion, HR-1 and HR-2 domains associate to form a stable six-helix bundle, a critical step that brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.[1]

Native HR-2 peptides are derived from the HR-2 domain of gp41. Synthetic HR-2 peptides are designed to mimic this native sequence and act as fusion inhibitors. By competitively binding to the HR-1 domain, synthetic HR-2 peptides disrupt the formation of the six-helix bundle, thereby preventing viral fusion and entry into the host cell.[2][3] Enfuvirtide (T-20) is a well-known example of an FDA-approved synthetic HR-2 peptide used in antiretroviral therapy.[2]

Quantitative Performance Comparison

The following tables summarize the quantitative data comparing the performance of various synthetic HR-2 peptides. It is important to note that a direct comparison to a "native" HR-2 peptide's inhibitory activity in its natural context is challenging. Therefore, this data often compares different synthetic iterations or benchmarks against established synthetic peptides like Enfuvirtide.

Table 1: Antiviral Activity (IC50/EC50)

PeptideDescriptionTarget Virus/AssayIC50/EC50Reference
Monomeric C34Synthetic peptide mimicking the HR-2 domain.R5 or X4-tropic HIV-1 envelope glycoprotein-mediated syncytia formation.~10⁻⁷ M[4]
Trimeric C34Trimeric version of the C34 peptide.R5 or X4-tropic HIV-1 envelope glycoprotein-mediated syncytia formation.~10⁻⁷ M[4]
T-2635Oligomeric engineered HR-2 peptide.Enfuvirtide-resistant HIV-1 strain (098-T1249).>3,600-fold more potent than Enfuvirtide.[2]
T-2635Oligomeric engineered HR-2 peptide.Primary HIV-1 isolate in PBMCs.0.214 µg/ml[2]
Enfuvirtide (T-20)FDA-approved synthetic HR-2 peptide.Primary HIV-1 isolate in PBMCs.22.96 µg/ml[2]
P40N-terminally extended synthetic HR-2 peptide (SARS-CoV-2).Ancestral SARS-CoV-2 S protein-driven cell fusion.1.46 nM[5][6]
D-3006D-enantiomeric synthetic host defense peptide (SARS-CoV-2).SARS-CoV-2 replication in VeroE6/TMPRSS2 cells.5.37 µg/mL[7]

Table 2: Binding Affinity (Kd)

Interacting MoleculesMethodKdReference
HR-2 peptide (DP178) and gp120Surface Plasmon Resonance (SPR)Binding induced by sCD4[8]
Anti-Human ERBB2 Antibody and Human ERBB2 proteinSurface Plasmon Resonance (SPR)1.88 nM[9]
Linear designed peptides and target proteinSurface Plasmon Resonance (SPR)7.5 nM to >1 µM[10]

Table 3: In Vivo Half-Life

Peptide/MoleculeModificationHalf-LifeReference
Most natural peptidesNone2-30 minutes
AG10Binding to serum protein transthyretinTerminal elimination t1/2 = 550 min
GNRs coated with amphiphilic peptidesCoating on gold nanorods37.8 hours (in mice)
CJC-1295 with DACDrug Affinity Complex (DAC) technology5-8 days[11]
IGF-1 LR3Long R3 Insulin-like Growth Factor-I20-30 hours[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Fusion Assay (Syncytia Formation Assay)

This assay visually assesses the ability of a peptide to inhibit virus-induced cell fusion.

Materials:

  • HeLa-CD4-CCR5/CXCR4 cells (target cells)

  • HeLa cells stably expressing HIV-1 gp120/gp41 (effector cells)

  • 96-well plates

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • Synthetic HR-2 peptides at various concentrations

  • Phase-contrast microscope

Protocol:

  • Seed HeLa-CD4-CCR5/CXCR4 target cells (2 x 10⁴ cells/well) and HeLa-gp120/gp41 effector cells (2 x 10⁴ cells/well) in a 96-well plate.

  • Add serial dilutions of the synthetic HR-2 peptides to the co-culture.

  • Incubate the plate for 20 hours at 37°C in a 5% CO₂ incubator.

  • Observe and count the number of syncytia (multinucleated giant cells) in each well using a phase-contrast microscope.

  • The IC50 value is determined as the peptide concentration that causes a 50% reduction in the number of syncytia compared to the control (no peptide).[4]

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure (e.g., α-helicity) of the peptides.

Materials:

  • JASCO J-810 spectropolarimeter or equivalent

  • Quartz cuvette (0.2 cm path length)

  • Sodium phosphate buffer (pH 7.4)

  • Synthetic HR-2 peptides

  • Trifluoroethanol (TFE) (optional, to induce helical structure)

Protocol:

  • Dissolve the synthetic peptide in sodium phosphate buffer to prepare stock solutions.

  • Prepare peptide solutions at desired concentrations (e.g., 5 to 50 µM) in buffer alone or with a helix-inducing solvent like 30% TFE.

  • Record CD spectra from 190 to 260 nm at a controlled temperature.

  • Use a data pitch of 0.2 nm, a bandwidth of 1 nm, and a scanning speed of 0.8 nm/min.

  • Average multiple accumulations (e.g., four) for each spectrum.

  • Correct the spectra by subtracting the spectrum of the buffer.

  • Express the CD data as molar ellipticity [θ] (deg·cm²·dmol⁻¹).[4]

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding affinity (Kd) between the synthetic HR-2 peptide and its target, the HR-1 domain.

Materials:

  • BIAcore instrument or equivalent

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP)

  • HR-1 peptide (ligand)

  • Synthetic HR-2 peptide (analyte)

  • EDC/NHS for amine coupling

Protocol:

  • Immobilize the HR-1 peptide (ligand) onto the sensor chip surface using standard amine coupling chemistry.

  • Inject the synthetic HR-2 peptide (analyte) at various concentrations over the sensor surface.

  • Measure the change in the refractive index in real-time to monitor the binding and dissociation phases.

  • Regenerate the sensor surface between analyte injections.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

  • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of HIV fusion and the experimental workflow for comparing native and synthetic HR-2 peptides.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process cluster_inhibition Inhibition by Synthetic HR-2 gp120 gp120 Binding 1. gp120 binds to CD4 gp120->Binding gp41 gp41 (HR1 & HR2) CD4 CD4 Receptor CCR5 CCR5/CXCR4 Co-receptor CoReceptorBinding 2. Co-receptor Binding Binding->CoReceptorBinding ConformationalChange 3. gp41 Conformational Change (HR1 & HR2 exposed) CoReceptorBinding->ConformationalChange SixHelixBundle 4. Six-Helix Bundle Formation ConformationalChange->SixHelixBundle MembraneFusion 5. Membrane Fusion SixHelixBundle->MembraneFusion SyntheticHR2 Synthetic HR-2 Peptide Block Blocks Formation SyntheticHR2->Block Block->SixHelixBundle Experimental_Workflow cluster_synthesis Peptide Preparation cluster_characterization Biophysical & In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison NativeSeq Identify Native HR-2 Sequence SyntheticPeptide Synthesize Peptides (Native & Modified) NativeSeq->SyntheticPeptide CD Circular Dichroism (Secondary Structure) SyntheticPeptide->CD SPR Surface Plasmon Resonance (Binding Affinity - Kd) SyntheticPeptide->SPR FusionAssay Syncytia Formation Assay (Antiviral Activity - IC50) SyntheticPeptide->FusionAssay PK Pharmacokinetic Studies (Half-life) SyntheticPeptide->PK Data Compile & Compare Data: - IC50 - Kd - Half-life - Structure CD->Data SPR->Data FusionAssay->Data PK->Data

References

Safety Operating Guide

Proper Disposal of Mast Cell Degranulating Peptide HR-2: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the proper handling and disposal of Mast Cell Degranulating Peptide HR-2. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. Given the peptide's potent biological activity in stimulating histamine release, all waste and contaminated materials must be treated as hazardous chemical waste.

Immediate Safety Protocols

Before handling or initiating any disposal procedures for this compound, a thorough risk assessment should be conducted. Standard laboratory safety precautions are mandatory.

Personal Protective Equipment (PPE): A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes.
Face ShieldRecommended when handling the lyophilized powder or during chemical inactivation procedures where splashing is a risk.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard. Consider double-gloving when handling concentrated solutions.
Respiratory Protection Fume HoodAll handling of lyophilized powder and chemical inactivation procedures must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Disposal Procedures: A Step-by-Step Guide

All waste contaminated with this compound must be segregated at the point of generation and disposed of as hazardous chemical waste. Never dispose of this peptide down the drain or in regular trash.

Solid Waste Disposal

This category includes contaminated consumables such as pipette tips, tubes, gloves, absorbent paper, and empty vials.

  • Segregation: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Liquid Waste Disposal

This includes unused peptide solutions, contaminated buffers, and cell culture media. Chemical inactivation is strongly recommended prior to disposal to neutralize the peptide's biological activity.

Experimental Protocols: Chemical Inactivation of Liquid Waste

The following are detailed methodologies for the chemical inactivation of liquid waste containing this compound. These procedures should be performed in a chemical fume hood with appropriate PPE.

Method 1: Inactivation using Sodium Hypochlorite (Bleach)

This method is effective for many peptides but can be corrosive to metal surfaces.

  • Preparation: Prepare a fresh 10% bleach solution (yielding a final sodium hypochlorite concentration of 0.5-1.0%).

  • Addition of Waste: Slowly add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part waste to 10 parts bleach solution to ensure an excess of the inactivating agent.

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 30-60 minutes at room temperature to ensure complete inactivation.

  • Neutralization: After the inactivation period, check the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0. For basic bleach solutions, slowly add a weak acid (e.g., sodium bisulfite) until the target pH is reached.

  • Collection: Transfer the neutralized solution to a properly labeled hazardous liquid waste container.

  • Final Disposal: Arrange for disposal through your institution's EHS department.

Method 2: Inactivation using Strong Acid (Hydrolysis)

This method effectively breaks the peptide bonds.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl).

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the 1 M HCl solution. A common ratio is 1 part waste to 10 parts acid solution.

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]

  • Neutralization: After the inactivation period, check the pH of the solution. Slowly add a base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) until the pH is between 6.0 and 8.0.[1]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous liquid waste container.

  • Final Disposal: Arrange for disposal through your institution's EHS department.

Method 3: Inactivation using Strong Base (Hydrolysis)

This is an alternative hydrolysis method.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the 1 M NaOH solution, maintaining a ratio of approximately 1 part waste to 10 parts base solution.

  • Reaction: Gently stir the mixture and allow it to react for at least 24 hours at room temperature.[1]

  • Neutralization: Following the inactivation period, check the pH. Slowly add a weak acid (e.g., dilute hydrochloric acid) to neutralize the solution to a pH between 6.0 and 8.0.[1]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous liquid waste container.

  • Final Disposal: Arrange for disposal through your institution's EHS department.

Summary of Inactivation Parameters
Inactivation ReagentConcentrationWaste-to-Reagent Ratio (v/v)Minimum Contact TimeNeutralization Required
Sodium Hypochlorite 10% Bleach Solution1:1030-60 minutesYes
Hydrochloric Acid 1 M1:1024 hoursYes
Sodium Hydroxide 1 M1:1024 hoursYes

Signaling Pathway of Mast Cell Degranulation by HR-2

This compound is known to activate mast cells, leading to the release of histamine and other inflammatory mediators. This process is often initiated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). The binding of HR-2 to MRGPRX2 triggers a downstream signaling cascade.

MastCellDegranulation HR2 Mast Cell Degranulating Peptide HR-2 MRGPRX2 MRGPRX2 HR2->MRGPRX2 Binds to G_protein Gαq/11 & Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK Activates MAPK->Degranulation Leads to

Signaling pathway of HR-2 induced mast cell degranulation.

References

Personal protective equipment for handling Mast Cell Degranulating Peptide HR-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mast Cell Degranulating Peptide HR-2

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and operational guidance for handling this compound. Given that this peptide is isolated from the venom of the giant hornet Vespa orientalis and is known to potently trigger histamine release from mast cells, it must be handled with significant caution to avoid allergenic and inflammatory reactions.[1][2] While a specific, comprehensive safety data sheet (SDS) for HR-2 is not widely available, the following guidelines are based on best practices for handling potent, venom-derived, and cytotoxic peptides.[3][4][5] A thorough, procedure-specific risk assessment is mandatory before beginning any work.[3][6]

Immediate Safety and Personal Protective Equipment (PPE)

Due to its biological activity, HR-2 is classified as a hazardous compound. All personnel handling this peptide must receive appropriate training on its handling, disposal, and associated emergency procedures.[3] The primary risks include inhalation of the lyophilized powder, as well as skin and eye contact, which could lead to severe allergic reactions or localized inflammation.[7][8]

Recommended Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure.[7] The required PPE varies based on the physical form of the peptide (lyophilized powder vs. solution) and the specific laboratory procedure.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side-ShieldsRequired for all procedures to protect against splashes and dust. Must meet ANSI Z87.1 standards.[7]
Face ShieldRecommended in addition to goggles when handling the lyophilized powder or during procedures with a high risk of splashing.[7][9]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection, especially when handling concentrated solutions.[7][9] Gloves must be inspected before use and changed immediately upon contamination.[7]
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and clothing.[7] For procedures with a higher risk of contamination, a long-sleeved, back-closing, disposable gown is recommended.[10]
Respiratory Protection Dust Mask / RespiratorA NIOSH-approved respirator (e.g., N95) is required when weighing or otherwise handling the lyophilized powder to prevent inhalation.[6][7][10] Work should be conducted in a certified chemical fume hood or ventilated enclosure.
Operational Plan: Handling and Disposal

Proper handling and disposal are essential for maintaining personnel safety, ensuring regulatory compliance, and preserving the integrity of the peptide.

Handling and Storage:

  • Receiving and Unpacking: When unpacking shipments that do not have plastic containers, a respirator should be worn to protect against potential spills or breaks that may have occurred during transit.[10]

  • Work Area: All manipulations involving HR-2, especially the handling of lyophilized powder, should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation risk.[8][9] The work surface should be wiped down with 70% ethanol before and after handling.[3]

  • Storage: Store the peptide in a tightly sealed container in a cool, dry place, as recommended at -20°C.[8][11] The storage area should be clearly labeled with a "Cytotoxic Hazard" symbol.[12]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the peptide solution upon initial reconstitution. Clearly label each aliquot with the peptide name, concentration, and date.[7]

Disposal Plan:

This compound should be treated as cytotoxic and hazardous chemical waste.[5][13] It must not be disposed of down the drain or in regular trash.[7]

  • Solid Waste: All disposable materials that have come into contact with the peptide, including gloves, pipette tips, vials, and lab paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][9] These containers are often color-coded (e.g., yellow with a purple lid or red) to signify cytotoxic waste.[5][13][14]

  • Liquid Waste: All solutions containing HR-2 must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[9]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with HR-2 must be disposed of immediately into a designated, puncture-resistant sharps container for cytotoxic waste.[5][14]

  • Decontamination: For liquid waste, chemical inactivation can be performed as an added safety measure before disposal. This can be achieved by adding the peptide solution to a 10% bleach solution or 1 M NaOH and allowing it to stand for at least 24 hours in a chemical fume hood.[9]

  • Final Disposal: All cytotoxic waste must be disposed of through an authorized hazardous waste management service, typically via high-temperature incineration.[14] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.[6]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation or a reaction develops.[8][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][15]
Spill Evacuate the area. Wear appropriate PPE, including a respirator. For powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material. Collect all contaminated materials into a hazardous waste container. Decontaminate the area with a 10% bleach solution. Report the spill to your EHS department.

Experimental Protocols and Visualizations

Workflow for Safe Handling and Reconstitution of Lyophilized Peptide

The following protocol outlines the standard procedure for safely preparing a stock solution from a lyophilized powder.

G Workflow for Safe Reconstitution of HR-2 Peptide cluster_prep Preparation cluster_recon Reconstitution cluster_post Post-Reconstitution prep_ppe 1. Don Appropriate PPE (Lab Coat, Goggles, Face Shield, Double Gloves, Respirator) prep_hood 2. Prepare Chemical Fume Hood (Verify airflow, clean surface) prep_ppe->prep_hood Proceed to Hood prep_materials 3. Gather Materials (Vial of peptide, sterile solvent, pipettes, waste container) prep_hood->prep_materials Proceed to Hood recon_vial 4. Equilibrate Vial (Allow vial to reach room temperature before opening) prep_materials->recon_vial Proceed to Hood recon_add 5. Add Solvent (Slowly add calculated volume of appropriate solvent) recon_vial->recon_add Proceed to Aliquoting recon_mix 6. Mix Gently (Vortex or pipette to ensure complete dissolution) recon_add->recon_mix Proceed to Aliquoting post_aliquot 7. Aliquot Solution (Dispense into smaller, labeled cryovials) recon_mix->post_aliquot Proceed to Aliquoting post_store 8. Store Properly (Place aliquots in -20°C or -80°C freezer) post_aliquot->post_store post_dispose 9. Dispose of Waste (Place all contaminated items in cytotoxic waste) post_aliquot->post_dispose post_clean 10. Decontaminate Work Area (Wipe down fume hood) post_dispose->post_clean

Caption: A step-by-step workflow for the safe handling and reconstitution of lyophilized HR-2 peptide.

Logical Flow for PPE Selection

The selection of appropriate PPE is a critical decision-making process based on the specific hazards of the task.

PPE_Selection_Logic PPE Selection Logic for Handling HR-2 start Start: Handling HR-2 Peptide form Is the peptide in lyophilized (powder) form? start->form weighing Weighing or transferring powder? form->weighing Yes solution_ppe_min Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat form->solution_ppe_min No (Solution) powder_ppe Required PPE: - Respirator (N95) - Face Shield + Goggles - Double Gloves - Lab Coat/Gown weighing->powder_ppe Yes weighing->solution_ppe_min No (Already in solution) end Proceed with Experiment powder_ppe->end splash_risk Significant splash risk? (e.g., vortexing, sonicating) solution_ppe_min->splash_risk splash_ppe Additional PPE: - Face Shield - Consider impervious apron splash_risk->splash_ppe Yes splash_risk->end No splash_ppe->end

Caption: Decision tree illustrating the selection of appropriate PPE based on the form of the peptide.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.